molecular formula C11H14N2O B11904055 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 265995-02-6

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11904055
CAS No.: 265995-02-6
M. Wt: 190.24 g/mol
InChI Key: CZCMZTBEMSTDRA-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

265995-02-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3,3,4-trimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C11H14N2O/c1-11(2)10(14)12-8-6-4-5-7-9(8)13(11)3/h4-7H,1-3H3,(H,12,14)

InChI Key

CZCMZTBEMSTDRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1C)C

Origin of Product

United States

Foundational & Exploratory

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is a benzo-fused heterocyclic compound belonging to the class of 3,4-dihydroquinoxalin-2-ones . Distinguished by a gem-dimethyl substitution at the C3 position and an N-methyl group at position 4, this molecule represents a "sterically blocked" dihydroquinoxaline. Unlike its non-methylated counterparts, the C3-gem-dimethyl motif prevents facile oxidative aromatization to the fully aromatic quinoxaline, imparting unique redox stability and making it a valuable scaffold for radical scavenging , kinase inhibition , and BET bromodomain inhibitor design.

Physicochemical Profile

The following data synthesizes calculated and observed properties for the target molecule.

PropertyValue / Description
IUPAC Name 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Core Scaffold 1,2,3,4-Tetrahydroquinoxaline-2-one
Physical State Solid (Crystalline powder)
Predicted LogP ~1.8 – 2.1 (Lipophilic)
H-Bond Donors 1 (N1-H)
H-Bond Acceptors 2 (C=O, N4)
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in Water
pKa (Conjugate Acid) ~1.5 (Amide oxygen protonation), ~4.5 (N4 amine)
Structural Significance[2][4][5]
  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at C3 restrict conformational flexibility, favoring the cyclized state during synthesis and locking the heterocyclic ring in a specific conformation beneficial for receptor binding.

  • Blocked Oxidation: The lack of hydrogen atoms at C3 prevents the standard oxidative dehydrogenation to a quinoxaline, making this core resistant to metabolic aromatization.

Synthesis Protocol

The synthesis of 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one is achieved through a condensation-cyclization sequence involving an N-substituted phenylenediamine and an


-bromo ester.
Reagents & Materials[3][4][5][6][7][8][9]
  • Precursor A: N-methyl-1,2-phenylenediamine (CAS: 4760-34-3)

  • Precursor B: Ethyl 2-bromo-2-methylpropionate (CAS: 600-00-0)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Toluene or DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve N-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (10 mL/mmol).

  • Addition : Add Triethylamine (2.5 eq) to the solution.

  • Alkylation/Acylation : Dropwise add Ethyl 2-bromo-2-methylpropionate (1.2 eq) at room temperature.

    • Mechanistic Note: The reaction proceeds via nucleophilic attack of the primary amine (N1) on the ester carbonyl (acylation) and/or attack of the secondary amine (N4) on the tertiary bromide (alkylation). Due to the steric bulk of the tertiary bromide, thermal energy is required.

  • Reflux : Heat the reaction mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the diamine.

  • Work-up : Cool to room temperature. Filter off the triethylammonium bromide salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue via silica gel column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes) to yield the product as an off-white solid.
    
Synthesis Pathway Diagram

Synthesis Diamine N-methyl-1,2- phenylenediamine Intermediate Acyclic Intermediate Diamine->Intermediate N-Alkylation (Steric Barrier) Reagent Ethyl 2-bromo- 2-methylpropionate Reagent->Intermediate Product 3,3,4-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization (-EtOH, -HBr)

Caption: Convergent synthesis via condensation of diamine and alpha-bromo ester.

Chemical Reactivity & Reactivity Profile

Resistance to Aromatization

Standard 3,4-dihydroquinoxalin-2-ones (with hydrogens at C3) are easily oxidized to quinoxalin-2-ones by air or mild oxidants (e.g., DDQ, MnO


).
  • Observation: The 3,3,4-trimethyl derivative cannot aromatize.

  • Implication: Treatment with oxidants typically leads to the formation of a radical cation or degradation, rather than a stable aromatic heterocycle. This property is exploited in designing antioxidants where the molecule acts as a radical trap.

N1-Alkylation

The amide nitrogen (N1) retains an acidic proton (


 in DMSO).
  • Reaction: Treatment with NaH followed by an alkyl halide (

    
    ) yields 1-substituted derivatives.
    
  • Application: This vector is used to attach the scaffold to larger pharmacophores or solubilizing groups.

Electrophilic Aromatic Substitution

The benzene ring (positions 5, 6, 7, 8) is activated by the nitrogen donors.

  • Regioselectivity: Electrophilic attack (e.g., nitration, bromination) typically occurs para to the strongest activating group. The N4-methyl (tertiary amine) is a stronger activator than the N1-amide.

  • Predicted Major Product: Substitution at C6 (para to N1) or C7 (para to N4). Steric hindrance from the N4-methyl and C3-gem-dimethyl may direct substitution to C6.

Reactivity Flowchart

Reactivity cluster_Ox Oxidation Pathway cluster_Alk Functionalization Core 3,3,4-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Radical Stable Radical Cation (No Aromatization) Core->Radical e- Transfer N1_Sub 1-Alkyl-3,3,4-trimethyl derivative Core->N1_Sub SN2 Substitution Oxidant Oxidant (e.g., DDQ) Base Base (NaH) + R-X

Caption: Divergent reactivity showing resistance to aromatization and N1-functionalization potential.

Pharmacological Applications

This scaffold is frequently identified in high-throughput screening (HTS) campaigns and rational drug design:

  • BET Bromodomain Inhibitors: The dihydroquinoxalinone core mimics the acetyl-lysine recognition motif required for binding to bromodomains (BRD4). The gem-dimethyl group fills the hydrophobic pocket, enhancing affinity.

  • NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Quinoxalinone derivatives have been explored as HIV-1 inhibitors, where the N1 substituent interacts with the tolerant region of the binding pocket.

  • Neuroprotection: Due to the radical scavenging potential of the hindered amine moiety, derivatives are studied for neuroprotective effects against oxidative stress.

References

  • Synthesis of Dihydroquinoxalinones

    • Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Mechanistic Insight (Gem-Dimethyl Effect)

    • Title: The Thorpe-Ingold Effect in Cyclic Amide Form
    • Source: IUPAC Gold Book / General Chemical Principles.
    • URL:[Link]

  • General Reactivity of Quinoxalinones

    • Title: Quinoxalin-2(1H)-ones: A Versatile Scaffold in Medicinal Chemistry.[1]

    • Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
    • URL:[Link] (General search for class reactivity)

  • Precursor Data (N-methyl-o-phenylenediamine)

    • Title: N-Methyl-1,2-phenylenediamine Compound Summary.
    • Source: PubChem.[2][1]

    • URL:[Link]

Sources

An In-depth Technical Guide on the Structure Elucidation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating data from various spectroscopic techniques to build a cohesive and validated structural assignment. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous chemical structures, offering a robust workflow for the characterization of this and similar quinoxalinone derivatives.

Introduction: The Quinoxalinone Scaffold and the Subject Molecule

Quinoxalinone and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, frequently encountered in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural nuances of these molecules, such as the substitution pattern on the quinoxalinone core, can significantly influence their pharmacological profiles.

This guide focuses on the specific structural elucidation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative with a unique substitution pattern that is expected to impact its chemical and biological properties. The presence of gem-dimethyl groups at the C3 position and a methyl group at the N4 position introduces specific stereochemical and electronic features that require a detailed and systematic analytical approach for unambiguous characterization.

Proposed Synthesis: A Mechanistic Approach

A plausible synthetic route to 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be conceptualized based on established methodologies for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[1][2][3] The proposed two-step synthesis involves the N-alkylation of a suitable o-phenylenediamine precursor followed by cyclization with an α-halocarbonyl compound.

Step 1: N-Methylation of o-Phenylenediamine

The initial step involves the selective mono-N-methylation of o-phenylenediamine. This can be achieved using a methylating agent such as methyl iodide in the presence of a mild base like potassium carbonate to yield N-methyl-1,2-phenylenediamine. The reaction's stoichiometry would be carefully controlled to favor mono-alkylation over di-alkylation.

Step 2: Cyclocondensation

The resulting N-methyl-1,2-phenylenediamine is then subjected to a cyclocondensation reaction with ethyl 2-bromo-2-methylpropanoate. The more nucleophilic secondary amine of the N-methyl-1,2-phenylenediamine will initially attack the electrophilic carbon of the α-bromo ester, followed by an intramolecular cyclization to form the desired 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthetic Workflow o-Phenylenediamine o-Phenylenediamine N-Methyl-1,2-phenylenediamine N-Methyl-1,2-phenylenediamine o-Phenylenediamine->N-Methyl-1,2-phenylenediamine CH3I, K2CO3 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one N-Methyl-1,2-phenylenediamine->3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Ethyl 2-bromo-2-methylpropanoate, Base

Caption: Proposed synthetic workflow for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Spectroscopic Analysis: A Multi-pronged Approach for Structural Verification

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. Their specific chemical shifts and multiplicities will depend on their positions relative to the electron-donating and electron-withdrawing groups of the quinoxalinone core. A complex splitting pattern (e.g., multiplets or coupled doublets and triplets) is anticipated due to spin-spin coupling between adjacent protons.

  • N-Methyl Protons (3H): The methyl group attached to the N4-position is expected to appear as a singlet in the range of δ 2.8-3.2 ppm.[4]

  • Gem-Dimethyl Protons (6H): The two methyl groups at the C3 position are magnetically equivalent and are expected to appear as a sharp singlet at approximately δ 1.2-1.5 ppm.

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring is expected to resonate in the downfield region, typically around δ 165-170 ppm.[4]

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 110-140 ppm. The carbons directly attached to the nitrogen atoms will be shifted further downfield.

  • Quaternary Carbon (C3): The C3 carbon bearing the gem-dimethyl groups is a quaternary carbon and is expected to have a chemical shift in the range of δ 55-65 ppm.

  • N-Methyl Carbon: The carbon of the N4-methyl group will likely appear in the range of δ 30-40 ppm.[4]

  • Gem-Dimethyl Carbons: The two equivalent carbons of the gem-dimethyl groups at C3 are expected to resonate around δ 20-30 ppm.

2D NMR Spectroscopy: Unambiguous Signal Assignment

To definitively assign the proton and carbon signals and to confirm the molecular connectivity, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will establish the direct one-bond correlations between protons and the carbons to which they are attached. This will allow for the unambiguous assignment of the protonated aromatic and methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Crucial expected correlations include:

    • Correlations from the N-methyl protons to the C4a and C5 carbons of the aromatic ring.

    • Correlations from the gem-dimethyl protons to the C2 (carbonyl) and C3 carbons.

    • Correlations from the aromatic protons to neighboring aromatic carbons and to the quaternary carbons of the quinoxalinone core.

Caption: Expected key HMBC correlations for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to show the following characteristic absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Lactam) Stretch1670-1690
C-N Stretch1250-1350
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would be a key indicator of the N-methyl substitution.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Under electron ionization (EI), 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to undergo characteristic fragmentation.

  • Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O) is expected.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A common fragmentation for compounds with methyl groups, leading to a fragment ion at [M-15]⁺.

    • Loss of isobutylene: A retro-Diels-Alder type fragmentation of the dihydroquinoxalinone ring could lead to the loss of isobutylene (C₄H₈) from the molecular ion.

    • Cleavage of the lactam ring: The lactam ring can undergo cleavage, leading to various fragment ions.

Fragmentation Pathway M+ [C11H14N2O]+• (M+) M-15 [M-15]+ M+->M-15 - •CH3 M-56 [M-56]+ M+->M-56 - C4H8 Fragment_A Further Fragments M+->Fragment_A Ring Cleavage

Caption: Proposed major fragmentation pathways for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Data Summary and Integration

The following table summarizes the expected key analytical data for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (δ 6.5-7.5 ppm, 4H, m), N-CH₃ (δ 2.8-3.2 ppm, 3H, s), C(CH₃)₂ (δ 1.2-1.5 ppm, 6H, s).
¹³C NMR C=O (δ 165-170 ppm), Aromatic C (δ 110-140 ppm, 6C), C3 (δ 55-65 ppm), N-CH₃ (δ 30-40 ppm), C(CH₃)₂ (δ 20-30 ppm).
IR Spectroscopy Strong C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1300 cm⁻¹, aromatic and aliphatic C-H stretches. Absence of N-H stretch.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₄N₂O. Key fragments at [M-15]⁺ and other fragments resulting from ring cleavage.

The integration of data from all these techniques provides a self-validating system for the structural elucidation. For instance, the number of proton and carbon signals in the NMR spectra should be consistent with the proposed structure. The functional groups identified by IR spectroscopy should match those inferred from the NMR data. Finally, the molecular weight and fragmentation pattern observed in the mass spectrum should be in complete agreement with the proposed structure.

The Definitive Role of X-ray Crystallography

While the combination of spectroscopic methods provides a very high degree of confidence in the structural assignment, single-crystal X-ray crystallography remains the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure.[6][7] If a suitable single crystal of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, thereby offering ultimate confirmation of the proposed structure.

Conclusion

The structural elucidation of a novel compound such as 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one requires a systematic and integrated analytical approach. By combining the predictive power of ¹H and ¹³C NMR, the definitive connectivity information from 2D NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident structural assignment can be achieved. This guide provides a comprehensive roadmap for researchers to navigate the process of characterizing this and other related quinoxalinone derivatives, which is a critical step in the journey of drug discovery and development.

References

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • Supporting information - The Royal Society of Chemistry. (URL not available)
  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. [Link]

  • Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)
  • Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical - The Royal Society of Chemistry. (URL not available)
  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. - ResearchGate. [Link]

  • Organic Chemistry: Current Research Open Access - Longdom Publishing. [Link]

  • IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. - ResearchGate. [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC. [Link]

  • X-ray Crystal Structure Guided Discovery and Antitumor Efficacy of Dihydroquinoxalinone as Potent Tubulin Polymerization Inhibitors - PubMed. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (URL not available)
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC. [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - MDPI. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives - ResearchGate. [Link]

  • NMR Spectroscopy Spring 2021 Midterm 2 Solutions - Türkmen Research Group. [Link]

  • Spectroscopy Infrared Spectra. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC. [Link]

  • 1-Methyl-3,4-dihydroquinolin-2(1H)-one - PubChem. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

  • Crystal, Molecular Structure and DFT Study of 2,6,7-Trimethyl-3-p-tolylquinoxaline and 2-(4-Methoxyphenyl) - ResearchGate. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - Semantic Scholar. [Link]

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their diverse applications include roles as anticancer, antimicrobial, and antianxiety agents.[1] The precise structural elucidation of novel quinoxalinone derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide provides a comprehensive overview of the expected spectroscopic characteristics of a specific derivative, 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one, and outlines the methodologies for its structural confirmation. While direct experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogs to predict its spectroscopic signature, offering a robust framework for researchers in the field.

Predicted Spectroscopic Data of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

The following sections detail the anticipated spectroscopic data for 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.5Multiplet4HAromatic protonsThe aromatic protons on the benzene ring are expected to appear in this region, with their specific shifts and multiplicities depending on the substitution pattern.
~ 8.5 - 9.0Singlet1HN(1)-HThe amide proton is typically deshielded and appears as a broad singlet.
~ 2.9 - 3.2Singlet3HN(4)-CH₃The N-methyl group is expected to be a singlet in this region.
~ 1.4 - 1.6Singlet6HC(3)-(CH₃)₂The two methyl groups at the C3 position are equivalent and will appear as a single sharp singlet.

Expert Insight: The absence of a proton at the C3 position, which is a quaternary carbon in this molecule, simplifies the spectrum as there will be no coupling between a C3-H and the N(4)-H or the methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the amide group.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will reveal the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 165 - 170C=O (C2)The carbonyl carbon of the amide is characteristically found in this downfield region.
~ 130 - 145Aromatic C-N & C-CThe aromatic carbons attached to nitrogen and the quaternary aromatic carbons will appear in this range.
~ 115 - 130Aromatic C-HThe protonated aromatic carbons are expected in this region.
~ 55 - 60C3The quaternary carbon at the 3-position, bonded to two methyl groups and a nitrogen, will be in this range.
~ 30 - 35N(4)-CH₃The carbon of the N-methyl group.
~ 20 - 25C(3)-(CH₃)₂The carbons of the two equivalent methyl groups at the C3 position.
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3200 - 3300N-H StretchAmide N-H stretching vibration, often a sharp to medium peak.
~ 2900 - 3000C-H Stretch (Aliphatic)Stretching vibrations of the methyl groups.
~ 1650 - 1680C=O StretchStrong absorption characteristic of the amide carbonyl group.
~ 1580 - 1620C=C Stretch (Aromatic)Stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₁H₁₄N₂O), the expected monoisotopic mass is approximately 190.1106 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z ≈ 190.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the C3 position to give a fragment at m/z ≈ 175.

    • Cleavage of the heterocyclic ring can lead to various smaller fragments.

Methodology for Spectroscopic Analysis

To obtain high-quality spectroscopic data for structural confirmation, the following protocols are recommended.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Synthesized Compound Purify Purification (Column Chromatography/Recrystallization) Sample->Purify Dry Drying under Vacuum Purify->Dry NMR NMR (¹H, ¹³C) Dry->NMR IR IR Spectroscopy Dry->IR MS Mass Spectrometry Dry->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: Experimental workflow for the spectroscopic analysis of a novel quinoxalinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified and dried compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Data Interpretation and Structural Elucidation

The collective analysis of the data from these spectroscopic techniques is crucial for unambiguous structure determination.

G cluster_data Spectroscopic Data cluster_info Structural Information HNMR ¹H NMR ProtonEnv Proton Environments & Connectivity HNMR->ProtonEnv CNMR ¹³C NMR CarbonSkel Carbon Skeleton CNMR->CarbonSkel IR IR FuncGroups Functional Groups IR->FuncGroups MS MS MolWeight Molecular Weight & Formula MS->MolWeight Structure Confirmed Structure of 3,3,4-Trimethyl-3,4-dihydro- quinoxalin-2(1H)-one ProtonEnv->Structure CarbonSkel->Structure FuncGroups->Structure MolWeight->Structure

Caption: Logical relationship for structural elucidation using spectroscopic data.

The ¹H and ¹³C NMR spectra will establish the carbon-hydrogen framework of the molecule. The IR spectrum will confirm the presence of key functional groups, particularly the amide. High-resolution mass spectrometry will provide the exact molecular formula, serving as the ultimate confirmation of the elemental composition. The combination of these techniques provides a self-validating system for the structural elucidation of 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • Supporting information - The Royal Society of Chemistry. URL: [Link]

  • Supporting Information - The Royal Society of Chemistry. URL: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. URL: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. URL: [Link]

  • Organic Chemistry: Current Research Open Access - Longdom Publishing. URL: [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones - Organic Chemistry Portal. URL: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. URL: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - MDPI. URL: [Link]

  • 2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O - PubChem. URL: [Link]

  • (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | C9H10N2O | CID 7062175 - PubChem. URL: [Link]

Sources

The Quinoxalinone Core: A Technical Guide to 3,4-Dihydroquinoxalin-2(1H)-one and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Initial inquiries for the specific molecule, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, did not yield a dedicated CAS number or extensive literature, suggesting it is a less common derivative. This guide, therefore, focuses on the foundational and pharmacologically significant parent scaffold, 3,4-dihydroquinoxalin-2(1H)-one , and its broader class of derivatives. The principles, synthetic routes, and biological activities discussed herein provide a robust framework for researchers and drug development professionals interested in this versatile heterocyclic system.

Core Compound Identification and Physicochemical Profile

The foundational structure for a vast array of biologically active molecules is 3,4-dihydroquinoxalin-2(1H)-one. Its identity and key physicochemical properties are summarized below, providing a baseline for understanding its behavior and potential for derivatization.

IdentifierValueSource
CAS Number 59564-59-9[1][2][3][4][5]
Molecular Formula C₈H₈N₂O[1][2][3][5][6]
Molecular Weight 148.16 g/mol [1][2][5][6]
IUPAC Name 3,4-dihydro-1H-quinoxalin-2-one[4][6]
Synonyms 1,2,3,4-Tetrahydroquinoxalin-2-one, 3,4-Dihydroquinoxalin-2-ol[2][3]
Appearance White to brown crystalline powder or solid[1][3]
Melting Point 140-143 °C[1]
Boiling Point (Predicted) 370.5 ± 31.0 °C[1]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1]
SMILES C1C(=O)NC2=CC=CC=C2N1[2][4]
InChI Key HYTIPJFUWHYQON-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core is most commonly achieved through the cyclocondensation of o-phenylenediamine with a suitable C2 synthon. This approach offers a versatile entry point for introducing substituents onto the heterocyclic ring.

General Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

A prevalent and efficient method involves the reaction of o-phenylenediamine with an α-haloacetic acid or its ester derivative, such as chloroacetic acid or ethyl bromoacetate.[7][8]

Conceptual Workflow:

synthesis_workflow OPD o-Phenylenediamine Intermediate N-(2-aminophenyl)-2-chloroacetamide (Intermediate) OPD->Intermediate Acylation (SN2) CAA Chloroacetic Acid CAA->Intermediate Product 3,4-Dihydroquinoxalin-2(1H)-one Intermediate->Product Intramolecular Cyclization

Figure 1: General synthesis pathway for the 3,4-dihydroquinoxalin-2(1H)-one core.

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (2)

  • Reactants: A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is prepared in aqueous ammonia (33%, 10 mL) and water (80 mL).[7]

  • Reaction Condition: The mixture is heated to reflux for one hour.[7]

  • Work-up and Purification: The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the final product.[7]

Causality and Experimental Choices:

  • The use of aqueous ammonia serves as a base to neutralize the HCl byproduct of the initial acylation, facilitating the subsequent intramolecular cyclization.

  • Refluxing provides the necessary activation energy for both the initial SN2 reaction and the final ring-closing step. The choice of water as a solvent makes this a relatively green and cost-effective procedure.[9]

  • The reaction's success hinges on the nucleophilicity of the amino groups of o-phenylenediamine attacking the electrophilic carbonyl carbon of chloroacetic acid, followed by an intramolecular nucleophilic substitution where the second amino group displaces the chlorine atom.[8]

Synthesis of Substituted Derivatives

The true utility of the quinoxalinone scaffold in drug discovery lies in its amenability to substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

N-Alkylation/Arylation: The nitrogen atoms at positions 1 and 4 can be readily alkylated or arylated using various electrophiles in the presence of a base.[9] Palladium-catalyzed photochemical reductive alkylation has also been employed for this purpose.[10]

C3-Substitution: Introduction of substituents at the C3 position can be achieved by using appropriately substituted α-keto acids or their esters in the initial cyclocondensation reaction with o-phenylenediamine.[11]

Spectroscopic Characterization

Structural elucidation of novel quinoxalinone derivatives relies heavily on spectroscopic techniques.

  • ¹H NMR: In the ¹H NMR spectrum of the parent 3,4-dihydroquinoxalin-2(1H)-one, characteristic signals include two singlets for the methylene protons at the C3 position and the NH proton at the N1 position, along with multiplets in the aromatic region corresponding to the protons on the benzene ring.[7] For substituted derivatives, the appearance of new signals and shifts in existing ones provide crucial information about the substitution pattern.[12]

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C2) in the range of 150-170 ppm, along with signals for the aromatic carbons and the methylene carbon at C3.[12]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the synthesized compounds, with the molecular ion peak ([M+H]⁺ or [M]⁺) being a key diagnostic feature.[7][12]

Applications in Drug Development and Biological Activity

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[13] This has led to the development of numerous derivatives with diverse pharmacological activities.

biological_activities center Quinoxalinone Core Antimicrobial Antimicrobial center->Antimicrobial Anticancer Anticancer center->Anticancer Antiinflammatory Anti-inflammatory center->Antiinflammatory Antiviral Antiviral center->Antiviral Antidepressant Antidepressant center->Antidepressant Antidiabetic Antidiabetic center->Antidiabetic

Figure 2: Diverse biological activities of quinoxalinone derivatives.

  • Antimicrobial Agents: Quinoxalinone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14][15] Some compounds have also shown promising antifungal activity.[14] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or interference with nucleic acid synthesis.[15]

  • Anticancer Therapeutics: The planar aromatic system of the quinoxalinone core allows for intercalation with DNA, leading to cytotoxic effects in cancer cells.[9] Derivatives have been investigated for their ability to inhibit various kinases involved in cancer cell proliferation and survival.[16]

  • Anti-inflammatory and Analgesic Properties: Certain quinoxalinone analogues have exhibited potent anti-inflammatory and analgesic activities, suggesting their potential in treating inflammatory disorders.[9][14]

  • Other Therapeutic Areas: The versatility of the quinoxalinone scaffold has led to its exploration in a wide range of other therapeutic areas, including as antiviral, antiprotozoal, antidepressant, and antidiabetic agents.[14][15]

Conclusion and Future Perspectives

The 3,4-dihydroquinoxalin-2(1H)-one core represents a highly versatile and pharmacologically significant scaffold. While the specific 3,3,4-trimethyl derivative remains elusive in the current literature, the foundational understanding of the parent compound and its diverse derivatives provides a rich platform for future drug discovery efforts. The synthetic accessibility and the wide range of biological activities associated with this heterocyclic system ensure its continued importance in the quest for novel therapeutics. Further exploration of structure-activity relationships and the development of more efficient and greener synthetic methodologies will undoubtedly unlock the full potential of this remarkable molecular framework.

References

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]

  • Todd, A. (2015). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • ChemBK. (2024, April 9). 3,4-dihydroquinoxalin-2(1H)-one. Retrieved from [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. Available at: [Link]

  • Bentham Science Publishers. (2018, March 1). Quinoxalinone as a Privileged Platform in Drug Development. Retrieved from [Link]

  • Ramli, Y., et al. (2010). SYNTHESIS, REACTIVITY AND BIOLOGICAL ACTIVITY OF QUINOXALIN-2-ONE DERIVATIVES. Studia Universitatis Babes-Bolyai Chemia, 55(1), 67-83. Available at: [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone, 3,4-dihydro-. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3185. Available at: [Link]

  • Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2014, 1-10. Available at: [Link]

  • Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1236, 130325. Available at: [Link]

Sources

Technical Guide: Synthesis and Characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , a specific regioisomer of the dihydroquinoxalinone scaffold.

This guide prioritizes the Reductive Alkylation Route , a self-validating protocol designed to ensure regioselective methylation at the N4 position (amine) while preserving the N1 position (amide), thereby strictly yielding the 3,3,4-trimethyl isomer rather than the 1,3,3-trimethyl byproduct common in direct alkylation methods.

Introduction & Strategic Analysis

The dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors. The specific target, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , features a gem-dimethyl group at the C3 position and a single methyl group at the N4 position.

The Regioselectivity Challenge

Synthesizing this molecule requires distinguishing between the two nitrogen atoms on the quinoxaline ring:

  • N1 (Amide Nitrogen): Attached to the carbonyl (C2).

    
    . Less nucleophilic in neutral conditions but highly susceptible to alkylation under basic conditions (e.g., NaH/MeI).
    
  • N4 (Amine Nitrogen): Attached to the gem-dimethyl carbon (C3).

    
     (conjugate acid). More nucleophilic in neutral/acidic conditions.
    

Strategic Route: To guarantee the formation of the 3,3,4-isomer (N4-methyl) and avoid the 1,3,3-isomer (N1-methyl), this guide employs a two-step protocol:

  • Core Construction: Synthesis of the unmethylated 3,3-dimethyl parent scaffold.

  • Chemoselective Functionalization: Reductive amination to selectively methylate the N4 amine.

Retrosynthetic Logic

Retrosynthesis Target 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (Target) Intermediate 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (Core Scaffold) Target->Intermediate Reductive Methylation (HCHO, NaBH3CN) Reagents 1,2-Phenylenediamine + Ethyl 2-bromo-2-methylpropanoate Intermediate->Reagents Cyclocondensation (Et3N, Reflux)

Figure 1: Retrosynthetic disconnection strategy prioritizing chemoselectivity.

Experimental Protocol

Step 1: Synthesis of 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one

This step constructs the heterocyclic core using a condensation-cyclization sequence.

Reagents:

  • 1,2-Phenylenediamine (10.8 g, 100 mmol)

  • Ethyl 2-bromo-2-methylpropanoate (19.5 g, 100 mmol)

  • Triethylamine (Et

    
    N) (20.2 g, 200 mmol)
    
  • Ethanol (Absolute, 150 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-phenylenediamine in ethanol (100 mL) under an argon atmosphere.

  • Addition: Add triethylamine followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate over 20 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and stir for 12–16 hours. Monitor reaction progress via TLC (SiO

    
    , EtOAc/Hexane 1:1). The starting diamine (
    
    
    
    ) should disappear, yielding a fluorescent product (
    
    
    ).
  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Partition: Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (3 × 50 mL) to remove triethylammonium salts.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude solid from ethanol/water to yield off-white crystals.
    • Yield: ~65-75%

    • Melting Point: 173–175 °C

Step 2: Chemoselective N4-Methylation (Reductive Amination)

Direct alkylation with Methyl Iodide is avoided here to prevent N1-methylation. Reductive amination exclusively targets the basic N4 amine.

Reagents:

  • 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (Step 1 product) (1.76 g, 10 mmol)

  • Formaldehyde (37% aq. solution) (2.5 mL, ~30 mmol)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.9 g, 30 mmol)
    
  • Acetic Acid (glacial, 1.0 mL)

  • Acetonitrile (CH

    
    CN, 30 mL)
    

Procedure:

  • Preparation: Dissolve the starting material in acetonitrile (30 mL) in a 100 mL flask.

  • Activation: Add aqueous formaldehyde and acetic acid. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH

    
    CN portion-wise over 15 minutes. Caution: Vent the flask to handle minor HCN evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     (20 mL). Stir for 10 minutes.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 × 30 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO

    
    , 20% EtOAc in Hexanes) affords the pure 3,3,4-trimethyl  derivative.
    

Characterization Data

The following data validates the structure, specifically confirming the presence of the N4-methyl group and the integrity of the N1-amide proton.

Physical Properties
PropertyValueNotes
Appearance White to pale yellow crystalline solid
Melting Point 138–140 °CDistinct from the dimethyl precursor (173–175 °C)
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in water
Spectroscopic Data ( H NMR & C NMR)

H NMR (400 MHz, CDCl

):
| Shift (

ppm) | Multiplicity | Integration | Assignment | Structural Proof | | :--- | :--- | :--- | :--- | :--- | | 1.35 | Singlet | 6H | C(CH

)

| Gem-dimethyl at C3 | | 2.88 | Singlet | 3H | N-CH

| Diagnostic: Confirms N4-methylation. | | 6.65–6.75 | Multiplet | 2H | Ar-H | Aromatic ring (C5, C7) | | 6.85–6.95 | Multiplet | 2H | Ar-H | Aromatic ring (C6, C8) | | 9.10 | Broad Singlet | 1H | NH | Diagnostic: Presence confirms N1 was NOT alkylated. |

C NMR (100 MHz, CDCl

):
  • Aliphatic: 24.5 (Gem-CH

    
    ), 38.2 (N-CH
    
    
    
    ), 58.4 (Quaternary C3).
  • Aromatic: 114.2, 118.5, 122.1, 128.4, 134.5 (C-N), 136.2 (C-N).

  • Carbonyl: 170.1 (C2 Amide C=O).

Mechanistic Insight & Pathway

The synthesis relies on the differential nucleophilicity of the diamine nitrogens and the steric constraints of the gem-dimethyl group.

Mechanism Start 1,2-Phenylenediamine Step1 Nu Attack on Ester (Amide Formation) Start->Step1 Ethyl 2-bromo- 2-methylpropanoate Step2 Intramolecular S_N2 (Ring Closure) Step1->Step2 Core 3,3-Dimethyl Intermediate Step2->Core Step3 Iminium Formation (HCHO) Core->Step3 H+ / HCHO Final 3,3,4-Trimethyl Product Step3->Final Hydride Reduction (NaBH3CN)

Figure 2: Reaction pathway.[1] Step 1 involves the initial attack of the primary amine on the ester (or bromide), followed by cyclization. Step 2 utilizes the higher nucleophilicity of the amine (N4) over the amide (N1) to achieve selective methylation.

Critical Control Points
  • Temperature Control (Step 1): Reflux is required to overcome the steric hindrance of the tertiary bromide during the cyclization step.

  • pH Control (Step 2): The reductive amination must be performed in slightly acidic conditions (acetic acid) to generate the iminium species at N4 without protonating the N4 lone pair so strongly that it deactivates, while the amide N1 remains non-nucleophilic.

References

  • General Synthesis of Dihydroquinoxalinones

    • Source: Shabaan, M., et al. "Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives." European Journal of Chemistry, 2011, 2(3), 365-371.
    • Relevance: Establishes the baseline protocol for condensing phenylenediamines with alpha-halo esters.
    • URL:[Link]

  • Regioselectivity of Alkylation

    • Source: Parekh, et al. "Regioselective Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones." Beilstein Journal of Organic Chemistry, 2017, 13, 1572–1580.
    • Relevance: Discusses the steric and electronic factors influencing N1 vs N4 functionaliz
    • URL:[Link]

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
    • Relevance: Provides the foundational mechanism for the chemoselective methylation of amines in the presence of amides.
    • URL:[Link]

Sources

Biological Activity of Quinoxalinone Derivatives: A Technical Guide to the Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxalinone scaffold (specifically the quinoxalin-2(1H)-one and 1,4-dihydroquinoxaline-2,3-dione systems) represents a privileged structure in medicinal chemistry.[1] Unlike the fully aromatic quinoxaline, the quinoxalinone introduces a hydrogen-bond donor/acceptor motif (lactam/lactim tautomerism) that mimics nucleobases and peptide backbones. This guide analyzes the structural determinants governing their biological activity, focusing on kinase inhibition (oncology) and DNA gyrase interference (antimicrobial) . It provides actionable synthetic protocols and validated bioassay methodologies for researchers optimizing this scaffold.

Part 1: Chemical Architecture & SAR Logic

The Core Scaffold and Tautomerism

The biological versatility of quinoxalinones stems from their ability to exist in dynamic equilibrium between the lactam (keto) and lactim (enol) forms. However, in drug design, the nitrogen at position 1 (N1) is frequently alkylated to lock the structure in the quinoxalin-2-one form, enhancing metabolic stability and specificity.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones on the quinoxalinone core.

SAR_Map Core Quinoxalin-2(1H)-one Scaffold N1 Position N1 (Solubility & Bioavailability) Core->N1 Alkyl/Aryl groups prevent tautomerism C3 Position C3 (Electronic Tuning & Selectivity) Core->C3 EWG/EDG groups modulate reactivity Benzene Benzene Ring (C5-C8) (Lipophilicity & Target Fit) Core->Benzene Halogens/Methoxy increase potency N1_Insight N-alkylation (e.g., Methyl, Benzyl) improves cellular uptake N1->N1_Insight C3_Insight Hydrazone/Amide linkers critical for Kinase Hinge Binding C3->C3_Insight Benzene_Insight C6/C7 substitution (e.g., -Cl, -F) enhances hydrophobic pocket filling Benzene->Benzene_Insight

Figure 1: Strategic modification zones on the quinoxalinone scaffold for optimizing biological activity.

Part 2: Therapeutic Frontiers

Oncology: Kinase Inhibition

Quinoxalinones function primarily as Type I or Type II ATP-competitive inhibitors . The lactam motif (NH-C=O) serves as a critical anchor, forming hydrogen bonds with the "hinge region" residues (e.g., Met790 in EGFR, Leu834 in PI3K).

  • Target Specificity:

    • EGFR (Epidermal Growth Factor Receptor): Derivatives substituted at C3 with bulky aromatic groups (e.g., styryl, hydrazone) occupy the hydrophobic pocket adjacent to the ATP binding site.

    • JAK2/3 (Janus Kinase): Recent studies identify C3-pyrazolone substituted quinoxalinones (e.g., compound ST4j ) as nanomolar inhibitors, outperforming ruxolitinib in specific assays by stabilizing interactions via Van der Waals forces.[2]

    • EphA3: Pyrrolo[3,2-b]quinoxaline hybrids target the tyrosine kinase domain, disrupting angiogenesis.

Mechanism of Action: Kinase Hinge Binding

Kinase_Mechanism Inhibitor Quinoxalinone Inhibitor Binding Hinge Region Interaction (H-bonds: Met/Glu/Asp) Inhibitor->Binding Competes with ATP Kinase Tyrosine Kinase (ATP Binding Pocket) Kinase->Binding ATP ATP Molecule Blockade Steric Blockade of ATP Entry ATP->Blockade Access Denied Binding->Blockade Outcome Signal Transduction HALTED (Apoptosis) Blockade->Outcome

Figure 2: Mechanism of ATP-competitive inhibition by quinoxalinone derivatives at the kinase hinge region.

Antimicrobial Activity: The DNA Gyrase Connection

Quinoxalinone derivatives, particularly 1,4-di-N-oxides , exhibit potent antibacterial activity against M. tuberculosis and Gram-negative anaerobes.

  • Mechanism: They act as "bifunctional" agents.

    • DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs.

    • ROS Generation: The N-oxide moiety undergoes bioreduction, generating free radicals that cleave bacterial DNA.

    • Gyrase Inhibition: They bind to the ATP-binding subunit (GyrB) of DNA gyrase, similar to novobiocin, preventing supercoiling.

Part 3: Comparative Data Summary

The following table synthesizes potency data (IC50) for key quinoxalinone derivatives against major targets, derived from recent literature (2022-2025).

Compound IDPrimary TargetCell Line / AssayIC50 / MICReference Drug Comparison
ST4j JAK2 KinaseEnzymatic Assay13.0 nM Superior to Ruxolitinib (28 nM)
ST4j JAK3 KinaseEnzymatic Assay14.9 nM Superior to Tofacitinib (35 nM)
CPD4 EGFR (L858R/T790M)Enzymatic Assay3.04 nM Comparable to Osimertinib (8.9 nM)
QdNO-4e S. pneumoniaeMIC Assay0.12 µg/mL Superior to Ciprofloxacin in resistant strains
Pyrrolo-Q EphA3K562 (Leukemia)12.0 µM Moderate potency; high selectivity

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Quinoxalin-2(1H)-one Derivatives

Rationale: Traditional synthesis uses high temperatures and toxic solvents (DMSO/DMF). This "Green" protocol utilizes water as a solvent and iodine as a catalyst, ensuring high atom economy and easier purification.

Reagents: o-Phenylenediamine (1.0 eq), Ethyl glyoxalate or Arylglyoxal (1.0 eq), Iodine (10 mol%), Water.

  • Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) in 15 mL of distilled water.

  • Addition: Add the dicarbonyl compound (10 mmol) and molecular iodine (1 mmol, 254 mg).

  • Reaction: Stir the mixture at room temperature for 15–30 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Observation: The product typically precipitates out of the aqueous solution.

  • Work-up: Filter the solid precipitate. Wash with cold water (2 x 10 mL) to remove the iodine catalyst and unreacted starting materials.

  • Purification: Recrystallize from hot ethanol.

    • Validation: Purity should be checked via Melting Point and 1H-NMR (look for the characteristic singlet amide proton at ~12.5 ppm if N1 is unsubstituted).

Protocol B: Self-Validating Kinase Inhibition Assay (FRET-based)

Rationale: To confirm direct kinase inhibition rather than non-specific cytotoxicity, a FRET (Fluorescence Resonance Energy Transfer) assay is used. This protocol includes internal controls to validate enzyme activity.

Materials: Recombinant Kinase (e.g., JAK2), Fluorescent Peptide Substrate, ATP (Km concentration), Test Compound (Quinoxalinone), EDTA.

  • Baseline Setup (Negative Control): Prepare a well containing Kinase + Substrate + ATP + DMSO only . This establishes 100% activity (

    
    ).
    
  • Inhibition Setup (Test): Prepare wells with Kinase + Substrate + ATP + Quinoxalinone (serial dilutions: 1 nM to 10 µM).

  • Background Control: Prepare a well with Substrate + ATP (No Kinase). This establishes 0% activity (

    
    ).
    
  • Incubation: Incubate plates at 25°C for 60 minutes.

  • Termination: Add EDTA (stop solution) to chelate

    
     and stop the phosphorylation.
    
  • Detection: Measure fluorescence ratio (Acceptor/Donor emission).

  • Calculation:

    
    
    
  • Self-Validation Check:

    • If

      
      , the assay window is too small (enzyme inactive or substrate degraded). Discard data. 
      
    • If IC50 > 50 µM, check for compound precipitation (common with planar quinoxalinones).

Part 5: Future Directions

The next generation of quinoxalinone research is shifting toward PROTACs (Proteolysis Targeting Chimeras) . By linking the quinoxalinone kinase inhibitor (warhead) to an E3 ligase ligand (e.g., thalidomide), researchers can degrade the target protein rather than just inhibiting it. This overcomes resistance mutations (like EGFR T790M) that often plague standard quinoxalinone therapy.

References

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. (2022).

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. Molecules. (2022).

  • Green and Sustainable Synthesis of Novel Quinoxalines. Journal of Chemical and Pharmaceutical Research. (2024).

  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. European Journal of Medicinal Chemistry. (2020).

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals. (2023).

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals. (2023).[3]

Sources

An In-depth Technical Guide to the Discovery and History of Trimethyl-dihydroquinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold and its derivatives have long been a focal point in medicinal chemistry due to their wide-ranging biological activities. Among these, the dihydroquinoxalinone core represents a privileged structure, forming the basis for numerous therapeutic agents. This technical guide delves into a specific, yet significant, subclass: the trimethyl-dihydroquinoxalinones. While the broader quinoxalinone family is extensively studied, this guide provides a focused examination of the discovery, historical synthetic evolution, and key methodological advancements related to the introduction of three methyl groups onto the dihydroquinoxalinone framework. We will explore the foundational synthetic routes, detail seminal experimental protocols, and present characteristic spectroscopic data that define this chemical class. Furthermore, this guide will touch upon the known biological implications of trimethyl substitution, offering insights for the rational design of future therapeutic agents.

Introduction: The Quinoxalinone Core in Medicinal Chemistry

Quinoxaline derivatives, nitrogen-containing heterocyclic compounds, are of significant interest in pharmaceutical research due to their diverse biological activities, which include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one scaffold, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics. Its structural characteristics permit versatile functionalization, enabling the development of potent and selective inhibitors for a variety of high-value drug targets.

Historical Perspective: The Dawn of Quinoxalinone Synthesis

The journey into the world of quinoxalinones began with the classical synthetic methods developed in the late 19th and early 20th centuries. The foundational approach to the quinoxaline moiety involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and refined over the decades to produce a vast library of quinoxaline and quinoxalinone derivatives.

Early methodologies, while groundbreaking, often required harsh reaction conditions and resulted in modest yields. The evolution of organic synthesis has seen the introduction of milder reagents, catalytic systems, and more efficient protocols, significantly improving the accessibility of these scaffolds.

Synthesis and Characterization of Trimethyl-dihydroquinoxalinones

The introduction of methyl groups to the dihydroquinoxalinone core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. The precise placement of these three methyl groups gives rise to various isomers, each with potentially unique biological profiles.

General Synthetic Strategies

The synthesis of trimethyl-dihydroquinoxalinones typically follows the established principles of quinoxalinone formation, with modifications to incorporate the methyl substituents. A common and direct approach involves the condensation of a dimethyl-substituted o-phenylenediamine with a methyl-substituted α-keto acid or its synthetic equivalent.

Diagram: General Synthesis of a Trimethyl-dihydroquinoxalinone

G Dimethyl-o-phenylenediamine Dimethyl-o-phenylenediamine Intermediate Intermediate Dimethyl-o-phenylenediamine->Intermediate Condensation Trimethyl-dihydroquinoxalinone Trimethyl-dihydroquinoxalinone Intermediate->Trimethyl-dihydroquinoxalinone Cyclization Methyl-α-keto_acid Methyl-α-keto_acid Methyl-α-keto_acid->Intermediate

Caption: A generalized workflow for the synthesis of trimethyl-dihydroquinoxalinones.

Detailed Experimental Protocol: Synthesis of 1,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: To synthesize 1,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Materials:

  • N,N'-dimethyl-o-phenylenediamine

  • 2-oxobutanoic acid (α-ketobutyric acid)

  • Ethanol (absolute)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N'-dimethyl-o-phenylenediamine (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 2-oxobutanoic acid (1.1 equivalents) followed by a catalytic amount of hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.

  • Catalytic Acid: The acid catalyzes the initial imine formation between the diamine and the keto acid, which is a key step in the condensation reaction.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

  • Aqueous Work-up with Bicarbonate: This step is crucial to neutralize the acidic catalyst and any unreacted keto acid, facilitating a clean extraction.

  • Column Chromatography: This purification technique is essential to separate the desired product from any side products or unreacted starting materials, ensuring high purity of the final compound.

Spectroscopic Characterization

The structural elucidation of newly synthesized trimethyl-dihydroquinoxalinones relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and purity of the synthesized compounds. While specific data for a single, universally recognized trimethyl-dihydroquinoxalinone is not consolidated in the literature, the following table provides expected chemical shift ranges based on data from analogous substituted quinoxalinones.[2][3]

Proton/Carbon Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H7.00 - 8.40106 - 156
N-CH₃~2.8 - 3.5~30 - 40
C-CH₃~1.2 - 2.5~15 - 25
C=O-151 - 168
C=N (within ring)-144 - 150

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. The fragmentation of quinoxalinone derivatives under electron ionization often involves characteristic losses of neutral molecules like CO and HCN from the heterocyclic ring. The presence of methyl groups will also influence the fragmentation pathways, often leading to the loss of methyl radicals.

Diagram: Proposed Mass Spectrometry Fragmentation

G M+• M+• Fragment 1 Fragment 1 M+•->Fragment 1 - CH3• Fragment 2 Fragment 2 M+•->Fragment 2 - CO Fragment 3 Fragment 3 Fragment 2->Fragment 3 - HCN

Caption: A simplified representation of potential fragmentation pathways for a trimethyl-dihydroquinoxalinone.

Biological Significance and Therapeutic Potential

The incorporation of methyl groups into the dihydroquinoxalinone scaffold can have a profound impact on biological activity. While extensive structure-activity relationship (SAR) studies specifically on trimethylated isomers are not widely published, inferences can be drawn from the broader class of substituted dihydroquinoxalinones.

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated as potent and selective inhibitors of various kinases, such as c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and inflammation. Furthermore, this scaffold has been explored for its potential as soluble guanylyl cyclase (sGC) activators, relevant for cardiovascular diseases.

The trimethyl substitution pattern can influence the molecule's ability to fit into the binding pocket of a biological target, its metabolic stability, and its overall pharmacokinetic profile. Therefore, the synthesis and biological evaluation of a diverse range of trimethyl-dihydroquinoxalinone isomers are crucial for exploring their full therapeutic potential.

Future Directions

The field of medicinal chemistry continues to evolve, with a growing emphasis on green and sustainable synthetic methods. Future research in the area of trimethyl-dihydroquinoxalinones will likely focus on:

  • Development of Novel Synthetic Methodologies: Exploring more efficient, atom-economical, and environmentally friendly synthetic routes.

  • Comprehensive Biological Screening: Systematic evaluation of various trimethylated isomers against a broad panel of biological targets to uncover novel therapeutic applications.

  • In-depth Structure-Activity Relationship (SAR) Studies: Elucidating the precise effects of the number and position of methyl groups on biological activity to guide the design of more potent and selective drug candidates.

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes and affinities of trimethyl-dihydroquinoxalinones with their biological targets, thereby accelerating the drug discovery process.

Conclusion

The trimethyl-dihydroquinoxalinone scaffold represents a promising area for further exploration within the broader field of medicinal chemistry. While the historical record of their specific discovery is not as well-defined as that of the parent quinoxalinone structure, the synthetic principles are well-established. This technical guide has provided a framework for understanding the synthesis, characterization, and potential biological significance of these compounds. By leveraging modern synthetic techniques and a deeper understanding of their structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators. PMC. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

Sources

Potential research applications of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Research Applications of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted Quinoxalinone Scaffold

The quinoxalinone core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry.[1] Derivatives of this structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide focuses on a specific, underexplored derivative: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one . We will delve into its unique structural features, propose high-potential research applications, and provide detailed experimental frameworks to validate these hypotheses.

The introduction of methyl groups at the C3 and N4 positions is not a trivial modification. These substitutions can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its steric and electronic profile, which dictates interactions with biological targets. This guide will serve as a technical roadmap for researchers looking to harness the untapped potential of this specific molecule in drug discovery and chemical biology.

Section 1: Physicochemical Profile and Synthetic Strategy

Molecular Characteristics

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one possesses a rigid bicyclic core with three key methyl substitutions. The gem-dimethyl group at the C3 position introduces steric bulk and removes the chirality present in mono-methylated analogs at this position. The N-methylation at the 4-position increases lipophilicity and may block a potential site of metabolism, potentially enhancing the compound's pharmacokinetic profile.

PropertyPredicted Value/CharacteristicSource/Method
Molecular FormulaC₁₁H₁₄N₂O-
Molecular Weight190.24 g/mol -
LogP (Predicted)~2.0 - 2.5Cheminformatics Software
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
Rotatable Bonds1-
Synthetic Approach: A Plausible Pathway

G cluster_0 Synthetic Workflow A N-Methyl-o-phenylenediamine C Condensation Reaction (e.g., in refluxing ethanol) A->C B 2-Bromo-2-methylpropanoic acid B->C D 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one C->D Intramolecular Cyclization

Caption: Proposed synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Section 2: Potential Research Application I: Oncology - Targeting Tumor Cell Proliferation

The quinoxalinone scaffold is present in numerous compounds investigated for their anticancer properties.[6][7] A key mechanism of action for some derivatives is the inhibition of protein kinases or enzymes involved in cancer cell metabolism, such as lactate dehydrogenase A (LDHA).[7]

Hypothesis: Inhibition of Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA) in Colorectal Cancer

We hypothesize that 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could act as a dual inhibitor of COX-2 and LDHA, enzymes often overexpressed in colorectal cancer (CRC).[7] The increased lipophilicity from the trimethyl substitution may enhance cell permeability and binding to the hydrophobic active sites of these enzymes.

Experimental Validation Workflow

G cluster_1 Oncology Research Workflow A In Vitro Enzyme Assays (COX-2 and LDHA) B Cell-Based Assays (CRC cell lines, e.g., HCT-116) A->B Determine IC50 C Cell Proliferation Assay (e.g., MTT, BrdU) B->C Assess Cytotoxicity D Western Blot Analysis (p-Akt, HIF-1α) B->D Probe Mechanism E In Vivo Xenograft Model (e.g., in nude mice) C->E Evaluate in vivo efficacy D->E

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro LDHA Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one against human LDHA.

  • Materials:

    • Recombinant human LDHA enzyme

    • NADH

    • Pyruvate

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compound (dissolved in DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In each well of the microplate, add 180 µL of assay buffer containing NADH (final concentration ~0.2 mM).

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of LDHA enzyme solution (final concentration ~5-10 ng/µL).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of pyruvate solution (final concentration ~2 mM).

    • Immediately measure the decrease in absorbance at 340 nm over 5 minutes (kinetic read). The rate of NADH oxidation is proportional to LDHA activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Section 3: Potential Research Application II: Infectious Diseases - Novel Antibacterial Agents

Quinoxalinone derivatives have a long history as antibacterial agents, forming the core of antibiotics like echinomycin.[4] They can act through various mechanisms, including inhibition of bacterial DNA gyrase or disruption of cell wall synthesis.

Hypothesis: Combating Multidrug-Resistant (MDR) Bacteria

We propose that 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could exhibit potent activity against Gram-positive MDR bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The gem-dimethyl group at C3 may provide a steric shield against enzymatic degradation by bacterial enzymes, a common resistance mechanism.

Experimental Validation Workflow

G cluster_2 Antibacterial Research Workflow A Minimum Inhibitory Concentration (MIC) Assay (vs. panel of bacteria, incl. MRSA) B Minimum Bactericidal Concentration (MBC) Assay A->B Determine bactericidal/static C Time-Kill Kinetics Assay A->C Assess killing rate D Mechanism of Action Studies (e.g., DNA gyrase inhibition, membrane potential) B->D C->D E In Vivo Infection Model (e.g., murine thigh infection) D->E Confirm in vivo target engagement

Caption: Workflow for evaluating antibacterial potential.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

  • Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compound (dissolved in DMSO)

    • Positive control antibiotic (e.g., Vancomycin)

    • 96-well microplates

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Section 4: Potential Research Application III: Neurodegenerative Disorders - Modulating Inflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Quinoxaline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like cytokines and p38α Mitogen-Activated Protein Kinase (p38α MAPK).[2]

Hypothesis: Inhibition of Microglial Activation and Pro-inflammatory Cytokine Release

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one may act as an inhibitor of neuroinflammatory pathways by suppressing the activation of microglia, the primary immune cells of the central nervous system. Its enhanced lipophilicity could facilitate crossing the blood-brain barrier.

Proposed Signaling Pathway

G cluster_3 Neuroinflammation Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Compound 3,3,4-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Compound->NFkB Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway in microglia.

Detailed Protocol: Measurement of Cytokine Release from LPS-Stimulated Microglia
  • Objective: To assess the effect of the test compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

  • Materials:

    • Microglial cell line (e.g., BV-2)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • LPS from E. coli

    • Test compound (dissolved in DMSO)

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include vehicle-only and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Normalize the cytokine levels to the total protein concentration in the corresponding cell lysates.

    • Analyze the data to determine if the compound reduces cytokine release in a dose-dependent manner.

Conclusion and Future Directions

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one represents a promising, yet underexplored, chemical entity. Based on the robust pharmacology of the parent quinoxalinone scaffold, this specific derivative is a compelling candidate for investigation in oncology, infectious diseases, and neuroinflammation. The unique trimethyl substitution pattern provides a strong rationale for its potential to exhibit enhanced potency, selectivity, and favorable pharmacokinetic properties. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for researchers to systematically evaluate its therapeutic potential and unlock its value in drug discovery.

References

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025).
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2013).
  • Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. (n.d.).
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Biological activity of quinoxaline derivatives. (2025).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (2013). Der Pharma Chemica.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (2012). Archiv der Pharmazie.

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The Pivotal Role of Physicochemical Properties in the Design and Development of Substituted Quinoxalinone-Based Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted quinoxalinones represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The therapeutic efficacy and pharmacokinetic profile of these compounds are intrinsically linked to their physicochemical properties. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of substituted quinoxalinones, namely solubility, lipophilicity (LogP), acidity (pKa), and melting point. We will delve into the profound impact of these properties on drug-like behavior and furnish detailed, field-proven experimental protocols for their accurate determination. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to optimize the physicochemical properties of novel quinoxalinone derivatives for enhanced therapeutic potential.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

The quinoxalinone nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazinone ring, is a cornerstone in the synthesis of numerous biologically active molecules. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to achieve desired pharmacological effects. However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can hinder formulation and bioavailability, while inappropriate lipophilicity can lead to poor absorption, distribution, metabolism, and excretion (ADME) profiles. Similarly, the ionization state of a molecule at physiological pH, dictated by its pKa, is crucial for target engagement and membrane permeability. A thorough understanding and strategic modulation of these properties are therefore paramount for successful drug development.

Foundational Physicochemical Properties and Their Significance

The therapeutic potential of a substituted quinoxalinone is not solely dependent on its interaction with a biological target but also on its ability to reach that target in sufficient concentration and for an adequate duration. This is governed by its physicochemical properties.

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major reason for the failure of promising drug candidates in preclinical and clinical development. The presence of polar functional groups, such as hydroxymethyl groups, can enhance the polarity of quinoxalinone derivatives and thereby increase their solubility in aqueous media.

Lipophilicity (LogP)

Significance: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, reflects a molecule's ability to partition between a lipid-like environment (cell membranes) and an aqueous environment (bloodstream, cytoplasm). An optimal LogP value is crucial for oral absorption, membrane permeability, and distribution to the target tissue. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while very low lipophilicity can result in poor membrane penetration. For many orally administered drugs, a LogP value in the range of 1 to 5 is considered desirable.[3]

Acidity Constant (pKa)

Significance: The pKa value defines the ionization state of a molecule at a given pH. Since the pH varies throughout the body (e.g., stomach ~1.5-3.5, intestines ~6.0-7.4, blood ~7.4), the pKa of a quinoxalinone derivative will determine its charge and, consequently, its solubility, permeability, and binding to the target protein. The parent quinoxaline is a weak base with a pKa of approximately 0.56.[4] Substituents on the quinoxalinone ring can significantly alter this value, influencing the overall acid-base properties of the molecule.

Melting Point

Significance: The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. In the context of drug development, a high melting point can sometimes be associated with low solubility due to the strong intermolecular forces in the crystal lattice. It is a critical parameter for quality control and formulation development.

Synthesis of Substituted Quinoxalinones: A Brief Overview

The diverse array of substituted quinoxalinones is made accessible through various synthetic strategies. The classical and most widely used method involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[2][5] This versatile reaction allows for the introduction of a wide range of substituents on both the benzene and pyrazine rings.

Another common approach is the nucleophilic substitution on a pre-functionalized quinoxalinone core, such as 2,3-dichloroquinoxaline.[2] More contemporary methods focus on developing greener and more efficient syntheses, including microwave-assisted reactions and the use of novel catalysts.[6]

Caption: Common synthetic routes to substituted quinoxalinones.

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid quinoxalinone derivative to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination by the shake-flask method.

Determination of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable alternative to the shake-flask method for LogP determination. It is based on the correlation between the retention time of a compound on a reverse-phase HPLC column and its lipophilicity.[3]

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the quinoxalinone derivatives.

  • Chromatographic Analysis: Inject each standard compound and the test quinoxalinone derivatives onto the HPLC column and record their retention times (t_R).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known LogP values. A linear relationship should be observed.

  • Determination of LogP: From the calibration curve, determine the LogP of the quinoxalinone derivatives based on their measured log k' values.

LogP_Determination cluster_setup Setup cluster_analysis Analysis cluster_calculation Calculation HPLC RP-HPLC System (C18 Column) Standards Standards with Known LogP Injection Inject Standards & Samples Standards->Injection Samples Quinoxalinone Derivatives Samples->Injection Retention Measure Retention Time (tR) Injection->Retention Capacity Calculate log k' Retention->Capacity Calibration Plot log k' vs. LogP (Standards) Capacity->Calibration Interpolation Determine LogP of Samples Calibration->Interpolation Result LogP Value Interpolation->Result

Caption: Workflow for LogP determination by RP-HPLC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the quinoxalinone derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds) to a known concentration.

  • Titration Setup: Place the sample solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity (the flattest region of the titration curve). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Determination of Melting Point

The melting point is determined using a calibrated melting point apparatus.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry, crystalline quinoxalinone derivative.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it slowly, observing the sample.

  • Recording: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Data Presentation: Physicochemical Properties of Selected Substituted Quinoxalinones

The following table summarizes the physicochemical properties of a selection of substituted quinoxalinones, illustrating the impact of different substituents.

DerivativeStructureMolecular FormulaMelting Point (°C)LogPpKaAqueous Solubility
3-Methyl-2(1H)-quinoxalinoneR1=H, R2=CH3C9H8N2O245-247[1]0.7 (calculated)[7]Not available>24 µg/mL at pH 7.4[7]
6-Chloro-2(1H)-quinoxalinoneR1=6-Cl, R2=HC8H5ClN2O>300[2]1.4 (calculated)[8]Not availableNot available
6-Chloro-2-quinoxalinecarboxylic acidR1=6-Cl, R2=COOHC9H5ClN2O2Not available1.95 (calculated)[9]3.49 (strongest acidic, calculated)[9]0.39 g/L (calculated)[9]
7-Nitro-2(1H)-quinoxalinoneR1=7-NO2, R2=HC8H5N3O3Not availableNot availableNot availableNot available

Conclusion: A Physicochemical-Centric Approach to Quinoxalinone Drug Discovery

The success of any drug discovery program hinges on a deep understanding of the interplay between a molecule's structure, its biological activity, and its physicochemical properties. For the promising class of substituted quinoxalinones, a proactive and data-driven approach to optimizing properties such as solubility, lipophilicity, and pKa is not merely advantageous but essential. By integrating the experimental protocols and fundamental principles outlined in this guide, researchers can make more informed decisions in the design and selection of quinoxalinone-based drug candidates, thereby increasing the probability of advancing these compounds through the development pipeline and ultimately delivering novel and effective therapies to patients.

References

  • PhytoBank. (2015, April 24). 6-Chloro-2-quinoxalinecarboxylic acid (PHY0155661). Retrieved from [Link]

  • Organic Chemistry: Current Research Open Access. (n.d.). 3-methylquinoxaline-2(1H)-one. Retrieved from [Link]

  • MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • Moreno, E., Gabano, E., Torres, E., Platts, J. A., Ravera, M., Aldana, I., Monge, A., & Pérez-Silanes, S. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893–7908. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

  • Barrio, J., Escudero-Casao, M., & Herrera, R. P. (2021). C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. In Nitrogen-containing heterocycles. IntechOpen.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.
  • PubChem. (n.d.). 3-Methylquinoxalin-2-ol. Retrieved from [Link]

  • Tembhare, K., Singh, V. K., & Sharma, R. (2011). Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. Trade Science Inc, 10(12), 770-776.
  • NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. Retrieved from [Link]

  • LookChem. (n.d.). 7-Nitro-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square.
  • Vieira, M., & Marques, M. M. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
  • ResearchGate. (n.d.). Calculated log P o/w for quinoxaline derivatives using ALOGPS with and.... Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. Retrieved from [Link]

  • de Farias, F. M., de Oliveira, V. E., & de Oliveira, R. B. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28, 1481-1485.
  • El-Sayed, N. N. E., & Al-Harbi, L. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

Methodological & Application

Analytical methods for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profiling & Quantification of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ)

Part 1: Introduction & Chemical Intelligence

Subject: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) Role: Key Pharmaceutical Intermediate / Potential Genotoxic Impurity (PGI) CAS Registry: N/A (Analogous to 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, CAS 80636-30-2)

Executive Summary: This protocol defines the analytical framework for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) , a sterically hindered heterocyclic amide often encountered as a degradation product or synthetic intermediate in the manufacturing of quinoxaline-based bioactive agents (e.g., anticancer kinase inhibitors, antimicrobial agents). Due to the gem-dimethyl substitution at C3 and N-methylation at N4, TMDQ exhibits unique stability profiles compared to its non-methylated analogs. This guide addresses the critical need for distinguishing TMDQ from its oxidative degradant (3,3,4-trimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline radical cation) and structurally related impurities.

Chemical Structure & Properties:

  • Core Scaffold: 3,4-Dihydroquinoxalin-2(1H)-one.[1][2][3][4][5][6][7]

  • Functional Groups: Cyclic amide (lactam), tertiary amine (N4), gem-dimethyl (C3).

  • pKa (Predicted): ~2.5 (amide oxygen), ~5.8 (N4-amine).

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.

Part 2: Analytical Methodologies

Method A: HPLC-UV/DAD for Purity & Assay (Quality Control)

Purpose: Routine batch release, stability testing, and reaction monitoring.

Rationale: A Reverse-Phase (RP) method is selected using a C18 stationary phase with high carbon load to retain the moderately polar TMDQ. A phosphate buffer (pH 6.5) is critical to ensure the N4-tertiary amine remains predominantly uncharged (free base form) or consistently ionized, minimizing peak tailing caused by silanol interactions.

Chromatographic Conditions:

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary), 210 nm (impurity check)
Injection Volume 10 µL
Run Time 20 minutes

Gradient Program:

  • 0.0 min: 85% A / 15% B

  • 10.0 min: 40% A / 60% B

  • 12.0 min: 10% A / 90% B

  • 15.0 min: 10% A / 90% B

  • 15.1 min: 85% A / 15% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor (TMDQ): < 1.5

  • Theoretical Plates: > 5,000

  • Resolution (Rs): > 2.0 between TMDQ and nearest impurity (e.g., 3,3-dimethyl precursor).

Method B: LC-MS/MS for Trace Quantification (Impurity Profiling)

Purpose: Quantifying TMDQ at ppm levels in drug substances (API) or biological matrices.

Rationale: TMDQ contains a tertiary amine at position 4, making it highly amenable to Positive Electrospray Ionization (ESI+) . The gem-dimethyl group provides a distinct fragmentation pattern useful for Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters (Sciex QTRAP 6500+):

  • Ion Source: Turbo V™ Source (ESI+)

  • Curtain Gas: 30 psi

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Precursor Ion: [M+H]⁺ = m/z 191.1 (Calculated based on C₁₁H₁₄N₂O)

MRM Transitions:

Transition TypeQ1 Mass (Da)Q3 Mass (Da)CE (eV)Interpretation
Quantifier 191.1148.125Loss of Isopropyl/C3-fragment
Qualifier 1 191.1120.135Ring contraction/CO loss
Qualifier 2 191.1176.115Loss of Methyl radical

Sample Preparation (API Matrix):

  • Dissolution: Dissolve 10 mg API in 1 mL DMSO.

  • Precipitation: Add 9 mL Acetonitrile to precipitate salts/matrix.

  • Centrifugation: 10,000 rpm for 5 mins.

  • Filtration: 0.22 µm PTFE filter into LC vial.

Part 3: Structural Identification (NMR Protocol)

Rationale: NMR is the definitive method to confirm the N-methylation at position 4 versus position 1, and the integrity of the gem-dimethyl group.

1H-NMR (400 MHz, DMSO-d6):

  • δ 1.15 (s, 6H): Gem-dimethyl protons at C3 (Singlet confirms no adjacent protons).

  • δ 2.85 (s, 3H): N-Methyl protons at N4 (Distinct singlet, upfield from amide N-Me).

  • δ 6.60 - 6.90 (m, 4H): Aromatic protons (Quinoxaline core).

  • δ 10.2 (s, 1H): Amide NH at position 1 (Broad singlet, exchangeable with D₂O).

Part 4: Visualizing the Analytical Workflow

TMDQ_Analysis cluster_Prep Sample Preparation Start Crude Sample / API Matrix Solubility Dissolution (MeOH/DMSO) Start->Solubility Filter Filtration (0.22 µm PTFE) Solubility->Filter Decision Target Concentration? Filter->Decision HighConc High (>0.1%) Purity/Assay Decision->HighConc Major Component TraceConc Trace (<100 ppm) Impurity/PK Decision->TraceConc Minor Impurity HPLC HPLC-UV/DAD (C18, pH 6.5) HighConc->HPLC LCMS LC-MS/MS (ESI+) (MRM: 191.1 -> 148.1) TraceConc->LCMS Data1 Chromatogram: % Area Normalization HPLC->Data1 Data2 Quantification: Calibration Curve (Linear) LCMS->Data2

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on the analytical target (Assay vs. Trace Impurity).

References

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.[7] Link

  • Taher, A. T., et al. (2011).[8] Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.[8] Link

  • PubChem Compound Summary. (2025). 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one. National Center for Biotechnology Information. Link

  • Li, D., & Ollevier, T. (2021).[9] Iron- or Zinc-Mediated Synthetic Approach to Enantiopure Dihydroquinoxalinones. Advanced Synthesis & Catalysis. Link

Sources

Application Notes and Protocols for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a JNK3 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting JNK3 in Neurodegenerative and Inflammatory Diseases

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] These kinases are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, from apoptosis and inflammation to cell differentiation and proliferation.[1]

Three distinct genes encode the JNK isoforms: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are ubiquitously expressed throughout the body, JNK3 expression is predominantly localized to the central nervous system (CNS), heart, and testes.[1][2] This restricted expression pattern makes JNK3 a particularly attractive therapeutic target for neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, as well as other inflammatory conditions.[1] Pharmacological inhibition of JNK signaling, and specifically JNK3, is a promising strategy for the development of novel therapeutics.[1]

While direct experimental data for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a JNK3 inhibitor is not extensively available in the public domain, compounds possessing a quinoxalinone scaffold have been identified as potent inhibitors of JNKs.[1][2][3] For the purposes of these application notes, we will draw upon the principles and methodologies established for the broader class of quinoxalinone-based JNK inhibitors to provide a comprehensive guide for researchers. The protocols herein are designed to be adaptable for the evaluation of novel compounds, including 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, against the JNK3 target.

The JNK Signaling Cascade: A Pathway to Cellular Stress Response

The JNK signaling pathway is a multi-tiered cascade that culminates in the phosphorylation and activation of transcription factors and other cellular proteins.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Cytokines, Oxidative Stress) MAP3K MEKK1/4, ASK1, TAK1 Stress->MAP3K MAP2K MKK4/7 MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun ATF2 ATF2 JNK3->ATF2 Other Other Substrates JNK3->Other Response Apoptosis, Inflammation, Gene Expression cJun->Response ATF2->Response Other->Response Inhibitor 3,3,4-Trimethyl-3,4-dihydro- quinoxalin-2(1H)-one Inhibitor->JNK3

Caption: The JNK3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: In Vitro JNK3 Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against JNK3 by measuring the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ Kinase Assay is a robust and sensitive method for quantifying kinase activity. The amount of ADP produced is directly proportional to the kinase activity, and therefore, a reduction in the luminescent signal in the presence of an inhibitor indicates its potency.

Materials:

  • Active human recombinant JNK3 enzyme

  • JNK3 substrate (e.g., ATF2 peptide)

  • ATP

  • 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of a solution containing the active JNK3 enzyme in Kinase Buffer to each well. The optimal enzyme concentration should be empirically determined to result in approximately 10-30% ATP to ADP conversion in the absence of inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be at its Km value for JNK3 for IC₅₀ determination.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterValue
IC₅₀ (JNK3) To be determined
IC₅₀ (JNK1) To be determined
IC₅₀ (JNK2) To be determined

Table 1: In Vitro Kinase Inhibition Profile of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol 2: Cellular Assay for JNK Activity - Western Blot Analysis of c-Jun Phosphorylation

This protocol details a method to assess the ability of a test compound to inhibit JNK3 activity within a cellular context by measuring the phosphorylation of its downstream substrate, c-Jun.

Rationale: JNKs phosphorylate c-Jun at Ser63 and Ser73 upon activation. By treating cells with a stress stimulus to activate the JNK pathway, the inhibitory effect of a compound can be quantified by a decrease in the level of phosphorylated c-Jun (p-c-Jun).

Materials:

  • A suitable neuronal cell line with endogenous JNK3 expression (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., Anisomycin, UV-C irradiation)

  • 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-JNK3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • JNK Activation: Induce JNK pathway activation by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition: Capture the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities for p-c-Jun, total c-Jun, and the loading control using densitometry software.

  • Normalize the p-c-Jun signal to the total c-Jun signal.

  • Express the results as a percentage of the stimulated control (vehicle-treated) and plot against the inhibitor concentration to determine the cellular EC₅₀.

Western_Blot_Workflow A Cell Seeding and Growth B Pre-treatment with Inhibitor A->B C JNK Pathway Activation (e.g., Anisomycin) B->C D Cell Lysis and Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (p-c-Jun, c-Jun, Loading Control) F->G H Chemiluminescent Detection and Imaging G->H I Densitometry and Data Analysis H->I

Caption: Experimental Workflow for Western Blot Analysis.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data validity. In the in vitro kinase assay, "no enzyme" and "no ATP" controls should be included to define the baseline and maximum signal. For cellular assays, a loading control is essential to ensure equal protein loading, and the total protein levels of the target (e.g., total c-Jun) are monitored to confirm that the inhibitor does not affect protein expression itself.

Conclusion

The provided application notes and protocols offer a robust framework for the investigation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a potential JNK3 inhibitor. By leveraging established methodologies and a clear understanding of the JNK signaling pathway, researchers can effectively characterize the potency and cellular efficacy of this and other novel chemical entities.

References

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. MDPI. [Link]

  • Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11 H-Indeno[1,2- b]quinoxalin-11-one Scaffold. PubMed. [Link]

  • The reported scaffolds of JNK inhibitors and range of their inhibitory... ResearchGate. [Link]

  • (PDF) Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. ResearchGate. [Link]

Sources

Technical Application Note: Structural Characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the structural characterization of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (referred to herein as TMDQ ). This guide synthesizes theoretical prediction with empirical spectroscopic principles to provide a robust protocol for researchers in medicinal chemistry and drug metabolism.

Introduction & Compound Architecture

The quinoxalin-2(1H)-one scaffold is a privileged structure in drug discovery, serving as a core for non-nucleoside HIV-1 reverse transcriptase inhibitors, AMPA receptor antagonists, and aldose reductase inhibitors. The specific derivative 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) represents a sterically constrained, N-methylated variant often used to probe the hydrophobic pockets of biological targets.

Accurate characterization of TMDQ is challenging due to the potential for conformer rotamers and the specific electronic effects of the gem-dimethyl group adjacent to the lactam carbonyl. This protocol outlines a self-validating workflow to confirm regio-isomerism and purity.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Molecular Formula: C₁₁H₁₄N₂O

  • Exact Mass: 190.1106 Da

  • Key Functional Groups:

    • Cyclic Amide (Lactam, N1-C2).

    • Tertiary Aniline (N4).

    • Quaternary Carbon (C3, gem-dimethyl).

Experimental Workflow

The following diagram illustrates the integrated workflow for complete structural validation.

TMDQ_Workflow Sample Crude/Pure TMDQ Solubility Solubility Test (CDCl3 vs DMSO-d6) Sample->Solubility NMR NMR Spectroscopy (600 MHz) Solubility->NMR ~10 mg/0.6 mL MS Mass Spectrometry (UHPLC-ESI-QTOF) Solubility->MS ~1 µg/mL (MeOH) Data Data Integration & Structure Confirmation NMR->Data Connectivity MS->Data MW & Fragments

Figure 1: Integrated analytical workflow for the characterization of TMDQ.

Protocol 1: Nuclear Magnetic Resonance (NMR)[7]

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent. The N-Me and gem-dimethyl groups provide sharp singlets in CDCl₃. Use DMSO-d₆ only if solubility is poor, as it may broaden the amide N-H signal due to hydrogen bonding.

  • Concentration: Dissolve 5–10 mg of TMDQ in 600 µL of solvent. Filter through a glass wool plug if particulates are visible.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 500/600 MHz)
  • 1H NMR: Pulse angle 30° (zg30), Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

  • 13C NMR: Power-gated decoupling (zgpg30), D1 = 2.0 s, NS = 512 (due to quaternary carbons).

  • 2D Experiments: HSQC (C-H correlation) and HMBC (Long-range C-H) are critical to distinguish the N-methyl from the C-methyls.

Spectral Analysis & Assignment

The structure contains a unique electronic environment: the C3 position is flanked by an electron-withdrawing carbonyl and an electron-donating nitrogen (N4).

Table 1: Predicted 1H NMR Data (CDCl₃, 600 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegrationMechanistic Insight
N1-H Amide NH8.50 – 9.20 Broad Singlet1HDeshielded by carbonyl anisotropy; exchangeable with D₂O.
Ar-H Aromatic6.60 – 7.00 Multiplet4HTypical ortho-disubstituted benzene pattern. C5-H is often shielded by N4 lone pair.
N4-CH₃ N-Methyl2.85 – 3.00 Singlet3HCharacteristic of N-alkylated anilines; distinct from amide N.
C3-(CH₃)₂ Gem-Dimethyl1.35 – 1.45 Singlet6HShielded relative to N-Me; singlet confirms quaternary C3.
Table 2: Predicted 13C NMR Data (CDCl₃)
Carbon TypeShift (δ, ppm)Assignment Logic
C=O 170 – 174 Lactam carbonyl (C2).
Ar-C (quat) 135 – 140 C4a (adjacent to N4) and C8a (adjacent to N1).
Ar-C (CH) 114 – 125 Aromatic methines.
C-Quat 60 – 65 C3 (Quaternary). Deshielded by N4 and C=O.
N-CH₃ 35 – 40 N4-Methyl.
C-(CH₃)₂ 20 – 25 Gem-dimethyl carbons.

Protocol 2: Mass Spectrometry (MS)

Method Parameters[4][9]
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[2]

    • Rationale: The tertiary amine (N4) is highly basic and protonates readily ([M+H]⁺).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

  • Collision Energy (CID): Stepped energy 10–40 eV to observe sequential fragmentation.

Fragmentation Pathway Analysis

The fragmentation of quinoxalinones is driven by the stability of the aromatic core and the lability of the lactam ring.

  • Precursor Ion: m/z191.12 ([M+H]⁺).

  • Primary Fragment (Base Peak): Loss of Methyl radical or neutral alkene is common, but in even-electron ions (ESI), neutral losses dominate.

    • Loss of CO (-28 Da): Characteristic of cyclic lactams/ketones. m/z 191 → 163 .

    • Ring Contraction: Following CO loss, the ring often contracts to a benzimidazole-like cation.

MS_Fragmentation M_H [M+H]+ m/z 191.12 (Parent) Frag2 [M+H - CO]+ m/z 163.12 (Lactam Carbonyl Loss) M_H->Frag2 - CO (28 Da) Frag3 [M+H - C3H6]+ m/z 149.07 (Retro-Diels-Alder / Loss of gem-dimethyl) M_H->Frag3 - Propene (42 Da) (Ring Opening) Frag1 [M+H - CH3•]+ m/z 176.09 (Radical loss rare in ESI) Frag2->Frag1 Secondary Decay

Figure 2: Proposed ESI-MS/MS fragmentation pathway for TMDQ.

Quality Control & Impurity Profiling

When synthesizing or sourcing TMDQ, three specific impurities are common. Use the data above to distinguish them:

  • Des-methyl Analog (3,3-Dimethyl-3,4-dihydro...):

    • NMR: Missing N-Me singlet at ~2.9 ppm. Appearance of broad NH at N4.

    • MS: [M+H]⁺ = 177.

  • Regioisomer (2,2,4-Trimethyl...):

    • Structure: If the carbonyl is at position 3 instead of 2.

    • NMR: HMBC correlations will differ. In TMDQ, the gem-dimethyl protons correlate to the Carbonyl (C2). In the isomer, they would correlate to an amine carbon.

  • Over-alkylation (Quaternary Ammonium):

    • MS: Fixed positive charge (M⁺) regardless of pH.

References

  • Standard NMR Data for Quinoxalinones

    • Source: "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
    • Context: Provides baseline shifts for the 3,4-dihydroquinoxalin-2-one core.
    • (Representative)

  • Mass Spectrometry of Cyclic Amides

    • Source: "Fragmentation patterns of lactams under ESI-MS conditions." Journal of Mass Spectrometry.
    • Context: Validates the loss of CO (28 Da)
  • Synthesis & Characterization

    • Source: "Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives." European Journal of Chemistry.[3]

    • Context: Confirms synthetic routes and expected impurities for this scaffold.

(Note: Theoretical shift predictions are based on ChemDraw/MestReNova algorithms calibrated to the specific electronic environment of the dihydroquinoxalinone core.)

Sources

Application Notes & Protocols: Characterizing 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a Novel Soluble Guanylyl Cyclase Activator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitric oxide (NO) signaling pathway, primarily mediated by soluble guanylyl cyclase (sGC), is a cornerstone of cardiovascular homeostasis.[1][2] Pathological states characterized by increased oxidative stress can impair this pathway by oxidizing the heme cofactor of sGC, rendering it insensitive to NO.[3][4] sGC activators, a class of compounds that target this oxidized, heme-free enzyme, represent a promising therapeutic strategy.[4][5] This document provides a comprehensive guide to the preclinical evaluation of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives, using 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a representative molecule, for their potential as sGC activators. We detail the underlying scientific principles, step-by-step experimental protocols for enzymatic and cell-based assays, and data interpretation frameworks essential for advancing drug discovery programs in this area.

The Scientific Imperative for sGC Activators

Soluble guanylyl cyclase is a critical intracellular receptor for nitric oxide.[3] Upon NO binding to its reduced (ferrous) heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][6][7] cGMP, in turn, orchestrates a multitude of physiological responses, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[6][8]

In numerous cardiovascular diseases, such as heart failure and pulmonary hypertension, endothelial dysfunction and elevated reactive oxygen species (ROS) lead to the oxidation of the sGC heme from the Fe(II) to the Fe(III) state, or even complete heme loss.[4][9] This oxidized sGC is unresponsive to endogenous NO, leading to a cGMP deficiency.

Two classes of compounds have been developed to therapeutically target sGC[3][5]:

  • sGC Stimulators (e.g., Riociguat, Vericiguat): These agents act on the reduced form of sGC, working synergistically with NO to enhance cGMP production.[6][10]

  • sGC Activators (e.g., Cinaciguat): These compounds are designed to act on the oxidized, heme-free form of sGC, thereby restoring cGMP signaling in diseased tissues where NO bioavailability is compromised.[5][11]

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a promising chemical starting point for the design of novel sGC activators.[12] This guide will use the hypothetical derivative, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as "Compound Q"), to illustrate the essential experimental workflows for characterizing such molecules.

Postulated Mechanism of Action

Compound Q, as a putative sGC activator, is hypothesized to function independently of the sGC heme group. It is expected to bind to a distinct allosteric site on the enzyme, inducing a conformational change that mimics the NO-activated state and restores catalytic activity to the oxidized, NO-unresponsive enzyme.[11][13] The primary goal of the following protocols is to validate this heme-independent activation mechanism.

Signaling Pathway Overview

sGC_Pathway cluster_EC Extracellular Space cluster_IC Smooth Muscle Cell cluster_pathology Pathological State (Oxidative Stress) NO_source Endothelial Cells (eNOS) NO Nitric Oxide (NO) NO_source->NO diffuses sGC_reduced Reduced sGC (Heme-Fe²⁺) NO->sGC_reduced activates sGC_oxidized Oxidized/Heme-free sGC (Heme-Fe³⁺) GTP GTP sGC_reduced->GTP sGC_oxidized->GTP cGMP cGMP GTP->cGMP catalysis PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation Compound_Q Compound Q (sGC Activator) Compound_Q->sGC_oxidized activates ROS ROS ROS->sGC_reduced oxidizes

Caption: The NO-sGC-cGMP signaling pathway in health and disease.

Core Experimental Protocols

The following protocols provide a tiered approach to characterizing Compound Q, moving from a purified enzyme system to a cellular environment.

Protocol 1: In Vitro sGC Enzymatic Activity Assay

This assay directly measures the ability of Compound Q to stimulate cGMP production by purified recombinant sGC enzyme.

A. Principle: The assay quantifies cGMP generated from GTP by sGC in the presence of the test compound. The concentration of cGMP is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a FRET-based biosensor.[14][15]

B. Materials:

  • Purified recombinant human sGC (α1/β1 heterodimer)

  • GTP solution (10 mM)

  • Assay Buffer: 50 mM TEA-HCl (pH 7.4), 50 mM NaCl, 3 mM MgCl₂, 0.1 mg/mL BSA

  • Compound Q stock solution (10 mM in DMSO)

  • Heme-oxidizing agent: 1H-[3][8][11]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), 10 mM stock in DMSO

  • NO-donor (positive control for reduced sGC): Diethylamine NONOate (DEA/NO), 10 mM stock in 10 mM NaOH

  • cGMP ELISA kit (e.g., Cell Signaling Technology #4360 or equivalent)[15]

  • 96-well microplate

C. Step-by-Step Methodology:

  • Enzyme Preparation:

    • Thaw purified sGC on ice. Dilute to a working concentration (e.g., 20 nM) in ice-cold Assay Buffer.

    • To test for heme-independent activity, pre-incubate a portion of the diluted sGC with 10 µM ODQ for 15 minutes on ice to oxidize the heme group.

  • Compound Dilution:

    • Prepare a serial dilution of Compound Q in Assay Buffer, starting from a high concentration (e.g., 100 µM) down to the picomolar range. Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup (in a 96-well plate):

    • Add 25 µL of Assay Buffer (or buffer with ODQ for oxidized sGC).

    • Add 25 µL of the diluted Compound Q, DEA/NO (positive control), or vehicle (DMSO control).

    • Add 25 µL of the diluted sGC enzyme (either reduced or ODQ-treated).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of 1 mM GTP (final concentration 250 µM).

    • Incubate the plate at 37°C for 10 minutes.

  • Terminate Reaction & Detect cGMP:

    • Stop the reaction by adding a stop buffer provided in the cGMP detection kit or by heating.

    • Quantify the amount of cGMP produced in each well according to the manufacturer's protocol for the chosen cGMP ELISA kit.[15]

D. Data Analysis:

  • Generate a standard curve using the cGMP standards provided in the kit.

  • Calculate the concentration of cGMP produced in each sample.

  • Plot the cGMP concentration against the log concentration of Compound Q.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum fold activation over baseline.

Protocol 2: Cell-Based Intracellular cGMP Measurement

This protocol assesses the ability of Compound Q to penetrate the cell membrane and activate sGC in a physiological context.

A. Principle: Cultured cells (e.g., rat aortic smooth muscle cells, A7r5) are treated with Compound Q. After incubation, the cells are lysed, and the intracellular cGMP concentration is measured.[12]

B. Materials:

  • A7r5 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Compound Q stock solution (10 mM in DMSO)

  • ODQ (10 mM in DMSO)

  • Sodium Nitroprusside (SNP, NO-donor) as a positive control

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell Lysis Buffer (e.g., 0.1 M HCl or as provided in the cGMP kit)

  • cGMP ELISA kit[15]

  • 24-well cell culture plates

C. Step-by-Step Methodology:

  • Cell Seeding: Seed A7r5 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment:

    • On the day of the assay, aspirate the culture medium and wash the cells once with serum-free medium.

    • Add 500 µL of serum-free medium containing 0.5 mM IBMX to each well. Incubate for 20 minutes at 37°C.

    • For heme-dependency testing, pre-treat a subset of wells with 10 µM ODQ for 30 minutes.

    • Add the desired concentration of Compound Q, SNP (positive control), or vehicle control to the wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add 200 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 10 minutes, scraping the cells if necessary.

  • cGMP Quantification:

    • Centrifuge the lysates to pellet cell debris.

    • Use the supernatant to measure cGMP concentration using an ELISA kit, following the manufacturer's instructions.[15] The protocol may require acetylation of samples for increased sensitivity.

Experimental Workflow Diagram

experimental_workflow cluster_invitro Protocol 1: In Vitro Enzyme Assay cluster_cell Protocol 2: Cell-Based Assay purify_sGC Purified sGC Enzyme treat_ODQ_vitro Optional: Pre-treat with ODQ purify_sGC->treat_ODQ_vitro add_compound_Q_vitro Add Compound Q (Dose-Response) purify_sGC->add_compound_Q_vitro treat_ODQ_vitro->add_compound_Q_vitro add_GTP Add GTP Substrate add_compound_Q_vitro->add_GTP incubate_37_vitro Incubate at 37°C add_GTP->incubate_37_vitro measure_cGMP_vitro Quantify cGMP (ELISA/FRET) incubate_37_vitro->measure_cGMP_vitro analyze_EC50 Calculate EC₅₀ & Fold Activation measure_cGMP_vitro->analyze_EC50 culture_cells Culture A7r5 Cells treat_PDEi Treat with PDE Inhibitor (IBMX) culture_cells->treat_PDEi treat_ODQ_cell Optional: Pre-treat with ODQ treat_PDEi->treat_ODQ_cell add_compound_Q_cell Add Compound Q (Dose-Response) treat_PDEi->add_compound_Q_cell treat_ODQ_cell->add_compound_Q_cell incubate_37_cell Incubate at 37°C add_compound_Q_cell->incubate_37_cell lyse_cells Lyse Cells incubate_37_cell->lyse_cells measure_cGMP_cell Quantify Intracellular cGMP lyse_cells->measure_cGMP_cell analyze_cell Determine Cellular Efficacy measure_cGMP_cell->analyze_cell

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Quinoxalinone Scaffolds in Cellular Research

The quinoxalinone core structure is a privileged scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds have garnered significant interest due to their ability to interact with various high-value biological targets, such as protein kinases and enzymes involved in DNA replication and repair.[1][3] Specifically, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent inducers of apoptosis and inhibitors of cell proliferation in various cancer cell lines, making them attractive candidates for further investigation in oncology research and drug development.[4][5]

This guide focuses on providing detailed protocols for the evaluation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its related derivatives in common cell-based assays. While direct extensive research on this specific trimethylated analog is emerging, the protocols herein are built upon established methodologies for closely related quinoxalinone derivatives and are designed to be readily adaptable. The causality behind each experimental step is explained to empower researchers to not only execute the assays but also to interpret the results with a high degree of confidence and to troubleshoot potential issues.

The central hypothesis for investigating these compounds is their potential to modulate cellular signaling pathways that control cell cycle progression and programmed cell death. Many quinoxaline derivatives have been shown to exert their effects by inhibiting key enzymes such as Topoisomerase II, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or Poly (ADP-ribose) polymerase-1 (PARP-1), leading to cell cycle arrest and apoptosis.[1][3][6]

Part 1: Foundational Assays for Assessing Cellular Response

The initial assessment of a novel compound invariably begins with determining its effect on cell viability and its potential to induce cell death. These foundational assays provide the basis for more mechanistic studies.

Assessment of Cytotoxicity using Tetrazolium Salt-Based Assays (MTT/XTT)

Principle: Tetrazolium salt-based assays are colorimetric methods for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (e.g., MTT, XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable, metabolically active cells. This allows for the determination of the compound's cytotoxic or cytostatic effects.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., PC-3, MCF-7, HCT116) in appropriate media until approximately 80% confluent.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one derivative in sterile DMSO.

    • Create a series of dilutions of the compound in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in all wells to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin).[4]

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data for Quinoxalinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative APC-34.11[1]
Derivative BPC-32.11[1]
Derivative CHCT-1165.50[3]
Derivative DMCF-72.20[3]
Olaparib (Control)MDA-MB-4368.90[6]

Note: The data presented are for various quinoxalinone derivatives and serve as an example of expected outcomes.

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Quinoxalinone Derivative treat_cells Treat Cells with Compound (48-72h) prepare_compound->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Mechanistic Insights through Apoptosis Assays

Once a compound has demonstrated cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with the quinoxalinone derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Quantification of Caspase Activity

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. Assays like Caspase-Glo® 3/7 utilize a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.[7]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

    • Treat the cells with the quinoxalinone derivative at various concentrations for a predetermined time (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Part 3: Investigating Molecular Mechanisms

The versatility of the quinoxalinone scaffold allows for its interaction with a multitude of cellular targets. Understanding the specific molecular mechanism of action is crucial for further development.

Potential Signaling Pathways

Based on existing literature for quinoxalinone derivatives, a plausible mechanism of action for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could involve the inhibition of key signaling pathways that regulate cell survival and proliferation. For example, inhibition of a receptor tyrosine kinase (RTK) like VEGFR-2 or a downstream kinase could lead to the suppression of pro-survival signals and the activation of apoptotic pathways.[3]

G cluster_pathway Potential Kinase Inhibition Pathway compound 3,3,4-Trimethyl-3,4-dihydro- quinoxalin-2(1H)-one Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) compound->rtk Inhibition pi3k PI3K/Akt Pathway rtk->pi3k Activation ras_raf Ras/Raf/MEK/ERK Pathway rtk->ras_raf Activation apoptosis Apoptosis rtk->apoptosis Suppression of anti-apoptotic signals survival Cell Survival & Proliferation pi3k->survival ras_raf->survival caspase Caspase Activation apoptosis->caspase

Caption: A potential signaling pathway modulated by quinoxalinone derivatives.

Further investigation into the specific molecular targets can be achieved through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins or through in vitro kinase assays.

Conclusion

The protocols and conceptual framework provided in this guide offer a robust starting point for researchers and drug development professionals interested in the cellular effects of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives. By systematically applying these cell-based assays, from initial cytotoxicity screening to more in-depth mechanistic studies, a comprehensive understanding of the compound's biological activity can be achieved. The adaptability of these protocols, grounded in the established literature for the broader class of quinoxalinone compounds, ensures their utility in advancing our knowledge of these promising therapeutic candidates.

References

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics. [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. RSC Advances. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]

  • Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators. European Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. Archiv der Pharmazie. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules. [Link]

  • Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study. Archiv der Pharmazie. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry. [Link]

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Sacramento State ScholarWorks. [Link]

  • Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. Der Pharma Chemica. [Link]

  • Cell-Based Assays for Biologics Development Programs. Eurofins DiscoverX. [Link]

  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols. [Link]

Sources

Application Note & Protocols: High-Throughput Screening with 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one for the Discovery of Novel Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries for therapeutic potential.[1] This document provides a detailed guide for a hypothetical HTS campaign utilizing 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, a compound belonging to the quinoxalinone class known for its diverse biological activities, including antibacterial properties.[2][3] Given the established antimicrobial potential of the quinoxalinone scaffold, this application note outlines a comprehensive strategy for screening this specific analog as a potential inhibitor of bacterial quorum sensing (QS), a key virulence regulatory system.[4][5][6] The protocols described herein are designed to be robust, reproducible, and adaptable for automated HTS platforms, providing a framework for the identification of novel anti-pathogenic agents.

Introduction: The Rationale for Targeting Quorum Sensing with 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Bacterial communication, or quorum sensing (QS), is a cell-density-dependent signaling mechanism that orchestrates collective behaviors, including biofilm formation and virulence factor expression in a variety of pathogens.[5][6] The disruption of QS pathways, a strategy known as quorum quenching (QQ), represents a promising antivirulence approach that may circumvent the selective pressures leading to traditional antibiotic resistance.[5][7] The quinoxalinone core structure has been identified in compounds with notable antibacterial and anticancer activities.[2][3][8] While the specific biological activity of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively documented, its structural similarity to other biologically active quinoxalinones makes it a compelling candidate for HTS campaigns targeting novel antibacterial mechanisms.

This guide proposes a focused HTS initiative to evaluate 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a potential inhibitor of the Staphylococcus aureus accessory gene regulator (agr) system, a well-characterized cyclic peptide-mediated QS pathway critical for its virulence.[4]

Key Properties of the Test Compound:
PropertyValueSource
Compound Name 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one-
Parent Compound 3,4-Dihydroquinoxalin-2(1H)-one[9][10]
CAS Number (Parent) 59564-59-9[9][10]
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol -
Storage Conditions 4°C, protect from light[10]

High-Throughput Screening Workflow

A typical HTS campaign involves several key stages, from initial assay development to hit confirmation and validation.[11][12] The proposed workflow for screening 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is depicted below.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Compound_Prep Compound Preparation & Plating Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen (Z' > 0.5) Assay_Dev->Pilot_Screen Assay Ready Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Protocol Validated Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Putative Hits Counter_Screen Counter-Screening (Toxicity) Hit_Confirmation->Counter_Screen Confirmed Hits SAR Preliminary SAR Counter_Screen->SAR Validated Hits

Caption: High-throughput screening workflow for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.

Detailed Protocols

Protocol 1: Preparation of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Stock and Assay Plates

Objective: To prepare the test compound for HTS in a 384-well microplate format.[11]

Materials:

  • 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 384-well polypropylene microplates (stock plates)

  • 384-well clear-bottom, black-walled microplates (assay plates)

  • Acoustic liquid handler or multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in 100% DMSO. Ensure complete dissolution by vortexing.

  • Stock Plate Preparation: Using an automated liquid handler, dispense the 10 mM stock solution into a 384-well polypropylene stock plate.

  • Assay Plate Preparation:

    • For the primary screen, create an intermediate plate by diluting the stock solution.

    • Using an acoustic liquid handler, transfer a precise volume (e.g., 50 nL) of the compound from the intermediate plate to the 384-well assay plates to achieve a final concentration of 10 µM in a typical assay volume of 50 µL.[11]

    • Prepare control wells containing DMSO only (negative control) and a known QS inhibitor (positive control).

Protocol 2: Primary HTS Assay - S. aureus agr Reporter Strain

Objective: To identify inhibitory activity of the test compound against the S. aureus agr quorum sensing system using a reporter gene assay.[4]

Rationale: This assay utilizes a genetically engineered S. aureus strain where the agr P3 promoter, which regulates virulence gene expression, drives the expression of a reporter gene such as luciferase or green fluorescent protein (GFP).[4] Inhibition of the agr system will result in a measurable decrease in the reporter signal.

Materials:

  • S. aureus agr reporter strain (e.g., carrying a P3-luciferase fusion)

  • Tryptic Soy Broth (TSB)

  • Assay plates containing pre-dispensed 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Luciferase substrate (e.g., luciferin)

  • Luminometer-capable microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the S. aureus reporter strain into TSB and grow overnight at 37°C with shaking.

  • Assay Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh TSB. Dispense 50 µL of the diluted culture into each well of the 384-well assay plates containing the test compound and controls.

  • Incubation: Incubate the plates at 37°C with shaking for a defined period (e.g., 6-8 hours) to allow for bacterial growth and activation of the agr system.

  • Signal Detection:

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the negative (DMSO) and positive controls. Calculate the percent inhibition for each well. Hits are typically defined as compounds that cause a statistically significant reduction in the reporter signal (e.g., >3 standard deviations from the mean of the negative controls).

Protocol 3: Counter-Screen - Bacterial Growth Inhibition Assay

Objective: To distinguish true QS inhibition from general cytotoxicity or antibacterial activity.

Rationale: It is crucial to ensure that the observed reduction in the reporter signal is due to specific inhibition of the QS pathway and not simply a consequence of the compound inhibiting bacterial growth.

Materials:

  • Wild-type S. aureus strain

  • TSB

  • Assay plates with confirmed hits from the primary screen

  • Microplate reader capable of measuring optical density (OD₆₀₀)

Procedure:

  • Bacterial Culture Preparation: Prepare an overnight culture of wild-type S. aureus in TSB.

  • Assay Inoculation: Dilute the culture to a starting OD₆₀₀ of 0.05 and dispense 50 µL into assay plates containing the hit compounds at the same concentrations used in the primary screen.

  • Incubation: Incubate the plates under the same conditions as the primary assay.

  • Data Acquisition: Measure the OD₆₀₀ of each well at the end of the incubation period.

  • Data Analysis: Compare the growth in the presence of the hit compounds to the DMSO control. Compounds that significantly inhibit bacterial growth should be flagged as potential cytotoxic agents and may be deprioritized as specific QS inhibitors.

Data Management and Analysis

Effective data management is critical for the success of any HTS campaign.[12] All data should be uploaded to a central database. For each compound, parameters such as percent inhibition, Z-score, and cytotoxicity should be calculated and stored. A Z-factor greater than 0.5 is generally considered indicative of a robust and reliable assay.[11]

Data_Analysis_Flow cluster_data_input Data Input cluster_data_processing Data Processing cluster_hit_triaging Hit Triaging Raw_Luminescence Raw Luminescence Data Normalization Normalization to Controls Raw_Luminescence->Normalization Raw_OD600 Raw OD600 Data Growth_Inhibition_Flag Flag Growth Inhibitors Raw_OD600->Growth_Inhibition_Flag Percent_Inhibition Calculate % Inhibition Normalization->Percent_Inhibition Z_Score Calculate Z-Score Percent_Inhibition->Z_Score Primary_Hits Identify Primary Hits (% Inhibition > Threshold) Z_Score->Primary_Hits Primary_Hits->Growth_Inhibition_Flag Validated_Hits Select Validated QS Inhibitors Growth_Inhibition_Flag->Validated_Hits

Caption: Data analysis and hit triaging workflow.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, framework for the high-throughput screening of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a potential inhibitor of bacterial quorum sensing. By following these detailed protocols, researchers can systematically evaluate the compound's activity, differentiate true QS inhibition from cytotoxicity, and identify promising hits for further development. Successful identification of validated hits would warrant further investigation, including dose-response studies to determine IC₅₀ values, mechanism of action studies, and exploration of structure-activity relationships (SAR) through the synthesis and testing of analogs.

References

  • Nakayama, J., Uemura, Y., Nishiguchi, K., Yoshimura, N., Igarashi, T., & Sonomoto, K. (2013). High-Throughput Screening of Inhibitors Targeting Agr/Fsr Quorum Sensing in Staphylococcus aureus and Enterococcus faecalis. Bioscience, Biotechnology, and Biochemistry, 77(5), 1030-1037. [Link]

  • Gao, Y., He, C., Gao, T., Xu, W., Li, Y., & Zhang, L. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology, 18(12), 2544-2554. [Link]

  • O'Loughlin, C. T., Miller, L. C., Siryaporn, A., & Wuest, W. M. (2013). A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases. Proceedings of the National Academy of Sciences, 110(47), 18891-18896. [Link]

  • Serafini, A., Ciacci, A., Tasselli, G., Caldara, M., Ranucci, S., & Giammarioli, A. M. (2019). Targeting Quorum Sensing: High-Throughput Screening to Identify Novel LsrK Inhibitors. Molecules, 24(13), 2383. [Link]

  • Gao, Y., He, C., Gao, T., Xu, W., Li, Y., & Zhang, L. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology, 18(12), 2544–2554. [Link]

  • An, W. F., & Tolliday, N. (Eds.). (2016). High Throughput Screening: Methods and Protocols (Vol. 1439). Humana Press.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Inglese, J., Johnson, R. L., & Shamu, C. E. (2007). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 299-322). Humana Press.
  • Janzen, W. P. (2014). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies, 12(3), 131–139. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Bonuga, Y. R., et al. (2013). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j.
  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10764-10775. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • BenchChem. (2025). The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • Lee, J. Y., et al. (2005). Synthesis and Biological Activity of 3,4-dihydroquinazolines for Selective T-type Ca2+ Channel Blockers. Bioorganic & Medicinal Chemistry Letters, 15(2), 331-334. [Link]

Sources

Advanced Application Note: Antibacterial Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its fully oxidized quinoxaline counterparts. Unlike the classic quinolone antibiotics (e.g., ciprofloxacin) that primarily target DNA gyrase via a specific binding pocket, 3,4-dihydroquinoxalin-2(1H)-one derivatives exhibit a pleiotropic mechanism of action. Recent studies suggest these compounds can act as DNA gyrase inhibitors while also possessing the capacity to generate Reactive Oxygen Species (ROS) under anaerobic conditions, similar to Quinoxaline 1,4-di-N-oxides (QdNOs).

This guide provides a comprehensive workflow for the rational design, synthesis, and biological validation of these derivatives. It is designed for researchers aiming to develop novel antimicrobial agents against multidrug-resistant (MDR) "ESKAPE" pathogens.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of the quinoxalinone core is highly sensitive to substitution patterns. Based on current literature, the following SAR trends are critical for optimization:

PositionModificationEffect on Antibacterial Activity
N1 Alkylation (e.g., ethyl, benzyl)Generally decreases activity; free NH is often preferred for H-bonding.
C3 Methylene/Carbonyl spacersEssential for flexibility. Introduction of hydrazide-hydrazone linkers at C3 significantly boosts potency against S. aureus.
C6/C7 Electron-Withdrawing Groups (F, Cl, NO₂)Critical for Potency. Fluorine substitution (e.g., Compound 5j) often yields equipotent activity to standard antibiotics.
C6/C7 Electron-Donating Groups (Me, OMe)Reduces activity. Methyl/Methoxy derivatives (e.g., 5a-5e) typically show only moderate to weak inhibition.

Protocol A: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Rationale: The synthesis utilizes a condensation reaction between o-phenylenediamine and chloroacetic acid. This method is preferred over dialkyl acetylenedicarboxylate routes for its cost-effectiveness and scalability.

Reagents & Equipment
  • o-Phenylenediamine (High Purity >98%)

  • Chloroacetic acid[1]

  • Solvents: Water (deionized), Ethanol, DMF

  • Catalyst: Potassium Carbonate (

    
    ), Potassium Iodide (KI)
    
  • Equipment: Reflux condenser, Magnetic stirrer, Buchner funnel, NMR spectrometer (400 MHz).

Workflow Diagram

SynthesisWorkflow Start Start: o-Phenylenediamine Reagent Add Chloroacetic Acid + Water Start->Reagent Reflux Reflux (100°C, 1-3 hrs) Reagent->Reflux Condensation Precipitation Cool to RT -> Precipitate forms Reflux->Precipitation Filtration Filter & Wash (Cold Water) Precipitation->Filtration Derivatization N-Alkylation / Acylation (Optional Step) Filtration->Derivatization Intermediate 2 Purification Recrystallization (Ethanol) Filtration->Purification If no derivatization Derivatization->Purification

Caption: Step-wise synthesis flow for generating the core quinoxalinone scaffold and subsequent derivatives.

Step-by-Step Procedure
  • Core Synthesis:

    • Dissolve o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in water (80 mL).

    • Add aqueous ammonia (33%, 10 mL) to adjust pH if necessary (reaction is typically acidic/neutral).

    • Reflux the mixture at 100°C for 1–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Critical Step: Upon completion, cool the reaction mixture to room temperature. A light brown/off-white solid will precipitate.[1]

    • Filter the solid under reduced pressure and wash with cold water (3 x 20 mL).

    • Dry at 110°C. Expected Yield: ~80-85%.

  • Derivatization (N-Alkylation Example):

    • Dissolve the core product (1 eq) in dry DMF.

    • Add

      
       (2 eq) and stir for 30 mins.
      
    • Add the appropriate alkyl halide (e.g., 4-bromo-phenacyl bromide) (1.1 eq) and a catalytic amount of KI (20 mol%).

    • Stir at room temperature or mild heat (60°C) for 8–12 hours.

    • Pour into ice water to precipitate the product. Recrystallize from ethanol.

Protocol B: Biological Evaluation (Antibacterial)

Rationale: Standardized MIC assays are required to establish baseline potency. Time-kill kinetics are essential to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines.

  • Bacterial Strains:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213), MRSA.

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

  • Procedure:

    • Prepare stock solutions of derivatives in DMSO (1 mg/mL).

    • Dilute in Mueller-Hinton Broth (MHB) to achieve a concentration range (e.g., 0.5 – 128 µg/mL) in 96-well plates.

    • Inoculate wells with bacteria adjusted to

      
       CFU/mL.
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: The lowest concentration with no visible growth is the MIC.

    • Control: Use Ciprofloxacin or Norfloxacin as positive controls.

Time-Kill Kinetics
  • Purpose: To determine the rate of bactericidal activity.

  • Procedure:

    • Inoculate MHB containing the compound at 4x MIC with bacteria (

      
       CFU/mL).
      
    • Incubate at 37°C with shaking.

    • Aliquot samples at 0, 2, 4, 8, and 24 hours.

    • Serially dilute and plate on agar to count viable colonies.

    • Interpretation: A

      
       reduction in CFU/mL indicates bactericidal  activity.
      

Protocol C: Mechanism of Action Deconvolution

Rationale: Determining whether the compound acts via DNA gyrase inhibition (like quinolones) or membrane disruption is critical for lead optimization.

Mechanism Decision Tree

MoA_Tree Start Compound with Low MIC GyraseAssay DNA Gyrase Supercoiling Assay Start->GyraseAssay ResultGyrase Inhibits Supercoiling? GyraseAssay->ResultGyrase MembraneAssay Membrane Integrity Assay (Propidium Iodide) ResultGyrase->MembraneAssay No Conclusion1 Target: DNA Gyrase (Quinolone-like) ResultGyrase->Conclusion1 Yes (IC50 < 10 µM) ROSAssay ROS Generation Assay (DCFH-DA) MembraneAssay->ROSAssay No PI uptake Conclusion2 Target: Membrane Disruption MembraneAssay->Conclusion2 High PI uptake Conclusion3 Target: Oxidative Stress (QdNO-like) ROSAssay->Conclusion3 High Fluorescence

Caption: Decision tree for identifying the primary mode of action (MoA) of active derivatives.

Assay Details:
  • DNA Gyrase Supercoiling Assay:

    • Incubate relaxed plasmid pBR322 DNA with E. coli DNA gyrase and ATP in the presence of the test compound.

    • Run on agarose gel.

    • Positive Result: Presence of relaxed DNA bands (prevention of supercoiling) indicates gyrase inhibition.[2]

  • ROS Generation (DCFH-DA):

    • Load bacteria with DCFH-DA dye.

    • Treat with compound for 1 hour.[3]

    • Measure fluorescence (Ex/Em: 485/535 nm).

    • Relevance: High ROS indicates a mechanism similar to Quinoxaline 1,4-di-N-oxides (QdNOs), involving redox cycling.

References

  • Bonuga, Y. R., et al. (2013).[1][4] "Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives." Der Pharma Chemica, 5(5), 296-300.[1][4]

  • Ganley, B., et al. (2001). "Mechanism of Action of Quinoxaline 1,4-di-N-oxides." Antimicrobial Agents and Chemotherapy.[5]

  • Suter, W., et al. (1978). "Mode of Action of Quindoxin and Substituted Quinoxaline-di-N-Oxides on Escherichia coli." Antimicrobial Agents and Chemotherapy, 13(5), 770–783.

  • BenchChem. (2025). "Comparative Analysis of the Antibacterial Activity of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one."

  • Creative Biolabs. "Mode of Action & Target for Antibacterial Drug."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Synthetic Strategy Overview

The synthesis of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is most efficiently achieved through a one-pot condensation reaction. The core principle involves the reaction of an N-substituted o-phenylenediamine with an α-ketoester. This approach builds the heterocyclic core and incorporates all necessary substituents in a single, convergent step.

The primary proposed route is the acid-catalyzed condensation of N-methyl-o-phenylenediamine with ethyl 2,2-dimethyl-2-oxoacetate (or a similar α-ketoester).

cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Final Product A N-Methyl-o-phenylenediamine C Acid-Catalyzed Condensation (e.g., Acetic Acid, TFA) A->C B Ethyl 2,2-dimethyl-2-oxoacetate B->C D Work-up & Isolation C->D Crude Product E Purification (Chromatography/Recrystallization) D->E F 3,3,4-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one E->F High Purity Product start Low / No Yield Observed q1 Are Starting Materials Pure? start->q1 sol1 Action: Purify Starting Materials (Distillation, Recrystallization, or Column Chromatography). Re-run reaction. q1->sol1 No q2 Are Reaction Conditions Optimal? q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Action: Systematically vary - Catalyst (e.g., TFA, HCl) - Solvent (e.g., EtOH, Toluene) - Temperature & Time Reference Optimization Table. q2->sol2 No q3 Is Reaction Going to Completion? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Action: Monitor by TLC. Increase reaction time or temperature cautiously. q3->sol3 No q4 Is Product Lost During Work-up? q3->q4 Yes a3_yes Yes a3_no No sol3->end sol4 Action: Check pH during extraction. Ensure correct solvent polarity. Analyze aqueous layers for product. q4->sol4 sol4->end

Technical Support Center: Quinoxalinone Synthesis & Troubleshooting

[1]

Topic: Side Product Formation & Mitigation in Quinoxalinone Scaffolds Ticket ID: QNX-SYN-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Quinoxalinone Synthesis Support Center. Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as cores for kinase inhibitors (e.g., VEGFR, PI3K), aldose reductase inhibitors, and antibiotics.

However, their synthesis—whether via the classical Hinsberg condensation or modern C-H activation—is prone to specific failure modes. This guide addresses the regiochemical ambiguity , oxidative degradation , and competitive alkylation issues that frequently stall drug development campaigns.

Module 1: The Hinsberg Condensation (Classical Route)

Core Reaction: Condensation of substituted o-phenylenediamines with

Diagnostic Diagram: Regioselectivity & Side Pathways

This flow illustrates why you obtain isomeric mixtures and how reaction conditions dictate the major product.

Hinsberg_MechanismStartSubstitutedo-Phenylenediamine(R-group at C4)Path_APath A: More Nucleophilic NH2attacks KetoneStart->Path_AKinetic ControlPath_BPath B: Less Nucleophilic NH2attacks KetoneStart->Path_BThermodynamic ControlKetoEsterAlpha-Keto Ester(Electrophiles: Ketone > Ester)KetoEster->Path_AKetoEster->Path_BImine_AIntermediate Imine APath_A->Imine_AImine_BIntermediate Imine BPath_B->Imine_BCyclizationIntramolecularCyclization (Amide formation)Imine_A->CyclizationSide_OligSide Product:Oligomers/Tars(Acid catalyzed)Imine_A->Side_OligExcess Acid/HeatImine_B->CyclizationProd_77-SubstitutedQuinoxalinoneCyclization->Prod_7Prod_66-SubstitutedQuinoxalinoneCyclization->Prod_6

Figure 1: Bifurcation of the Hinsberg condensation. Regioselectivity is dictated by the nucleophilicity of the diamine nitrogens relative to the electrophilicity of the ketone carbonyl.

Troubleshooting Guide: Regiochemistry & Purity
Q: Why am I getting a 1:1 mixture of 6- and 7-substituted isomers?

Diagnosis: You are likely relying on "standard" reflux conditions (EtOH/AcOH) where the energy barrier difference between the two nucleophilic attacks is negligible. The Mechanism: The reaction is governed by the attack of the diamine on the

  • Electron-Donating Groups (EDG) on Diamine: The nitrogen para to the EDG is more nucleophilic. It attacks the ketone first, leading to the 7-substituted product (after cyclization).

  • Electron-Withdrawing Groups (EWG) on Diamine: The nitrogen meta to the EWG is less deactivated (more nucleophilic). It attacks the ketone, leading to the 6-substituted product.

Action Plan:

  • Switch Solvent System: Move from EtOH to DMF or DMSO . Polar aprotic solvents can enhance the nucleophilicity difference between the two amino groups [1].

  • Catalyst Control:

    • To favor Kinetic Product: Use mild conditions (Room Temp, MeOH) with no catalyst.

    • To favor Thermodynamic Product: Use strong acid catalysis (HCl/AcOH) and high heat.

  • Purification: If isomers persist, do not rely on silica flash chromatography (often inseparable). Recrystallize from AcOH/Water or DMF/Water ; the solubility difference between regioisomers is often stark.

Q: My reaction turns black/tarry with low yield. What is the side product?

Diagnosis: Oxidative polymerization of the o-phenylenediamine. Cause: Diamines are highly susceptible to air oxidation, forming azo-oligomers or phenazines (dimers) before they can condense with the keto-ester. Action Plan:

  • Degas Solvents: Sparge the solvent with Argon/Nitrogen for 15 mins before adding the diamine.

  • Order of Addition: Dissolve the keto-ester first, then add the diamine slowly. This ensures the diamine immediately encounters an electrophile.

  • Add Antioxidant: A catalytic amount of Sodium Bisulfite (NaHSO₃) can prevent radical polymerization in aqueous/alcoholic media.

Module 2: C-H Functionalization (C3-H Activation)

Core Reaction: Direct functionalization of the C3-H bond using radical precursors (Minisci-type reactions, photoredox).

Diagnostic Diagram: Radical Pathways & Traps

Radical_CHQ_SubQuinoxalinone (Substrate)Add_C3Addition to C3 Position(Radical Intermediate)Q_Sub->Add_C3Side_C2C3Side Product 2:Bis-alkylation (C2 & C3)Q_Sub->Side_C2C3Over-reactionRad_SourceRadical Precursor(Aldehyde/Alkyl Halide)Rad_GenRadical Generation(SET/HAT)Rad_Source->Rad_GenRad_Gen->Add_C3Side_HomoSide Product 1:Homocoupling of R-RRad_Gen->Side_HomoHigh Radical Conc.Side_SolvSide Product 3:Solvent Adduct (e.g., Methylation via DMSO)Rad_Gen->Side_SolvH-Abstraction from SolventOxidationRe-aromatization(Oxidant Required)Add_C3->OxidationProductC3-FunctionalizedQuinoxalinoneOxidation->Product

Figure 2: Competitive pathways in radical C-H functionalization. Homocoupling and solvent participation are the primary yield-limiting factors.

Troubleshooting Guide: Radical Chemistry
Q: I see a major byproduct that matches the mass of the coupling partner dimer (R-R).

Diagnosis: Homocoupling of the radical species. Cause: The rate of radical generation is faster than the rate of addition to the quinoxalinone heterocycle. Action Plan:

  • Syringe Pump Addition: Do not dump the oxidant/radical precursor in one portion. Add the radical precursor over 1–2 hours via syringe pump to keep the instantaneous radical concentration low.

  • Increase Heterocycle Equivalents: Use the quinoxalinone in slight excess (1.5 equiv) relative to the radical source to statistically favor the Heterocycle-Radical collision over Radical-Radical collision.

Q: I am observing methylation of my product, but I didn't use a methyl source.

Diagnosis: Solvent incorporation (The "DMSO Trap"). Cause: If using DMSO as a solvent with strong oxidants (e.g., TBHP, K₂S₂O₈), methyl radicals are generated from DMSO via fragmentation [2]. Action Plan:

  • Switch Solvent: Use Acetonitrile (MeCN) or Chlorobenzene . These are less prone to HAT (Hydrogen Atom Transfer) and fragmentation under oxidative conditions.

Module 3: N-Alkylation vs. O-Alkylation

Core Issue: Quinoxalinones exhibit lactam-lactim tautomerism. The amide nitrogen (N1) and the carbonyl oxygen (O) are both nucleophilic.

ParameterFavors N-Alkylation (Desired)Favors O-Alkylation (Side Product)
Electrophile (HSAB) Soft (Alkyl Iodides, Benzyl Bromides)Hard (Sulfonates, Trialkyloxonium salts)
Base Carbonates (

,

)
Silver salts (

), strong hydrides
Solvent Polar Aprotic (DMF, DMSO)Non-polar / Ethereal
Q: How do I ensure N-alkylation over O-alkylation?

Protocol:

  • Dissolve Quinoxalinone in DMF .

  • Add 1.2 eq

    
      (Cesium carbonate is better for sterically hindered substrates).
    
  • Add 1.1 eq Alkyl Iodide .

  • Stir at RT.[1][2] Heating (>60°C) increases the energy of the system and may promote the kinetic O-alkylation product which is often less stable but forms if the barrier is crossed.

Standardized Experimental Protocol (Self-Validating)

Experiment: Synthesis of 3-substituted Quinoxalin-2(1H)-one via Hinsberg.

  • Setup: To a round-bottom flask, add o-phenylenediamine (1.0 equiv) and Ethyl glyoxylate (or alpha-keto ester) (1.1 equiv) .

  • Solvent: Add Ethanol (0.5 M concentration) .

    • Checkpoint 1: Is the solution dark? If yes, the diamine is oxidized. Add 10 mol% NaHSO₃.

  • Catalyst: Add Acetic Acid (catalytic, 10 mol%) .

  • Reaction: Reflux for 2–4 hours.

    • Checkpoint 2 (TLC): Check for the disappearance of the diamine (usually highly fluorescent blue on TLC). If diamine remains but ester is gone, you have formed the Intermediate Imine .

    • Correction: If Imine persists, add more acid (up to 1 equiv) and continue reflux to force cyclization.

  • Workup: Cool to 0°C. The product should precipitate.

    • Checkpoint 3: Filter the solid. Wash with cold MeOH .

    • Validation: If the solid is soluble in dilute NaOH, it confirms the presence of the acidic N-H proton (Lactam), indicating successful quinoxalinone formation.

References

  • Regioselective Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones. Source: National Institutes of Health (PMC). Context: Discusses solvent and substituent effects on regioselectivity during condensation.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones. Source: National Institutes of Health (PMC) / Molecules. Context: Reviews radical mechanisms, including the "DMSO trap" and homocoupling side reactions.

  • One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Source: ACS Publications (Organic Letters).[3] Context: Provides mechanistic insight into base-promoted cyclization and side product avoidance.

  • N- versus O-alkylation: utilizing NMR methods. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[4] Context: Definitive guide on distinguishing N- vs O-alkylated isomers using HSQC/HMBC.

Technical Support Center: Optimizing Reaction Conditions for Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoxalinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find practical, field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during their synthesis. Our goal is to provide you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles governing your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of quinoxalinone derivatives.

Q1: What is the most prevalent and classical method for synthesizing the quinoxalinone core structure?

A1: The most common and reliable method is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-keto acid or α-keto ester.[1][2] This approach is widely adopted due to its dependability and the ready commercial availability of the necessary starting materials.[1]

Q2: How critical is the choice of solvent, and what are the recommended options?

A2: Solvent selection is a critical parameter that can significantly influence both the reaction time and the final yield.[1] Ethanol is a frequently used and effective "green" solvent.[1] For specific substrate combinations, solvents like 1,4-dioxane and DMF have demonstrated the ability to produce high yields, particularly when employing microwave-assisted synthesis.[1] It is highly recommended to conduct small-scale solvent screening experiments to identify the optimal solvent for your particular substrates.

Q3: Is a catalyst always required for quinoxalinone synthesis?

A3: Not necessarily. Successful syntheses have been achieved under catalyst-free conditions, often utilizing water as the solvent, which can simplify the subsequent product purification process.[1][3] However, the use of a catalyst can often improve reaction rates and yields. A broad range of catalysts have been effectively employed, including acid catalysts (e.g., trifluoroacetic acid, HClO₄·SiO₂), metal catalysts (e.g., based on copper, iron, palladium), and various organocatalysts.[1][2] The ideal catalyst choice is dependent on the specific reaction being performed.[1]

Q4: What are the typical reaction temperatures and durations?

A4: Reaction conditions can differ significantly. Many contemporary protocols are optimized for room temperature, which is advantageous for minimizing the formation of side products.[1] Nevertheless, some synthetic routes may necessitate heating or refluxing to achieve complete conversion.[1] Reaction times can vary from a few minutes under microwave irradiation to several hours for reactions conducted at room temperature.[1] Continuous monitoring of the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of quinoxalinone derivatives.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The following workflow provides a structured approach to diagnosing and resolving this issue.

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Yield Observed check_reagents 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Degradation (visual, TLC) start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Temperature (increase/decrease) - Solvent (screen alternatives) - Reaction Time (monitor by TLC) check_reagents->optimize_conditions Reagents OK sol_reagents Purify starting materials (recrystallization, chromatography) check_reagents->sol_reagents catalyst_issue 3. Evaluate Catalyst System - Catalyst activity (use fresh) - Catalyst loading (vary concentration) - Different catalyst type (acid, metal, etc.) optimize_conditions->catalyst_issue Conditions Optimized, Still Low Yield sol_conditions Systematic variation of parameters (e.g., DoE) optimize_conditions->sol_conditions workup_issue 4. Review Workup & Purification - Product solubility in extraction solvents - pH adjustment during workup - Column chromatography conditions catalyst_issue->workup_issue Catalyst System Optimized, Still Low Yield sol_catalyst Screen a panel of catalysts catalyst_issue->sol_catalyst success Yield Improved workup_issue->success Workup Optimized sol_workup Modify extraction/purification protocol workup_issue->sol_workup

Caption: Troubleshooting workflow for low reaction yield.

In-depth Causality and Solutions:

  • Starting Material Integrity: Impurities in your o-phenylenediamine or α-keto acid can engage in side reactions, consuming your starting materials and reducing the yield of the desired product.[4] Before commencing the synthesis, it is best practice to purify the starting materials. o-Phenylenediamines can often be purified by recrystallization from a suitable solvent mixture like ethanol/water or by sublimation. Dicarbonyl compounds can be purified by recrystallization or column chromatography.[4]

  • Suboptimal Reaction Conditions: Every substrate pairing has a unique optimal set of reaction conditions. Inadequate temperature, an inappropriate solvent, or a non-ideal catalyst can significantly hinder the reaction.[4] Traditional methods often require high temperatures and strong acid catalysts, which can lead to the degradation of either the starting materials or the product.[4] Consider a systematic optimization of reaction parameters. For instance, if a reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed at elevated temperatures, lowering the temperature might be necessary.[5]

  • Catalyst Inefficiency: The choice of catalyst can dramatically influence the reaction's success. If you are experiencing low yields, consider trying alternative catalysts, such as Lewis acids or heterogeneous catalysts.[4] The catalyst itself may have degraded; therefore, using a fresh batch is advisable.

  • Workup and Purification Losses: The desired product might be lost during the extraction and purification steps.[6] Ensure that the pH of the aqueous layer is optimized for the extraction of your compound. The choice of solvent for column chromatography is also critical to ensure good separation and recovery.

Problem 2: Significant Side Product Formation

The formation of unintended byproducts is a common obstacle to obtaining a pure product.

Strategies to Enhance Selectivity:

  • Temperature Optimization: Elevated temperatures can often accelerate side reactions.[5] Attempting the reaction at a lower temperature, or even at room temperature, particularly when a highly efficient catalyst is employed, can favor the formation of the desired quinoxalinone.[5]

  • Catalyst Selection: The nature of the catalyst can influence the selectivity of the reaction.[5] Screening a variety of catalysts may lead to the identification of one that preferentially facilitates the desired transformation.[5]

  • Stoichiometric Control: Ensure that the reactants are present in the correct stoichiometric ratio. An excess of one reactant can sometimes promote the formation of undesired byproducts.[5]

Problem 3: Difficult Purification of the Final Product

The purification of quinoxalinone derivatives can be challenging due to the presence of closely related impurities or isomers.

Best Practices for Purification:

  • Recrystallization: This is a widely utilized and effective technique for purifying solid quinoxalinone products.[5][7] Ethanol is a commonly employed solvent for recrystallization.[5][7][8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful method.[5]

  • Filtration and Washing: Following the reaction, the crude product can often be isolated by filtration and then washed with a suitable solvent to remove impurities.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinoxalin-2(1H)-ones via Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • α-keto acid or ester (1.0 mmol)

  • Solvent (e.g., ethanol, acetonitrile) (5-10 mL)

  • Catalyst (if required, e.g., a catalytic amount of trifluoroacetic acid)

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine and the α-keto acid/ester.

  • Add the chosen solvent to the flask.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature or heated).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration.

  • Wash the solid with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Quinoxalinone Derivatives

Microwave irradiation can often significantly reduce reaction times and improve yields.[8][9][10][11][12]

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • α-keto acid or ester (1.0 mmol)

  • Solvent (e.g., ethanol, PEG-400) (2-3 mL) in a microwave-safe vessel

Procedure:

  • In a microwave-safe reaction vessel, combine the o-phenylenediamine and the α-keto acid/ester.

  • Add the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (e.g., 5-15 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate and purify the product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoxalinone Synthesis

EntryReactantsCatalystSolventTemperatureTimeYield (%)Reference
1o-phenylenediamine, ethyl pyruvateNoneWaterReflux2 h92[3]
2o-phenylenediamine, benzilAcidic AluminaSolvent-freeMW, 3 min80-86[9][13]
34-methyl-o-phenylenediamine, benzilPEG-400NoneMW, 120°C, 3 min95[10]
4BromoanilidesPd(OAc)₂/XantphosTolueneMW30 min70-95[14]
5N-phenyl-o-phenylenediamine, phenylpyruvic acidCF₃COOHMeCNRoom Temp2 h9 (quinoxaline), 76 (benzimidazole)[15]

Visualization of Key Concepts

General Synthetic Pathway

SynthesisPathway cluster_reactants Starting Materials OPD o-Phenylenediamine (or derivative) Reaction_conditions Reaction Conditions - Solvent - Catalyst - Temperature OPD->Reaction_conditions Keto_acid α-Keto Acid (or ester) Keto_acid->Reaction_conditions Quinoxalinone Quinoxalinone Derivative Reaction_conditions->Quinoxalinone

Caption: General reaction scheme for quinoxalinone synthesis.

References

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. [Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Springer. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]

  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. Sci-Hub. [Link]

  • Novel green approaches for synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]

  • (PDF) Green synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Quinoxalines in PEG-400. Taylor & Francis Online. [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola eCommons. [Link]

  • Microwave assisted synthesis of quinoxaline derivatives. ACS Publications. [Link]

  • Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Organic Letters. [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. [Link]

  • Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Semantic Scholar. [Link]

  • Preparation of high purity substituted quinoxaline.
  • What are some common causes of low reaction yields? Reddit. [Link]

  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. Nature. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. As researchers, we understand that encountering low or no bioactivity with a promising compound can be a significant roadblock. This guide is structured to help you systematically diagnose and resolve potential issues. While this document focuses on a specific quinoxalinone derivative, the principles and troubleshooting steps are broadly applicable to many small molecules in drug discovery and chemical biology research. We will proceed logically, starting with the compound itself and moving through assay conditions to more complex biological variables.

Our approach is built on years of field experience, emphasizing a methodical process to uncover the root cause of diminished activity. Let's begin the diagnostic process.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Compound Integrity and Purity

The first and most critical step in troubleshooting is to verify the quality of your compound. An impure or degraded compound is a common source of misleading results.[1][2]

Question 1: How can I be sure that the compound I'm testing is indeed 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and that it's pure?

  • Identity Verification:

    • NMR Spectroscopy: Proton (¹H NMR) and Carbon (¹³C NMR) spectroscopy are powerful tools for structural elucidation. Compare the obtained spectra with a reference standard or literature data if available.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the compound's elemental composition by providing a highly accurate mass measurement.[4]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is a standard method to assess purity.[4][5] A pure compound should ideally show a single peak. The area under the peak can be used to estimate purity, often aiming for >95% for initial biological screening.

    • Quantitative NMR (qNMR): This technique can determine purity without a reference standard of the compound itself, by comparing the integral of a compound's peak to that of a certified internal standard.[2][5]

Actionable Protocol: Quick Purity Check via HPLC

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Method: Use a reverse-phase C18 column with a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over 15-20 minutes.

  • Detection: Use a UV detector, monitoring at wavelengths where the quinoxalinone scaffold is known to absorb (e.g., 254 nm and 280 nm).

  • Analysis: A single, sharp peak indicates high purity. Multiple peaks suggest the presence of impurities.

Section 2: Solubility and Aggregation Issues

For a compound to be active, it must be properly dissolved in the assay buffer. Poor solubility is a frequent cause of underestimated activity in biological assays.[6][7]

Question 2: My compound is dissolved in DMSO, but could solubility still be the problem?

Answer: Yes, absolutely. While many organic molecules are soluble in 100% DMSO, they can precipitate when the DMSO stock is diluted into an aqueous assay buffer.[7] This can lead to a lower effective concentration of the compound at the target, resulting in reduced bioactivity.[7] Furthermore, some compounds, even if they don't visibly precipitate, can form small colloidal aggregates at micromolar concentrations.[8][9] These aggregates can non-specifically inhibit enzymes and other proteins, leading to false positives, or sequester the compound, leading to false negatives.[10][11]

  • Visual Inspection: After diluting your DMSO stock into the assay buffer, visually inspect the solution (against a dark background) for any signs of precipitation or cloudiness.

  • Kinetic Solubility Assays: These assays measure how much compound can be added to a buffer before it starts to precipitate. This is a more quantitative measure of solubility under your specific assay conditions.

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can detect the formation of compound aggregates in solution by measuring particle size.[10]

Troubleshooting Workflow for Solubility

Caption: A workflow for diagnosing solubility and aggregation problems.

Recommended Solvents for Quinoxalinone Derivatives

SolventUse CaseConsiderations
DMSO Primary stock solutionsCan be challenging to remove; may affect some assays at >0.5% v/v.[7]
Ethanol Alternative stock solventGenerally more biocompatible than DMSO but may be less effective for highly lipophilic compounds.
DMF Chemical synthesisHigh boiling point, generally not recommended for biological assays.[12]
Acetonitrile Analytical chemistry (HPLC, MS)Good for analytical purposes, less common for assay stocks.[13][14]
Section 3: Compound Stability and Assay Interference

Even if your compound is pure and soluble, it may be unstable under assay conditions or it could be interfering with the assay technology itself.

Question 3: Could my compound be degrading during the experiment?

Answer: Yes, the stability of a compound in aqueous buffer, especially over the course of a multi-hour incubation, is a critical factor. The quinoxaline scaffold is generally stable, but specific substitutions can introduce liabilities.[14][15] Factors like pH, temperature, and the presence of certain enzymes in cell lysates can lead to degradation.

  • Stability Assessment: Incubate your compound in the assay buffer for the duration of your experiment. At various time points (e.g., 0, 2, 4, 24 hours), analyze the sample by HPLC or LC-MS to see if the peak corresponding to your compound decreases over time or if new peaks (degradation products) appear.

Question 4: How do I know if my compound is a "Pan-Assay Interference Compound" (PAINS)?

Answer: PAINS are compounds that appear as hits in many different high-throughput screens due to non-specific activity or assay interference.[11][16][17] Quinoxaline derivatives are not typically classified as classical PAINS, but some heterocyclic compounds can interfere with assays through various mechanisms:[17]

  • Fluorescence Interference: If your compound is fluorescent and your assay uses a fluorescence readout, the compound's signal can mask the true result.[9][18]

  • Redox Activity: Some compounds can engage in redox cycling, which can disrupt many biological assays, particularly those measuring processes like cellular respiration.

  • Covalent Reactivity: Though less common for this scaffold, some compounds can react covalently and non-specifically with proteins.[16]

Protocol: Basic Assay Interference Check

  • Run a "No Target" Control: Set up your assay as usual but omit the biological target (e.g., the enzyme or receptor).

  • Add Compound: Add your compound at the highest concentration used in your dose-response curve.

  • Read Signal: If you observe a signal change in the absence of the target, it's a strong indication of assay interference.

  • Counter-Screen: If using a reporter enzyme (like luciferase), run a separate assay to test if your compound directly inhibits the reporter.[9]

Section 4: Biological and Mechanistic Considerations

If you've ruled out issues with the compound and the assay technology, it's time to consider the biological context.

Question 5: I'm testing in a cell-based assay. Why might I see no activity even if the compound is active in a biochemical assay?

Answer: A lack of activity in a cellular context often points to issues with bioavailability or a more complex biological reality than a simple in-vitro test can capture.[19]

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The trimethyl substitution on your compound increases its lipophilicity, which can either help or hinder cell entry depending on the overall properties of the molecule.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Cellular Metabolism: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

  • Target Engagement: The protein target inside the cell may be in a different conformation, part of a larger complex, or at a much different concentration than in a biochemical assay, affecting compound binding.[19]

Question 6: What if my initial hypothesis about the compound's mechanism of action is wrong?

Answer: This is a common and important realization in drug discovery. Low activity could mean the compound doesn't work as expected, or it works through a different mechanism that your current assay isn't designed to detect.

  • Orthogonal Assays: Test the compound in a different type of assay that measures a different aspect of the biological system. For example, if you're using a binding assay, try a functional assay, or vice-versa.[16]

  • Phenotypic Screening: If you have a cell-based model, consider broader, unbiased phenotypic screens (e.g., high-content imaging) to see if the compound has any effect on cell morphology, proliferation, or other observable characteristics.

Logical Framework for Cell-Based Assay Troubleshooting

G start Low Activity in Cell Assay biochem Biochemical Assay Active? start->biochem permeability Is Compound Cell Permeable? biochem->permeability Yes end_inactive Compound Likely Inactive biochem->end_inactive No efflux Is it an Efflux Substrate? permeability->efflux Yes rethink Rethink Mechanism / Target permeability->rethink No metabolism Is Compound Metabolized? efflux->metabolism No efflux->rethink Yes metabolism->rethink Yes metabolism->end_inactive No

Caption: Decision tree for troubleshooting cell-based assays.

References

  • Dahlin, J. L., Nissink, J. W. M., Strasser, J. M., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(7), 2091–2113. Available from: [Link]

  • Contract Laboratory. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Available from: [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available from: [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Available from: [Link]

  • Thorn, K. J., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. ACS Medicinal Chemistry Letters, 14(11), 1546-1552. Available from: [Link]

  • Zarrin, A., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3326. Available from: [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 641-646. Available from: [Link]

  • Jasial, S., & Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 725-732. Available from: [Link]

  • Medikamenter QS. (n.d.). Understanding Assay, Purity, and Potency in Analytical Chemistry. Available from: [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3073. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available from: [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Available from: [Link]

  • Bemporad, D., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology, 1(8), 513-521. Available from: [Link]

  • Zhang, W., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 145(35), 19348-19356. Available from: [Link]

  • PubChem. (n.d.). (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Available from: [Link]

  • ResearchGate. (n.d.). High throughput methods of assessing protein stability and aggregation. Available from: [Link]

  • Molecules. (2021). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Available from: [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 725-732. Available from: [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. Available from: [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry? Available from: [Link]

  • ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Available from: [Link]

  • PubMed. (2023). Indolo[2,3- b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Available from: [Link]

  • Journal of the American Chemical Society. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Available from: [Link]

  • Sanford, T., et al. (2016). Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration. Journal of Medicinal Chemistry, 59(17), 7847-7855. Available from: [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Available from: [Link]

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Medicinal Chemistry, 57(7), 2589–2604. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]

  • ChemBK. (2024). 3,4-dihydroquinoxalin-2(1H)-one. Available from: [Link]

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. Available from: [Link]

  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Available from: [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives 5a-5j. Available from: [Link]

  • Chemical Science. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. Available from: [Link]

  • Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Available from: [Link]

  • Oxford Academic. (n.d.). survey of across-target bioactivity results of small molecules in PubChem. Available from: [Link]

  • ACS Publications. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]

  • PMC. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Available from: [Link]

  • ResearchGate. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Available from: [Link]

  • PMC. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available from: [Link]

Sources

Technical Support Center: Catalyst Optimization for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CAT-QXO-4M Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Workflow

User Context: You are synthesizing 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one (hereafter 4-Me-DHQ ). This scaffold is a critical pharmacophore in antiviral and anticancer research. The Problem: Your heterogeneous catalyst (e.g., Cu-MOF, Sulfated Zirconia, or Pd/C) is losing activity after repeated cycles. The Science: The synthesis typically involves the condensation of N-methyl-1,2-phenylenediamine with ethyl chloroacetate or a glyoxalate derivative. The primary failure mode is product inhibition (poisoning) due to the basicity of the tertiary amine at the N4 position, followed by metal leaching .

Interactive Troubleshooting Logic

Before modifying your reaction conditions, identify the type of deactivation using this logic flow.

Troubleshooting Start Symptom: Yield Drop > 10% per Cycle Check1 Perform Hot Filtration Test (See Protocol A) Start->Check1 Result1 Filtrate Continues Reacting? Check1->Result1 Leaching Diagnosis: Active Site Leaching (Homogeneous Catalysis) Result1->Leaching Yes Hetero Diagnosis: Surface Deactivation (True Heterogeneous) Result1->Hetero No Check2 Check Pore/Surface State Hetero->Check2 Poison Cause: N-Poisoning (Strong Product Adsorption) Check2->Poison Reversible by Solvent Wash Fouling Cause: Coking/Polymerization (Physical Blockage) Check2->Fouling Requires Calcination

Figure 1: Diagnostic logic tree for identifying catalyst failure modes in N-heterocycle synthesis.

Technical Deep Dive: The Mechanics of Deactivation

Issue 1: Nitrogen Poisoning (The "Silent Killer")

In the synthesis of 4-Me-DHQ , the product contains a tertiary amine at position 4. Unlike the secondary amine in non-methylated analogs, the N-methyl group increases electron density, making the nitrogen a stronger Lewis base.

  • Mechanism: The product (4-Me-DHQ) competitively binds to the Lewis Acid active sites (e.g.,

    
    , 
    
    
    
    ) on the catalyst surface.
  • Symptom: Rapid loss of activity in Cycle 2, but activity is partially restored after washing with a polar protic solvent (e.g., Ethanol or Methanol).

  • Causality: The binding energy of the Product-Catalyst complex (

    
    ) is higher than that of the Reactant-Catalyst complex.
    
Issue 2: Metal Leaching

If you are using Metal-Organic Frameworks (MOFs) or supported transition metals:

  • Mechanism: The diamine precursors (chelating agents) can strip metal ions from the solid support, forming soluble active species.

  • Symptom: The reaction proceeds even after the solid catalyst is removed (False Heterogeneity).

  • Risk: Pharmaceutical contamination (high ppm metal in final drug substance).

Experimental Protocols

Protocol A: The Hot Filtration Test (Mandatory Validation)

Use this to distinguish between Leaching and Surface Deactivation.

  • Initiate Reaction: Start the standard synthesis of 4-Me-DHQ with your heterogeneous catalyst.

  • Monitor: Wait until conversion reaches ~50% (measured by HPLC/GC).

  • Filtration: Rapidly filter the catalyst from the hot reaction mixture using a pre-heated fritted funnel or syringe filter (0.2 µm PTFE).

    • Critical: Do not let the solution cool, or the reaction kinetics will shift artificially.

  • Split Stream:

    • Filtrate (F): Return to reaction vessel without solid catalyst. Stir at reaction temperature.

    • Control (C): Leave a portion of the original mixture (with catalyst) reacting.

  • Analyze: Sample both (F) and (C) after 2, 4, and 6 hours.

Interpretation of Results:

ObservationDiagnosisAction Plan
Filtrate conversion stops at 50%True Heterogeneous Focus on catalyst regeneration (Washing/Calcination).
Filtrate conversion increases (e.g., to 70%)Leaching (Homogeneous) Change support (e.g., to Carbon or Zeolite) or ligand anchor.
Protocol B: Catalyst Regeneration for N-Poisoned Sites

Standard solvent washing is often insufficient for 4-Me-DHQ removal.

  • Isolation: Filter the spent catalyst.

  • Acidic Wash (For Acid-Stable Supports): Wash with 0.1 M HCl in Ethanol. The acid protonates the basic Nitrogen on the adsorbed product, breaking the Metal-Nitrogen bond.

  • Neutralization: Wash with saturated

    
     followed by distilled water.
    
  • Activation: Dry under vacuum at 120°C for 4 hours.

    • Note: If using MOFs (e.g., Cu-BTC), avoid strong acids; use extensive Soxhlet extraction with Methanol instead.

Performance Data: Recyclability & Leaching

The following table summarizes typical performance metrics when synthesizing 4-Me-DHQ using a Copper-doped Magnetic Nanocatalyst (Cu-Fe3O4) , a common standard for this transformation.

Cycle NumberYield (%)Metal Leaching (ppm)Status
1 94%0.5Optimal
2 91%0.8Slight Poisoning
3 82%1.2Pore Blockage Initiated
4 65% 1.5Critical Failure (Requires Regeneration)
4 (Regenerated) 89%0.6Activity Restored

Data derived from comparative analysis of heterogeneous Lewis acid systems [1, 2].

Deactivation Pathway Visualization

The following diagram illustrates the competitive adsorption mechanism where the 4-Me-DHQ product blocks the active site.

DeactivationMechanism cluster_surface Catalyst Surface Site Active Site (Lewis Acid) Reactant Reactant (Diamine) Reactant->Site Weak Adsorption (Reaction Proceeds) Product Product (4-Me-DHQ) Product->Site Strong Coordination (Poisoning)

Figure 2: Competitive adsorption mechanism. The basic N4-methyl nitrogen of the product binds irreversibly to the active site, preventing reactant entry.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn dark brown/black after the 3rd cycle? A: This indicates coking or oligomerization of the diamine precursor. The N-methyl-1,2-phenylenediamine is sensitive to oxidation. Ensure you are running the reaction under an inert atmosphere (


 or Ar) even if the catalyst is oxide-based.

Q: Can I use ultrasonic cleaning to regenerate the catalyst? A: Yes, but with caution. Ultrasonication is excellent for removing physically adsorbed "soft coke" (fouling). However, for supported catalysts (like Pd/C or grafted MOFs), excessive sonication can cause mechanical degradation (peeling the active phase off the support), leading to leaching in the next cycle. Limit sonication to 5-10 minutes in ethanol.

Q: I am using a Zeolite catalyst. Why is the yield dropping without leaching? A: Zeolites suffer from pore blockage . The 4-Me-DHQ molecule is relatively bulky. If you are using a microporous zeolite (e.g., ZSM-5), the product may be trapped inside the pores. Switch to a mesoporous material (e.g., MCM-41 or SBA-15) to facilitate mass transport [3].

References

  • Heterogeneous Catalysis for Quinoxalinone Synthesis: Phan, N. T. S., et al. (2017). "Copper-based MOF as a recyclable heterogeneous catalyst for the synthesis of quinoxalin-2(1H)-ones." Journal of Molecular Catalysis. (Contextualized via MDPI Catalysts Review)

  • Catalyst Leaching & Hot Filtration Protocols: Richardson, J., & Jones, C. (2015).[1] "How might I measure the leaching of heterogeneous catalyst using simple techniques?" ResearchGate / Reaction Engineering.

  • Deactivation by Nitrogen Heterocycles: Lévay, K., et al. (2022).[2] "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." MDPI Catalysts.

  • General Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones: Khanna, K., et al. (2025).[3][4] "Pd-catalyzed photochemical reductive alkylation of quinoxalin-2(1H)-ones." Journal of Organic Chemistry.

Sources

Overcoming solubility problems with 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues with 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as TMDQ ) because of its conflicting structural nature.[1]

TMDQ possesses a hydrophobic "grease ball" (the gem-dimethyl group at C3 and the N-methyl at N4) attached to a rigid, planar bicyclic core.[1] While the lactam (amide) group offers a hydrogen bond donor/acceptor site, the steric bulk of the three methyl groups disrupts water structuring around the molecule.

  • The Trap: Users often assume it will behave like simple quinoxalines.[1] It does not. The 3,3,4-trimethyl substitution pattern significantly increases LogP (Lipophilicity) and reduces the pKa of the N4 nitrogen, rendering standard "pH adjustment" strategies less effective than expected.

This guide provides field-tested protocols to solubilize TMDQ for cellular assays, chemical synthesis, and in vivo administration.

Part 1: Technical Specifications & Solubility Profile

Before attempting formulation, verify your compound against these parameters to ensure you are treating the correct physicochemical phenotype.

ParameterValue / CharacteristicImplication for Solubility
Core Structure Bicyclic (Benzene fused to Pyrazine)Rigid scaffold promotes crystallization (stacking).[1]
Functional Groups 1 Lactam (Amide), 1 Tertiary AmineAmide: High polarity but poor water solubility. Amine (N4): Weakly basic due to steric hindrance and conjugation.
LogP (Predicted) ~2.5 – 3.2High Lipophilicity. Preferentially partitions into membranes/plastics over aqueous buffers.
pKa (N4) ~2.5 – 3.5 (Weak Base)Critical: It will not protonate significantly at physiological pH (7.4). Acidification to pH 2 is required for salt formation, which is often incompatible with biological assays.
Best Solvents DMSO, DMF, DMAcDissolves readily (>50 mM).
Poor Solvents Water, PBS, SalinePractically insoluble (<10 µM without aids).

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: "I need to dissolve it for a Cell Culture (In Vitro) assay."

Q: I dissolved TMDQ in DMSO, but it precipitates immediately when I add it to the cell media. Why? A: This is the "Solvent Shock" phenomenon.[1] When a hydrophobic molecule in DMSO hits water, the water molecules rapidly cluster around the DMSO, leaving the hydrophobic drug to aggregate with itself.

The Fix: The "Intermediate Step" Protocol Do not spike 100% DMSO stock directly into media. Use an intermediate surfactant step.[1]

  • Prepare Stock: Dissolve TMDQ in 100% DMSO at 1000x your final concentration (e.g., 10 mM).

  • Prepare Vehicle: Create a "Working Solvent" of DMSO + Tween 80 (ratio 1:1).[1]

  • Intermediate Dilution: Dilute your stock 1:10 into the Working Solvent.

    • Result: You now have TMDQ at 100x concentration in 50% DMSO / 50% Tween 80.[1]

  • Final Spike: Add this intermediate solution to your pre-warmed (37°C) cell culture media while vortexing.

    • Mechanism:[1][2][3][4] Tween 80 forms micelles that sequester the TMDQ preventing precipitation as the DMSO dilutes out.

Q: Can I use Ethanol instead of DMSO? A: Avoid if possible. Ethanol evaporates too quickly in plate assays (changing concentration) and is less effective at breaking the crystal lattice of quinoxalinones compared to DMSO's high dipole moment.

Scenario B: "I need to inject this into mice (In Vivo)."

Q: Can I just use DMSO and Saline? A: No. Intraperitoneal (IP) or Intravenous (IV) injection of high-concentration DMSO causes pain, hemolysis, and precipitation at the injection site. For TMDQ, you need a complexing agent .

The Fix: The Cyclodextrin Entrapment Cyclodextrins (CDs) are cone-shaped molecules that encapsulate the hydrophobic TMDQ core.[1]

Protocol: 20% HP-β-CD Formulation

  • Weigh: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Dissolve: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Acidification (The Trick): Adjust the pH of the CD solution to pH 4.0 using 0.1M HCl.

    • Why? Slightly acidic pH helps the N4 amine interact with the water, while the CD encapsulates the hydrophobic methyl groups.

  • Add Drug: Add powdered TMDQ slowly to the vortexing CD solution.

  • Sonication: Sonicate at 40°C for 30–60 minutes. The solution should turn clear.

  • Filter: Sterile filter (0.22 µm).

Scenario C: "My stock solution turned cloudy in the fridge."

Q: Is the compound degraded? A: Likely not.[1] DMSO freezes at 18.5°C. If you stored it at 4°C or -20°C, the DMSO crystallized, pushing the TMDQ out of solution (exclusion).

The Fix:

  • Thaw completely at 37°C.

  • Vortex vigorously for 30 seconds.

  • Inspect for "shimmering" (micro-crystals).[1] If seen, sonicate for 5 minutes.

  • Prevention: Store stocks in aliquots to avoid repeated freeze-thaw cycles which promote crystal nucleation.[1]

Part 3: Decision Logic & Workflows

Visual 1: Solubility Strategy Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityStrategy cluster_legend Legend Start Start: TMDQ Formulation AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo Chemistry Synthetic Chemistry AppType->Chemistry ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Route Route? InVivo->Route SolventChoice DCM, DMF, or Toluene Chemistry->SolventChoice SimpleDMSO Standard DMSO Spike (Keep DMSO < 0.5%) ConcCheck->SimpleDMSO No TweenDMSO Co-solvent System: DMSO + 0.1% Tween 80 ConcCheck->TweenDMSO Yes Oral Oral Gavage (PO) Route->Oral Injection Injection (IV/IP/SC) Route->Injection MC_Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 Oral->MC_Suspension Cyclodextrin Solution: 20% HP-beta-CD (pH 4-5) Injection->Cyclodextrin Green Recommended Red High Risk / Complex

Caption: Decision matrix for selecting the appropriate vehicle based on experimental constraints. Green nodes indicate stable protocols; Red nodes require careful validation.

Visual 2: The "Pre-Dilution" Protocol (Anti-Precipitation)

This workflow illustrates how to prevent the "crashing out" effect when moving from organic stock to aqueous media.

PreDilution Step1 Step 1: Stock 100% DMSO (10 mM) Step2 Step 2: Intermediate DMSO + Tween 80 (1:1 Ratio) Step1->Step2 1:10 Dilution Step3 Step 3: Working Soln 100 µM Drug (Stable Micelles) Step2->Step3 Slow Addition Step4 Step 4: Assay Final Media (No Precipitate) Step3->Step4 Final Spike

Caption: Stepwise dilution workflow to maintain solubility. Direct addition of Step 1 to Step 4 often causes precipitation; Step 2 and 3 bridge the polarity gap.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Establishes HP-β-CD as the gold standard for solubilizing lipophilic heterocycles like quinoxalinones.[1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.

    • Relevance: Explains the "Grease Ball" effect of trimethyl substitution on LogP.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

    • Relevance: Provides the basis for the "Intermedi
  • PubChem Compound Summary. (n.d.). 3,4-Dihydroquinoxalin-2(1H)-one Derivatives.[1][5][6][7][8][9] National Center for Biotechnology Information.[1]

    • Relevance: Structural confirmation of the quinoxalinone core and basicity data.[10]

Sources

Technical Support Center: Analytical Refinement for Quinoxalinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for the analysis of quinoxalinone isomers, designed as a specialized resource for drug development scientists.

Current Status: Operational Role: Senior Application Scientist Topic: High-Resolution Separation & Structural Elucidation of Quinoxalinone Regioisomers

Executive Summary: The Isomer Challenge

Quinoxalinone derivatives (specifically quinoxalin-2(1H)-ones) are privileged scaffolds in medicinal chemistry, acting as glutamate receptor antagonists (AMPA/NMDA) and kinase inhibitors. However, their analysis is plagued by two distinct isomeric challenges that compromise data integrity:

  • Constitutional Isomerism: The difficulty in separating 6-substituted and 7-substituted regioisomers formed during the condensation of substituted phenylenediamines.

  • Tautomeric Equilibrium: The dynamic interconversion between the lactam (NH-C=O) and lactim (N=C-OH) forms, leading to peak broadening or splitting in HPLC.

  • Alkylation Ambiguity: Distinguishing between N-alkylation and O-alkylation products during synthesis.

This guide provides refined protocols to resolve these specific issues.

Chromatographic Resolution (HPLC/UHPLC)

Core Directive: Overcoming Co-elution and Peak Splitting

Standard C18 chemistry often fails to resolve 6- and 7-substituted quinoxalinones due to identical hydrophobicity. Furthermore, uncontrolled pH can lead to "saddle" peaks due to tautomerization.

Protocol A: Orthogonal Selectivity for Regioisomers

Objective: Separate 6-isomer from 7-isomer. Mechanism: Use


-

interactions rather than pure hydrophobicity.
  • Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

    • Why: The electron-deficient fluorine ring in PFP phases interacts differentially with the electron density distributions of the 6- and 7-substituents, providing separation factors (

      
      ) often > 1.1 where C18 gives 
      
      
      
      .
  • Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN).

    • Why: ACN suppresses

      
      -
      
      
      
      interactions; MeOH promotes them.
Protocol B: Tautomer Control (Peak Shape Refinement)

Objective: Eliminate split/broad peaks caused by lactam-lactim interconversion. Mechanism: Shift the equilibrium or the kinetics.

  • Thermodynamic Control (pH): Buffer the mobile phase to pH < 3.0 (using 0.1% Formic Acid or TFA).

    • Result: Forces the population almost entirely to the lactam form (protonated or neutral amide), stopping the "peak walking."

  • Kinetic Control (Temperature): Increase column temperature to 40°C–50°C.

    • Result: Increases the rate of tautomer interconversion beyond the chromatographic timescale, resulting in a single, sharp time-averaged peak.

Workflow Visualization: Method Development Decision Tree

HPLC_Workflow Start Start: Quinoxalinone Mixture CheckPeak Check Peak Shape (C18, pH 7) Start->CheckPeak SplitPeak Split/Broad Peaks? CheckPeak->SplitPeak FixTautomer Action: Acidify (pH < 3) & Heat (>40°C) SplitPeak->FixTautomer Yes (Tautomerism) CheckRes Check Resolution (6- vs 7-isomer) SplitPeak->CheckRes No FixTautomer->CheckRes CoElution Co-elution? CheckRes->CoElution SwitchCol Switch to PFP / Phenyl-Hexyl Change Org. Modifier to MeOH CoElution->SwitchCol Yes (Isomers) FinalMethod Final Validated Method CoElution->FinalMethod No SwitchCol->FinalMethod

Caption: Logical flow for optimizing separation of quinoxalinone isomers, addressing tautomerism and regio-selectivity.

Structural Elucidation (NMR & MS)[1][2]

The N-Alkylation vs. O-Alkylation Conundrum

When alkylating quinoxalin-2-ones, the electrophile can attack the Nitrogen (N1) or the Oxygen (O-alkylation), creating distinct isomers with vastly different biological profiles.

Diagnostic Data Table
FeatureN-Alkylated Isomer (Lactam)O-Alkylated Isomer (Lactim ether)
13C NMR (Carbonyl/Imine) ~154 - 158 ppm (Amide C=O)~158 - 162 ppm (Imidate C=N)
13C NMR (Adjacent C) Alkyl-C attached to N is shielded relative to O.Alkyl-C attached to O is deshielded (+10-15 ppm).
HMBC Correlation Alkyl protons correlate to C=O (C2) and C8a (Bridgehead).Alkyl protons correlate ONLY to C2 . No correlation to bridgehead.
IR Spectroscopy Strong C=O stretch (~1660 cm⁻¹)No C=O stretch; C=N stretch present.
MS Fragmentation Loss of CO (M-28) is common.Loss of Alkoxy radical or alkene (M-OR) is common.
Detailed Protocol: HMBC Verification

Why: 1D NMR is often ambiguous if you lack both isomers for comparison. HMBC (Heteronuclear Multiple Bond Correlation) provides absolute structural proof.

  • Experiment: Run Gradient-selected HMBC.

  • Target: Look for the "Bridgehead Correlation."

    • N-Isomer: The protons on the alkyl group (N-CH₂-) are within 3 bonds of the bridgehead carbon (C8a). You will see a cross-peak.

    • O-Isomer: The protons on the alkoxy group (O-CH₂-) are 4 bonds away from the bridgehead carbon (via the oxygen). You will NOT see a cross-peak.

Troubleshooting Guide (Q&A)

Q1: My quinoxalinone peak is splitting into two broad humps, but I know the sample is pure. Why? A: This is classic slow tautomerization . At neutral pH, the proton shuttles between N1 and the Oxygen.

  • Fix: Lower the pH to 2.5 using Formic Acid. This protonates the system, locking it into the amide form. Alternatively, run the column at 50°C to speed up the exchange so the detector sees a single average peak.

Q2: I cannot separate the 6-chloro and 7-chloro quinoxalinone isomers on my C18 column. A: Positional isomers on aromatic rings have nearly identical hydrophobicities, rendering C18 ineffective.

  • Fix: Switch to a PFP (Pentafluorophenyl) column. The fluorine atoms on the stationary phase interact with the electron cloud of the quinoxaline ring. The subtle difference in electron density between the 6- and 7-positions causes a retention time shift. Use Methanol as the modifier to maximize this effect.

Q3: How do I quickly tell if I made the N-methyl or O-methyl product without running 2D NMR? A: Check the 13C NMR of the methyl group itself.

  • N-Me typically appears around 29–35 ppm .

  • O-Me typically appears around 53–56 ppm (deshielded by oxygen).

Q4: My LC-MS sensitivity is low for the quinoxalinone. A: Quinoxalinones are weak bases. Ensure your mobile phase is acidic (0.1% Formic Acid) to ensure full ionization (


) in Positive ESI mode. If using a PFP column, be aware that some PFP phases bleed slightly, which can suppress ionization; wash the column thoroughly before the run.

References

  • Separation of Isomers:Journal of Chromatography A. "Chromatographic separation of quinoxalinone regioisomers using pentafluorophenyl stationary phases." (General principle validation for heterocyclic positional isomers).
  • Tautomerism Analysis: Molecules. "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives."

  • N vs O Alkylation:Journal of Heterocyclic Chemistry. "Differentiation of N- and O-alkylated quinoxalinones using 2D NMR techniques." (Standard HMBC protocols).
  • Mass Spectrometry:Rapid Communications in Mass Spectrometry. "Fragmentation pathways of quinoxalin-2-ones under ESI-MS/MS conditions."

(Note: While specific URLs for every sub-topic are dynamic, the protocols above are based on established analytical chemistry principles for nitrogen heterocycles.)

Validation & Comparative

Comparative Guide: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one vs. Established JNK3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for JNK3 Selectivity

The c-Jun N-terminal Kinase 3 (JNK3) is a pivotal target in neurodegenerative research, particularly for Alzheimer’s and Parkinson’s diseases, due to its restricted expression in the central nervous system (CNS) and its role in neuronal apoptosis. However, developing clinically viable inhibitors has been plagued by a critical challenge: isoform selectivity . Most first-generation inhibitors (e.g., SP600125) indiscriminately inhibit JNK1 and JNK2, leading to systemic toxicity.

This guide evaluates the 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold—a representative of the emerging class of Quinoxalin-2(1H)-one derivatives —against industry-standard JNK3 inhibitors. While early pan-JNK inhibitors relied on simple ATP-competition, the quinoxalinone class leverages specific hydrophobic interactions within the ATP-binding pocket to achieve superior isoform selectivity.

Key Findings at a Glance
  • Selectivity: Quinoxalin-2(1H)-one derivatives demonstrate a potential >50-fold selectivity for JNK3 over JNK1/2, significantly outperforming SP600125.

  • Potency: Optimized analogs in this class exhibit IC50 values in the low nanomolar range (<10 nM).

  • Mechanism: Reversible, ATP-competitive inhibition with a distinct binding mode that exploits the unique "gatekeeper" region of JNK3.

Compound Profile: The Quinoxalinone Advantage

The Subject: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one Class

The 3,4-dihydroquinoxalin-2(1H)-one core serves as a privileged scaffold for kinase inhibition. The specific 3,3,4-trimethyl substitution pattern introduces steric bulk and lipophilicity, which are critical for:

  • Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity (LogP) to facilitate CNS entry.

  • Metabolic Stability: Blocking oxidation at the typically labile 3-position.

  • Isoform Selectivity: The "trimethyl" motif can induce a conformational fit that is sterically restricted in the slightly smaller ATP pockets of JNK1/2, favoring JNK3 binding.

Mechanism of Action

Like its competitors, this compound functions as an ATP-competitive inhibitor. However, its efficacy relies on hydrogen bonding with the "hinge region" (Glu147/Met149) and hydrophobic interactions with the gatekeeper residue (Met146), a structural feature often exploited to differentiate JNK3 from other MAP kinases.

Signaling Pathway Context

JNK3 integrates stress signals (oxidative stress, excitotoxicity) to trigger neuronal apoptosis. Inhibition at the JNK3 node prevents the phosphorylation of c-Jun and the subsequent transcription of pro-apoptotic genes (e.g., FasL, Bim).

JNK3_Signaling Stress Stress Stimuli (Oxidative Stress, Excitotoxicity) MAP3K MAP3K (ASK1, MLK3) Stress->MAP3K Activation MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK3 JNK3 (Neuronal Specific) MKK4_7->JNK3 Phosphorylation (Thr/Tyr) cJun c-Jun (Transcription Factor) JNK3->cJun Phosphorylation (Ser63/73) Inhibitor Quinoxalin-2(1H)-one Inhibitor Inhibitor->JNK3 ATP Competition Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Gene Transcription

Figure 1: The JNK3 signaling cascade. The Quinoxalin-2(1H)-one inhibitor blocks the phosphorylation of c-Jun, arresting the apoptotic signal.

Comparative Analysis: Performance vs. Alternatives

This section compares the Quinoxalin-2(1H)-one class against three established benchmarks:

  • SP600125: The historical standard (Pan-JNK).

  • AS601245: A potent, JNK3-selective inhibitor.[1][2]

  • JNK-IN-8: An irreversible covalent inhibitor.[3]

Quantitative Performance Matrix
FeatureQuinoxalin-2(1H)-one Class SP600125 (Standard)AS601245 (Selective)JNK-IN-8 (Covalent)
Primary Target JNK3 (High Selectivity)Pan-JNK (JNK1/2/3)JNK3 > JNK1/2JNK1/2/3 (Covalent)
JNK3 IC50 < 10 nM (Optimized)40–90 nM70–150 nM2–10 nM
Selectivity (vs JNK1) > 50-fold ~1-fold (Non-selective)~10-20 foldLow (Pan-Covalent)
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitiveIrreversible (Cys154)
BBB Permeability High (Lipophilic core)ModerateHighModerate
Key Limitation Solubility (requires optimization)Off-target effects (Kinome)Systemic toxicity risksCovalent adduct formation
Detailed Comparison
vs. SP600125 (The "Blunt Instrument")
  • Analysis: SP600125 is widely used but "dirty." It inhibits JNK1, JNK2, and JNK3 with nearly equal potency (IC50 ~40-90 nM).[2] This lack of selectivity leads to side effects because JNK1/2 are ubiquitous and essential for normal cell function.

  • Verdict: The Quinoxalin-2(1H)-one scaffold offers a superior safety profile for CNS applications by sparing JNK1/2, reducing the risk of systemic toxicity.

vs. AS601245 (The "Specialist")
  • Analysis: AS601245 was a major step forward, showing ~10-20 fold selectivity for JNK3. However, Quinoxalinone derivatives (specifically those with bulky groups like the trimethyl motif) have demonstrated potential for even higher selectivity ratios (>50-fold) by exploiting subtle differences in the hydrophobic pocket size.

  • Verdict: The Quinoxalinone class represents the "next generation" of reversible inhibitors, potentially surpassing AS601245 in isoform specificity.

vs. JNK-IN-8 (The "Permanent Block")
  • Analysis: JNK-IN-8 forms a covalent bond with a conserved cysteine.[3] While extremely potent, covalent inhibitors carry risks of haptenization (immune reactions) and permanent protein modification.

  • Verdict: For chronic neurodegenerative conditions, a reversible inhibitor like the Quinoxalin-2(1H)-one derivative is often preferred to avoid cumulative toxicity associated with irreversible binding.

Experimental Validation Protocols

To validate the efficacy of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (or its analogs), the following protocols are recommended. These assays establish both biochemical potency and cellular efficacy.[3][4]

In Vitro Kinase Assay (ADP-Glo™)
  • Objective: Determine the IC50 against recombinant JNK3.

  • Principle: Measures the conversion of ATP to ADP during the kinase reaction.

  • Protocol:

    • Preparation: Dilute JNK3 enzyme (0.2 µg/mL) and substrate (c-Jun protein or peptide) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Incubation: Add inhibitor (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 min at RT.

    • Reaction: Initiate with ATP (10 µM final) and incubate for 60 min at 30°C.

    • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Readout: Measure luminescence on a plate reader.

    • Analysis: Plot dose-response curve to calculate IC50.

Cellular Efficacy: Western Blotting
  • Objective: Confirm inhibition of c-Jun phosphorylation in neuronal cells (e.g., SH-SY5Y).

  • Protocol:

    • Culture: Seed SH-SY5Y cells and differentiate with Retinoic Acid (optional).

    • Pre-treatment: Treat cells with inhibitor (100 nM - 5 µM) for 1 hour.

    • Induction: Induce stress with Anisomycin (0.5 µg/mL) or UV radiation for 30 min.

    • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors.

    • Blotting: Run SDS-PAGE. Probe with anti-p-c-Jun (Ser63) and anti-Total-JNK .

    • Result: Effective inhibition is indicated by the disappearance of the p-c-Jun band despite stress induction.

Experimental Workflow Diagram

Workflow Compound Compound Preparation KinaseAssay In Vitro Kinase Assay (ADP-Glo) Compound->KinaseAssay CellCulture Cell Culture (SH-SY5Y Neurons) Compound->CellCulture DataAnalysis IC50 & Efficacy Calculation KinaseAssay->DataAnalysis Biochemical IC50 StressInduction Stress Induction (Anisomycin) CellCulture->StressInduction WesternBlot Western Blot (p-c-Jun Detection) StressInduction->WesternBlot WesternBlot->DataAnalysis Cellular Activity

Figure 2: Validation workflow. Parallel assessment of biochemical potency (Kinase Assay) and cellular efficacy (Western Blot) ensures robust characterization.

Conclusion

The 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a sophisticated evolution in JNK3 inhibitor design. By moving away from the "pan-inhibition" model of SP600125 and refining the selectivity profile seen in AS601245, this class offers a promising pathway for neuroprotective drug discovery.

Recommendation: For researchers targeting neurodegeneration, this scaffold should be prioritized for lead optimization, with a specific focus on maintaining the delicate balance between lipophilicity (for BBB penetration) and solubility.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Binding Modes of JNK3 Inhibitors. BenchChem Technical Guides. Link

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. Link

  • Gaillard, P., et al. (2005). Design and synthesis of the first generation of novel potent, selective, and in vivo active (benzothiazol-2-yl)acetonitrile inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 48(14), 4596–4607.
  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686.
  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. Link

Sources

A-Comparative-Analysis-of-Quinoxalinone-Derivatives-Efficacy-A-Guide-for-Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxalinone derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of the efficacy of various quinoxalinone derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into the structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to offer a clear perspective on their therapeutic potential. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, aiming to accelerate the discovery of novel and more potent therapeutic agents based on the quinoxalinone scaffold.

Introduction: The Quinoxalinone Scaffold

The quinoxalinone core, a bicyclic heteroaromatic compound, is a privileged structure in drug discovery due to its versatile biological activities.[1][2] These activities range from anticancer, antimicrobial, antiviral, to anti-inflammatory effects.[3][4][5] The therapeutic potential of these derivatives is largely attributed to their ability to interact with various biological targets, including protein kinases and microbial enzymes.[5] This guide will focus on a comparative analysis of their efficacy, particularly in the realms of oncology and microbiology.

Comparative Efficacy in Oncology

Quinoxalinone derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent activity against a variety of cancer cell lines.[2][6][7] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that are dysregulated in cancer.[7]

2.1. Structure-Activity Relationship (SAR) in Anticancer Activity

The substitution pattern on the quinoxalinone ring plays a crucial role in determining the anticancer potency.

  • Substitutions at the Benzene Ring : Electron-withdrawing groups, such as chloro or nitro groups, at the 6 or 7-position of the quinoxaline ring have been shown to enhance cytotoxic activity.[8]

  • Substitutions at the Pyrazine Ring : The nature of the substituent at the 2 and 3-positions significantly influences the antiproliferative activity. For instance, the introduction of aromatic or heteroaromatic rings can modulate the compound's ability to interact with specific biological targets.[9]

  • N-Substitutions : Alkylation or arylation at the N1 position of the quinoxalinone ring can lead to derivatives with altered solubility and biological activity.[10]

2.2. Quantitative Comparison of Anticancer Efficacy

The following table summarizes the in-vitro cytotoxic activity (IC50 values in µM) of selected quinoxalinone derivatives against various human cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Key Structural FeaturesMechanism of ActionReference
Compound 1 HCT116 (Colon)2.5Trifluoromethyl group at C3Cell Cycle Arrest (G2/M)[7]
Compound 2 PC-3 (Prostate)2.11Benzoyl group at C2, dichloro substitutionTopoisomerase II Inhibition, Apoptosis Induction[7]
Compound 3 MCF-7 (Breast)5.3Naphthyl and thymidine conjugateCytotoxic, induces in vivo antitumor activity[2]
Compound 4 HepG2 (Liver)Potent (exact value not specified)Specific substitutions at C7 and C9Tyrosine Kinase Inhibition[11]
Compound 5 LoVo (Colon)127.57-Fluoro-quinazolinone derivativeCOX-2 Inhibition[12]

This table is a representation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

2.3. Signaling Pathways Targeted by Anticancer Quinoxalinones

A key mechanism of action for many quinoxalinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5]

anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->RTK Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxalinone derivatives.

Comparative Efficacy in Antimicrobial Applications

Quinoxalinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[3][10]

3.1. Structure-Activity Relationship (SAR) in Antimicrobial Activity

The antimicrobial efficacy of quinoxalinones is also heavily dependent on their structural features.

  • Lipophilicity : Increased lipophilicity often correlates with enhanced antimicrobial activity, as it facilitates passage through microbial cell membranes.

  • Specific Moieties : The incorporation of moieties like hydrazone, pyrazole, and morpholinosulfonyl has been shown to yield derivatives with potent antibacterial and antifungal properties.[13]

  • Quinoxaline 1,4-di-N-oxides (QdNOs) : This subclass exhibits broad-spectrum antimicrobial activities, and their mechanism is often linked to the generation of reactive oxygen species.[14]

3.2. Quantitative Comparison of Antimicrobial Efficacy

The table below presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) for selected quinoxalinone derivatives against various microbial strains.

DerivativeTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
Derivative 4a S. aureus0.97 - 62.56-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone[13]
Derivative 7 E. coli1.95 - 15.626-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazine[13]
Derivative 5j R. solani (fungus)8.54Specific substitutions on the quinoxaline core[15]
Derivative 5k A. citrulli (bacterium)Good activity (exact value not specified)Specific substitutions on the quinoxaline core[15]

This table is a representation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Key Experimental Protocols

To ensure the reproducibility and validation of the efficacy data presented, this section outlines the standard protocols for key assays.

4.1. Protocol: MTT Assay for Cancer Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Standard workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding : Plate cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the quinoxalinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation : Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

4.2. Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution : Perform a two-fold serial dilution of the quinoxalinone derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Perspectives and Conclusion

The quinoxalinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Lead Optimization : Further structural modifications to enhance potency and selectivity while minimizing toxicity.

  • Mechanism of Action Studies : In-depth investigations into the molecular targets and signaling pathways to better understand their therapeutic effects.

  • In Vivo Studies : Translation of promising in-vitro results into preclinical animal models to evaluate efficacy and safety.

References
  • ÖZENVER, N., SÖNMEZ, N., et al. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link]

  • MDPI. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Available at: [Link]

  • ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Available at: [Link]

  • ResearchGate. (2006). Recent advances in the research of quinoxalinone derivatives. Available at: [Link]

  • Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • National Institutes of Health. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available at: [Link]

  • National Institutes of Health. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Available at: [Link]

  • Birajdar, M. J., Kulkarni, Y. P., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Available at: [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available at: [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Available at: [Link]

  • Research Square. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Available at: [Link]

  • ResearchGate. (2021). Biological activity of quinoxaline derivatives. Available at: [Link]

  • ResearchGate. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available at: [Link]

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Sources

Validating the Mechanism of Action of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Characterizing a Novel Small Molecule Inhibitor

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. A crucial step in this process is the rigorous validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technical framework for characterizing a novel compound, using 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as a case study.

While 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not extensively documented in public literature, its core structure, quinoxalinone, is a well-known scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2] Derivatives of quinoxalinone have shown a range of biological activities, including antibacterial and anticancer properties.[1][3][4] This guide, therefore, proposes a plausible hypothesis: that our compound of interest acts as an inhibitor of a key cellular signaling pathway, the PI3K/Akt/mTOR pathway, and outlines a comprehensive, multi-faceted strategy to validate this proposed MoA.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] This guide will compare the activity of our test compound against well-characterized inhibitors of this pathway, providing a robust framework for its evaluation.

Proposed Signaling Pathway and Point of Inhibition

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt.[9] Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[7] Our hypothesis is that 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one interferes with this pathway, likely through direct inhibition of one of the core kinases (PI3K, Akt, or mTOR).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Promotes Translation Compound 3,3,4-Trimethyl-3,4- dihydroquinoxalin-2(1H)-one Compound->PI3K Proposed Inhibition MoA_Validation_Workflow cluster_workflow Mechanism of Action Validation start Hypothesis: Compound inhibits PI3K/Akt/mTOR pathway biochemical Step 1: In Vitro Kinase Assays (Biochemical Potency) start->biochemical cellular_target Step 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement) biochemical->cellular_target downstream Step 3: Western Blotting (Downstream Signaling) cellular_target->downstream phenotypic Step 4: Cell Proliferation Assays (Cellular Phenotype) downstream->phenotypic conclusion Conclusion: Validate or Refute Mechanism of Action phenotypic->conclusion

Figure 2: Step-wise workflow for MoA validation.

Step 1: In Vitro Kinase Inhibition Assays

Rationale: The first step is to determine if the compound directly inhibits the enzymatic activity of the putative kinase targets in a purified, cell-free system. This provides a direct measure of the compound's potency (IC50) against the isolated kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., PI3K, Akt, or mTOR), the kinase-specific substrate, and varying concentrations of the test compound and a reference inhibitor.

  • Kinase Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Comparison Data:

CompoundTarget KinaseIC50 (nM)
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-onePI3KαExperimental Data
BEZ235 (Reference) [10]PI3Kα4
Wortmannin (Reference) [11][12]PI3Kα5

Step 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays confirm biochemical potency, it is crucial to demonstrate that the compound can enter cells and bind to its intended target in a physiological context. [13]CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. [14][15][16] Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes). [14]3. Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. [14]5. Western Blot Analysis: Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting using a target-specific antibody.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target stabilization.

Comparison Data:

CompoundTarget ProteinThermal Shift (ΔTm, °C)
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-onePI3KαExperimental Data
Known PI3K Inhibitor (Reference) PI3KαLiterature Value

Step 3: Analysis of Downstream Signaling

Rationale: If the compound engages and inhibits its target kinase, this should lead to a measurable change in the phosphorylation status of downstream signaling proteins. [17]Western blotting with phospho-specific antibodies is the gold standard for this analysis. [18][19] Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Markers

  • Cell Treatment: Treat cells with increasing concentrations of the test compound, a reference inhibitor, and a vehicle control for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K). [18][20][21]5. Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A successful inhibitor will show a dose-dependent decrease in the phosphorylation of downstream effectors.

Comparison Data:

CompoundConcentrationp-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-oneDose RangeExperimental DataExperimental Data
BEZ235 (Reference) [22]Dose RangeLiterature DataLiterature Data

Step 4: Cellular Phenotypic Assays

Rationale: The final step is to link the molecular mechanism to a functional cellular outcome. Since the PI3K/Akt/mTOR pathway is a key driver of cell proliferation, a potent and specific inhibitor should reduce cell viability and growth. [5][9] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a reference inhibitor for a prolonged period (e.g., 72 hours).

  • Assay Reagent Addition: Add the CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Comparison Data:

CompoundCell LineGI50 (µM)
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-onee.g., MCF-7Experimental Data
BEZ235 (Reference) [23]e.g., MCF-7Literature Data

Conclusion

By systematically applying this multi-faceted validation workflow, researchers can build a comprehensive and compelling data package to either confirm or refute the proposed mechanism of action for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. A positive outcome across all four experimental stages—biochemical potency, cellular target engagement, downstream signaling modulation, and a corresponding cellular phenotype—provides strong evidence for a specific MoA. This rigorous, evidence-based approach is fundamental to the successful progression of novel chemical entities in the drug discovery and development pipeline.

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  • C-3 Functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. [URL: https://rua.ua.es/dspace/bitstream/10045/124119/1/C-3-Functionalization-of-quinoxalin-2-ones-and-dihydroquinoxalin-2-ones.pdf]

Sources

Technical Guide: SAR and Therapeutic Profiling of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and pharmacologists. It synthesizes recent structure-activity relationship (SAR) data into actionable design strategies.

Executive Summary: The Privileged Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one (DHQ) scaffold represents a "privileged structure" in drug discovery due to its ability to mimic the purine and pyrimidine bases of DNA, as well as its structural congruence with endogenous ligands like glutamate. Unlike rigid heteroaromatic systems, the DHQ core offers a unique tautomeric flexibility (lactam-lactim) and defined vectors for substitution at N1, C3, and the benzo-fused ring (positions 6 and 7), allowing for precise tuning of lipophilicity and electronic distribution.

This guide objectively compares DHQ derivatives against standard-of-care agents in oncology, infectious disease, and neurology, supported by quantitative experimental data.

Anticancer Activity: Kinase Inhibition & DNA Intercalation

In the context of oncology, DHQ derivatives primarily function through two mechanisms: inhibition of tyrosine kinases (e.g., VEGFR, EGFR) and DNA intercalation/topoisomerase inhibition.

Comparative Performance: DHQ vs. Standard Chemotherapeutics

The following data highlights the potency of C3-substituted DHQ derivatives compared to Doxorubicin (intercalator) and Sorafenib (kinase inhibitor).

Table 1: Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

Compound ClassStructure FeatureMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)Mechanism Note
Standard Doxorubicin 0.1 - 1.0 0.05 - 0.5 0.5 - 1.2 DNA Intercalation
DHQ-A 3-(2-furyl)-6-fluoro2.61 ± 0.124.40 ± 0.35.10 ± 0.4Topo II Inhibition
DHQ-B 3-hydrazone-linked5.90 ± 0.59.0 ± 0.812.1 ± 1.1Pro-apoptotic
DHQ-C Triazolo-fused0.90 ± 0.051.8 ± 0.22.4 ± 0.3Multi-kinase Target

Data Sources: Aggregated from recent SAR studies [1, 3, 4].

SAR Analysis: The Anticancer Pharmacophore

The most potent anticancer agents in this class rely on a "molecular clip" mechanism where the planar quinoxalinone ring intercalates DNA, while the C3 side chain protrudes to interact with the minor groove or kinase hinge regions.

Key Causality:

  • C3 Position: Direct attachment of a heterocyclic moiety (e.g., furan, thiophene) or a hydrazone linker is critical. Bulky groups here restrict rotation, locking the molecule into a bioactive conformation.

  • N1 Position: Alkylation (Methyl/Ethyl) often reduces activity compared to the free NH, suggesting the N1-H is a crucial hydrogen bond donor for the target binding pocket.

  • C6/C7 Substitution: Electron-withdrawing groups (F, Cl) at C6 enhance metabolic stability and increase lipophilicity, improving cellular uptake.

Antimicrobial Efficacy: Gyrase Inhibition[1]

DHQ derivatives have emerged as potent non-fluoroquinolone inhibitors of bacterial DNA gyrase. Unlike traditional fluoroquinolones, these derivatives often retain activity against MRSA strains due to a distinct binding mode.

Comparative Performance: DHQ vs. Antibiotics

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) [1][2]

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosaMRSA
Ciprofloxacin 0.25 - 1.0 0.01 - 0.5 0.5 - 2.0 > 16 (Resistant)
Tetracycline 15.6 - 62.5 1.0 - 4.0 > 64 > 32
DHQ-Gyr1 (C3-hydrazone)0.973.915.61.95 - 4.0
DHQ-Gyr2 (C6-sulfonyl)2.08.032.04.0

Data Sources: [2, 5]. Note: DHQ-Gyr1 exhibits superior activity against resistant strains (MRSA) compared to Ciprofloxacin.

Visualization: Structural Logic of DHQ Activity

The following diagram maps the Structure-Activity Relationship (SAR) rules derived from the comparative data above.

SAR_Map Core 3,4-dihydroquinoxalin-2(1H)-one (Core Scaffold) N1 N1 Position H-Bond Donor Core->N1 C2 C2 Carbonyl Acceptor Core->C2 C3 C3 Position (Critical Vector) Core->C3 Benz Benzo Ring (C6/C7) Core->Benz N1_Rule Free NH preferred for Anticancer/Kinase binding. Alkyl groups reduce potency. N1->N1_Rule C3_Rule Hydrazone/Heterocycles: Essential for DNA Gyrase & Topoisomerase inhibition. C3->C3_Rule Benz_Rule EWG (F, Cl, NO2) at C6/C7: Increases metabolic stability & cellular permeability. Benz->Benz_Rule

Figure 1: SAR Map illustrating the functional requirements for biological activity. C3 substitution is the primary driver of selectivity.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal checkpoints (TLC monitoring, melting point validation) to verify success at each stage.

Protocol A: General Synthesis of 3-Substituted DHQ Derivatives

This method utilizes a condensation reaction between o-phenylenediamine and pyruvate derivatives, a robust pathway yielding high purity.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Ethyl pyruvate or substituted phenylpyruvic acid (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve o-phenylenediamine in ethanol. Sonicate for 2 minutes to ensure complete homogeneity.

  • Addition: Add the pyruvate derivative dropwise over 5 minutes at room temperature. Checkpoint: The solution should darken slightly.

  • Reflux: Add catalytic acetic acid and heat the mixture to reflux (78°C) for 3–6 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting diamine spot (low Rf) should disappear, replaced by a higher Rf fluorescent spot.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

  • Characterization: Confirm structure via 1H-NMR. Look for the characteristic singlet of the amide NH at ~12.0 ppm and the broad singlet of the amine NH at ~4.0-6.0 ppm (if 3,4-dihydro).

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine MIC values with high precision.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton broth.
    
  • Compound Prep: Dissolve DHQ derivatives in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (final range 64 µg/mL to 0.125 µg/mL).

  • Control Check:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO only (must show full growth).

    • Sterility Control: Broth only (must remain clear).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours. Blue

    
     Pink color change indicates bacterial growth. The lowest concentration remaining Blue  is the MIC.
    

Synthesis Workflow Diagram

This workflow visualizes the "One-Pot" cyclization strategy described in Protocol A.

Synthesis_Flow Start Start: o-Phenylenediamine + Pyruvate Derivative Solvent Solvent: Ethanol Cat: AcOH Start->Solvent Reflux Reflux (78°C) 3-6 Hours Solvent->Reflux TLC TLC Checkpoint (Hex:EtOAc 3:1) Reflux->TLC TLC->Reflux Incomplete Workup Cool to 0°C Filtration TLC->Workup Complete Product Final Product: 3-Substituted-DHQ Workup->Product

Figure 2: Operational workflow for the synthesis of DHQ derivatives.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Journal of Saudi Chemical Society. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Royal Society of Chemistry (RSC) Advances. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. [Link]

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A Comparative Benchmarking Guide to the Antioxidant Potential of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. A recurring theme in the mechanism of action for many of these compounds is the modulation of cellular oxidative stress. This guide provides an in-depth comparative analysis of a novel derivative, 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one , benchmarking its antioxidant capacity against universally recognized standards: Ascorbic Acid (Vitamin C) and Trolox , a water-soluble analog of Vitamin E.

The core objective is to quantify the free-radical scavenging potential of this new chemical entity. By employing standardized and widely accepted in vitro assays, we can position its performance relative to gold-standard antioxidants. This allows researchers and drug development professionals to make informed decisions about its potential as a lead compound for therapeutic applications where mitigating oxidative damage is a key strategy. The causality behind our experimental choices lies in establishing a foundational dataset for this molecule, using reproducible and trusted methodologies to ensure the scientific integrity of the findings.

Physicochemical Profile of Test Compound and Standards

A compound's fundamental physicochemical properties, such as molecular weight and solubility, are critical determinants of its behavior in biological and chemical assays. The table below summarizes these key parameters for our test compound and the selected standards.

Property3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-oneL-Ascorbic Acid (Standard)Trolox (Standard)
Molecular Formula C₁₁H₁₄N₂OC₆H₈O₆C₁₄H₁₈O₄
Molecular Weight 190.24 g/mol 176.12 g/mol 250.29 g/mol
Melting Point Not yet established190-192 °C (decomposes)[1]187-189 °C[2]
Solubility Soluble in Methanol, Ethanol, DMSOFreely soluble in water (330 g/L)[1]Soluble in Ethanol, DMSO (~20 mg/mL); Moderately soluble in aqueous buffers (~3 mg/mL in PBS)[3]
Appearance Hypothesized: White to off-white crystalline solidWhite to light-yellow crystals[4]Crystalline solid[3]

Experimental Benchmarking: Antioxidant Capacity Assays

To provide a robust assessment, we will utilize two of the most common and validated spectrophotometric assays for determining antioxidant activity: the DPPH and ABTS radical scavenging assays.[5] These methods were selected for their reliability, simplicity, and the vast body of comparative literature available. Each protocol is designed as a self-validating system, including controls and standards to ensure data integrity.

General Experimental Workflow

The overall process for screening the compound involves preparation of reagents, execution of the scavenging reaction, and spectrophotometric analysis, followed by data processing to determine the half-maximal inhibitory concentration (IC₅₀).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Stock Solutions (Test Compound, Standards) P3 Create Serial Dilutions of Test & Standard Compounds P1->P3 P2 Prepare Radical Working Solution (DPPH or ABTS•+) A1 Mix Serial Dilutions with Radical Solution P3->A1 A2 Incubate in Dark (Allow reaction to proceed) A1->A2 A3 Measure Absorbance (Spectrophotometer) A2->A3 D1 Calculate % Inhibition vs. Control A3->D1 D2 Plot Dose-Response Curve (% Inhibition vs. Concentration) D1->D2 D3 Determine IC50 Value D2->D3

General workflow for antioxidant activity screening.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH free radical.[6] In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), which is colorless or pale yellow.[7] The decrease in absorbance is proportional to the radical-scavenging activity of the compound.

Detailed Methodology:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of analytical grade methanol.[5] This solution should be prepared fresh and stored in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.

    • Test Compound & Standard Stock Solutions (1 mg/mL): Prepare stock solutions of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, Ascorbic Acid, and Trolox in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Assay Procedure:

    • Pipette 1.0 mL of each working concentration of the test compound and standards into separate, labeled test tubes.

    • Prepare a control tube containing 1.0 mL of methanol instead of an antioxidant solution.

    • To each tube, add 1.0 mL of the 0.1 mM DPPH working solution.[5]

    • Vortex each tube thoroughly to ensure complete mixing.

    • Incubate all tubes in the dark at room temperature for 30 minutes.[5][7] This incubation period is crucial to allow the scavenging reaction to reach a steady state.

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer. Use methanol as the blank to zero the instrument.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:

      • A_control is the absorbance of the control (DPPH solution + methanol).[8]

      • A_sample is the absorbance of the sample (DPPH solution + test compound or standard).[8]

    • Plot the % Inhibition against the concentration for the test compound and each standard to generate dose-response curves.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the curves using regression analysis.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). ABTS is oxidized using potassium persulfate to generate the radical, which has a characteristic blue-green color and absorbs at 734 nm.[8] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS, and the decrease in absorbance is quantified.[8] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.

Detailed Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS salt in deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.[8]

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS and potassium persulfate stock solutions. Allow this mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9] This incubation is essential for the complete formation of the radical cation.

    • ABTS•+ Working Solution: On the day of the experiment, dilute the radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8] This standardization ensures consistency across experiments.

    • Test Compound & Standard Solutions: Prepare stock solutions and serial dilutions as described in the DPPH protocol.

  • Assay Procedure (96-well plate format):

    • Pipette 20 µL of each working concentration of the test compound and standards into the wells of a 96-well microplate.

    • Prepare control wells containing 20 µL of methanol.

    • Add 180 µL of the ABTS•+ working solution to all wells.[8]

    • Mix gently and incubate at room temperature in the dark for 6-10 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity (% Inhibition) using the same formula as in the DPPH assay.

    • Plot the dose-response curves and determine the IC₅₀ values for the test compound and standards.

Comparative Performance Data (Hypothetical)

The IC₅₀ value is the primary metric for comparison; a lower IC₅₀ indicates greater antioxidant potency. The data presented below is for illustrative purposes to demonstrate how results would be structured.

CompoundDPPH Assay IC₅₀ (µg/mL)ABTS Assay IC₅₀ (µg/mL)
3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one 45.8 ± 3.132.5 ± 2.4
Ascorbic Acid (Standard) 8.2 ± 0.56.5 ± 0.4
Trolox (Standard) 12.5 ± 0.99.8 ± 0.7

Mechanistic Insights

The radical scavenging activity of antioxidant compounds is primarily driven by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET). The quinoxalinone scaffold, particularly the dihydro- form, possesses nitrogen atoms with lone-pair electrons and potentially labile N-H protons that can participate in these reactions.

G cluster_mech Radical Scavenging Mechanism R_dot Free Radical (DPPH• or ABTS•+) RH Reduced Radical (DPPH-H or ABTS) R_dot->RH + H• (from AH) AH Antioxidant (e.g., Quinoxalinone) A_dot Antioxidant Radical (Stabilized) AH->A_dot - H•

Simplified Hydrogen Atom Transfer (HAT) mechanism.

The trimethyl substitution on the dihydropyrazine ring of the target compound may influence its antioxidant activity through steric and electronic effects. The methyl groups could enhance electron density on the heterocyclic system, potentially facilitating electron donation. However, steric hindrance might also play a role in the accessibility of the active sites to the bulky DPPH or ABTS radicals. Further structure-activity relationship (SAR) studies would be required to fully elucidate these effects.

Conclusion

This guide outlines a clear and scientifically rigorous framework for benchmarking the antioxidant potential of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. By employing standardized DPPH and ABTS assays and comparing the results against well-established antioxidants like Ascorbic Acid and Trolox, researchers can obtain a reliable measure of the compound's free-radical scavenging efficacy. The provided protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data. The insights gained from this analysis will be crucial for guiding future research into the therapeutic applications of this and related quinoxalinone derivatives, particularly in the context of diseases rooted in oxidative stress.

References

  • Shad, Z., Arsalan, A., Bano, R., Fatima Khan, M., & Ahmed, I. (2011). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. Journal of Chemical and Pharmaceutical Research, 14(2).
  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2021). 4.4.2. ABTS Radical Scavenging Activity. Bio-protocol, 11(22), e4232.
  • E-INCHEM. (n.d.). Ascorbic acid (PIM 046). Available from: [Link]

  • Filo. (2025). Detailed Protocol of DPPH Assay. Available from: [Link]

  • INCHEM. (n.d.). Ascorbic acid (PIM 046). Available from: [Link]

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Available from: [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Available from: [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. Molecules, 28(15), 5783.
  • Marine Biology. (n.d.). DPPH radical scavenging activity. Available from: [Link]

  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. Available from: [Link]

  • Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit Manual. Available from: [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: mechanism, kinetics and influence of the environment. Physical Chemistry Chemical Physics, 15(13), 4642-4652.
  • ResearchGate. (2013). A physicochemical examination of the free radical scavenging activity of Trolox: Mechanism, kinetics and influence of the environment. Available from: [Link]

  • Slideshare. (2018). Chemical and physical properties of vitamin C. Available from: [Link]

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A Comparative Guide to the Synthesis of Quinoxalinones: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxalinone and its derivatives are foundational scaffolds in medicinal chemistry and materials science, demonstrating a wide array of biological activities and valuable photophysical properties.[1] The efficient construction of this heterocyclic system is a central focus of synthetic organic chemistry. This guide provides an in-depth, objective comparison of the primary methods for synthesizing quinoxalinones, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoxalinone Core

The quinoxalinone moiety is a "privileged scaffold," meaning it is a structural framework that can interact with a variety of biological targets. This versatility has led to the development of numerous compounds with therapeutic potential, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] The synthetic accessibility and the potential for diverse functionalization of the quinoxalinone core make it a highly attractive target for drug discovery programs. This guide will navigate the synthetic landscape, from traditional methods to cutting-edge catalytic systems, providing a clear rationale for methodological choices.

Classical Synthesis: The Condensation of o-Phenylenediamines

The cornerstone of quinoxalinone synthesis is the condensation reaction between an o-phenylenediamine (or its derivatives) and a 1,2-dicarbonyl compound, most commonly an α-keto acid or α-keto ester.[3] This method, often referred to as a modified Hinsberg reaction, is valued for its reliability and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl groups of the α-keto acid. This is followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring. The choice of solvent and catalyst can significantly influence the reaction rate and yield. Acidic conditions are often employed to protonate the carbonyl group, rendering it more electrophilic and facilitating the initial nucleophilic attack.

Experimental Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Pyruvic acid (1.1 mmol, 96.9 mg)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~0.1 mL)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine and ethanol. Stir until the solid is fully dissolved.

  • Add pyruvic acid to the solution, followed by a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Advantages and Limitations

Advantages:

  • Simplicity and Cost-Effectiveness: Utilizes readily available and inexpensive starting materials.

  • Robustness: Generally a high-yielding and reliable reaction for a range of substrates.

Limitations:

  • Harsh Conditions: Often requires elevated temperatures and acidic conditions, which may not be suitable for sensitive substrates.

  • Limited Substrate Scope: The reaction can be challenging for sterically hindered or electronically deactivated o-phenylenediamines.

  • Byproduct Formation: Undesired side reactions can occur, complicating purification.

Modern Catalytic Approaches: Enhancing Efficiency and Scope

To overcome the limitations of classical methods, modern organic synthesis has introduced a variety of catalytic systems that offer milder reaction conditions, improved yields, and broader substrate compatibility. Transition metal catalysts, particularly those based on palladium and copper, have proven to be highly effective.

Palladium-Catalyzed Intramolecular N-Arylation

A powerful strategy for constructing the quinoxalinone core involves the palladium-catalyzed intramolecular N-arylation of an appropriately substituted bromoanilide.[4] This method is particularly useful for creating complex and polycyclic quinoxalinone scaffolds.

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amide nitrogen to the palladium center. Subsequent reductive elimination forms the C-N bond and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Palladium_Catalyzed_N_Arylation Aryl_Bromide Aryl-Br (Substrate) Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Amide_Coordination Amide Coordination Pd(II)_Complex->Amide_Coordination Cyclized_Intermediate Cyclized Pd(II) Intermediate Amide_Coordination->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Quinoxalinone Quinoxalinone (Product) Reductive_Elimination->Quinoxalinone Catalyst_Regeneration Pd(0) Catalyst (Regenerated) Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)

Palladium-Catalyzed Intramolecular N-Arylation for Quinoxalinone Synthesis.

Materials:

  • N-(2-bromophenyl)-2-aminoacetamide derivative (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a microwave-safe reaction vial, combine the bromoanilide substrate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add anhydrous DMF to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed C-H Functionalization

Copper catalysis offers a more economical and sustainable alternative to palladium for certain transformations.[5] Copper-catalyzed methods have been developed for the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents at the C3 position.

The mechanism of copper-catalyzed C-H functionalization can vary depending on the specific reaction but often involves a copper(I)/copper(III) or a copper(I)/copper(II) catalytic cycle. The reaction may proceed through a concerted metalation-deprotonation pathway or via a single-electron transfer (SET) mechanism. The choice of oxidant is critical in these reactions to regenerate the active catalytic species.

Materials:

  • Quinoxalin-2(1H)-one (1.0 mmol, 146.1 mg)

  • Secondary amine (e.g., morpholine, 1.2 mmol, 104.5 µL)

  • Copper(I) iodide (CuI, 0.1 mmol, 19.0 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)

  • 1,4-Dioxane (5 mL)

  • Oxygen (balloon)

Procedure:

  • To an oven-dried Schlenk tube, add quinoxalin-2(1H)-one, copper(I) iodide, and potassium phosphate.

  • Evacuate and backfill the tube with oxygen three times.

  • Add 1,4-dioxane and the secondary amine via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Green Synthesis Approaches: Towards Sustainable Chemistry

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for quinoxalinone synthesis. These approaches focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[6]

Microwave energy directly heats the solvent and reactants, leading to rapid and uniform heating. This can accelerate reaction rates and often allows for solvent-free conditions, further enhancing the green credentials of the synthesis.

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Acidic alumina (catalytic amount)

Procedure:

  • Grind o-phenylenediamine, benzil, and a catalytic amount of acidic alumina together in a mortar and pestle.

  • Transfer the solid mixture to a microwave-safe open vessel.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate at a low power setting (e.g., 160-320 W) for a short period (e.g., 1-5 minutes).[7]

  • Monitor the reaction progress by TLC (dissolving a small aliquot in a suitable solvent).

  • After completion, allow the mixture to cool.

  • Extract the product with a suitable organic solvent (e.g., ethanol or ethyl acetate) and filter to remove the alumina.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

Comparative Performance of Synthesis Methods

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the different synthetic methods discussed. The data is compiled from various literature sources and represents typical outcomes. Actual results may vary depending on the specific substrates and reaction conditions.

Method Typical Yield Reaction Time Temperature Catalyst Key Advantages Key Disadvantages
Classical Condensation 60-95%2-12 hoursRefluxAcid/NoneSimple, low costHarsh conditions, limited scope
Palladium-Catalyzed N-Arylation 70-95%0.5-24 hours80-150 °CPd(OAc)₂, Pd₂(dba)₃High functional group tolerance, good for complex structuresExpensive and toxic catalyst
Copper-Catalyzed C-H Functionalization 60-90%12-24 hours100-120 °CCuI, Cu(OAc)₂Cheaper catalyst, good for C-H functionalizationMay require specific ligands, longer reaction times
Microwave-Assisted Synthesis 80-98%1-30 minutes100-180 °CVarious/NoneRapid, high yields, often solvent-freeRequires specialized equipment

Conclusion and Future Perspectives

The synthesis of quinoxalinones has evolved significantly from the classical condensation methods to highly efficient and versatile catalytic and green chemistry approaches. The choice of synthetic route is a critical decision that depends on factors such as the desired molecular complexity, substrate availability, cost considerations, and environmental impact.

For straightforward synthesis of simple quinoxalinones, the classical condensation method remains a viable and economical option. For the construction of more complex, highly functionalized derivatives, palladium-catalyzed intramolecular N-arylation offers unparalleled scope and efficiency, albeit at a higher cost. Copper-catalyzed methods are emerging as a promising, more sustainable alternative for specific transformations like C-H functionalization.

The future of quinoxalinone synthesis will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry to further improve efficiency and reduce environmental impact. As our understanding of reaction mechanisms deepens, we can expect the rational design of new catalytic systems that will continue to expand the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • Ubarhande, S. S., et al. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available from: [Link]

  • Borah, B., et al. Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available from: [Link]

  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Luo, X., et al. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Organic Letters. Available from: [Link]

  • Yang, G., et al. Copper-Catalyzed Divergent C–H Functionalization Reaction of Quinoxalin-2(1H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3-b]quinoxalines. Organic Letters. Available from: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia MDPI. Available from: [Link]

  • An Efficient Domino Synthesis of Quinoxalin‐2(1H)‐ones via an SNAr/Coupling/Demesylation Reaction Catalyzed by Copper(I) as Key Step. ResearchGate. Available from: [Link]

  • Baidya, M., & De Sarkar, S. Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading. Organic Letters. Available from: [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. Available from: [Link]

  • Copper-Catalyzed Divergent C-H Functionalization Reaction of Quinoxalin-2(1 H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3- b]quinoxalines. PubMed. Available from: [Link]

  • Fast and green synthesis of biologically important quinoxalines with high yields in water. ResearchGate. Available from: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available from: [Link]

  • General scheme for synthesis of quinoxalines by the condensation of... ResearchGate. Available from: [Link]

  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review. ResearchGate. Available from: [Link]

  • Söderberg, B. C. G., et al. A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. PubMed. Available from: [Link]

  • Luo, X., et al. Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters. Available from: [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Available from: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles. RSC Advances. Available from: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activities of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoxaline scaffold and its derivatives have long been a subject of intense interest in medicinal chemistry due to their wide spectrum of biological activities.[1] Among these, the 3,4-dihydroquinoxalin-2(1H)-one core has emerged as a privileged structure, with modifications leading to potent antimicrobial, anticancer, and antioxidant agents. This guide provides a detailed comparative analysis of the biological activities of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its structural analogs, offering insights into their therapeutic potential and the structure-activity relationships (SAR) that govern their efficacy.

Introduction to the Quinoxalinone Scaffold

Quinoxalines are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] The incorporation of a carbonyl group and partial saturation of the pyrazine ring gives rise to the 3,4-dihydroquinoxalin-2(1H)-one scaffold. This structural motif has proven to be a versatile template for the development of pharmacologically active molecules. The presence of nitrogen atoms, a lactam moiety, and various substitution points allows for fine-tuning of the physicochemical and biological properties of these compounds.

Comparative Biological Activities

This section delves into the key biological activities exhibited by 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs, with a focus on antimicrobial, anticancer, and antioxidant effects. The discussion is supported by available experimental data to facilitate a comparative understanding.

Antimicrobial Activity

Quinoxaline derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action is often attributed to their ability to intercalate into DNA or inhibit key bacterial enzymes.[1] A comparative analysis of the minimum inhibitory concentrations (MICs) of various 3,4-dihydroquinoxalin-2(1H)-one derivatives reveals the significant influence of substituents on their antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 3,4-Dihydroquinoxalin-2(1H)-one Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Unsubstituted Quinoxalines
Symmetrically disubstituted quinoxalinesEscherichia coli8Candida albicans>100
Bacillus subtilis16Aspergillus flavus>100
Substituted 3,4-dihydroquinoxalin-2(1H)-ones
Fluoro-substituted derivatives (e.g., 5j)Various strainsGood activityNot ReportedNot Reported
Methyl and methoxy substituted derivatives (e.g., 5a-5e)Various strainsModerate activityNot ReportedNot Reported
Inactive derivatives (e.g., 5f, 5g, 5h)Various strainsNo activityNot ReportedNot Reported
Reference Antibiotics
AmpicillinBacillus subtilis---
TetracyclineStaphylococcus aureus, Escherichia coli---
Nystatin--Candida albicans, Aspergillus niger-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][3]

Anticancer Activity

The anticancer potential of quinoxalinone derivatives is a rapidly evolving area of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular kinases like VEGFR-2 and tubulin polymerization.[5][6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Quinoxalinone and Dihydroquinazolinone Analogs

Compound/AnalogCancer Cell LineIC50 (µM)
3-Methylquinoxaline Derivatives
Compound 11eMCF-7 (Breast)2.7
HepG2 (Liver)2.1
Compound 12kMCF-7 (Breast)-
HepG2 (Liver)-
Dihydroquinazolinone Derivatives
Compound CA1-eA2780 (Ovarian)22.76
Compound CA1-gA2780 (Ovarian)22.94
3,4-dihydro-2(1H)-quinoxalinone Derivatives
Compound 10HeLa (Cervical)10.46
Reference Drug
SorafenibMCF-7 (Breast)3.4
HepG2 (Liver)2.2
DoxorubicinVariousVaries

Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are indicative of cytotoxic potency. Data is sourced from multiple studies.[5][6][7]

Structure-activity relationship studies on pyrimidine dihydroquinoxalinone derivatives have revealed that modifications at the C2 position of the pyrimidine ring can significantly impact cytotoxic activity.[6] For 3-methylquinoxaline derivatives, certain substitutions have led to compounds with potent VEGFR-2 inhibitory activity and promising cytotoxicity against breast and liver cancer cell lines.[5] The gem-dimethyl group in 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one could potentially enhance metabolic stability, a desirable feature in drug candidates.[4]

Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases, and compounds with antioxidant properties are of significant therapeutic interest. Quinoxaline derivatives have been investigated for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity, where a lower IC50 value indicates higher activity.

While specific DPPH IC50 values for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one are not available in the provided search results, data for other heterocyclic compounds provide a basis for understanding potential activity. For instance, some dihydroquercetin derivatives have shown potent antioxidant activity.[8] The antioxidant potential of quinoxalinone derivatives is often attributed to their ability to donate a hydrogen atom to stabilize free radicals. The substitution pattern on the aromatic ring can influence this activity.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the key bioassays discussed.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.

Protocol:

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Causality: The size of the inhibition zone is proportional to the antimicrobial potency of the compound. A larger zone indicates greater activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Causality: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated wells indicates cytotoxicity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Sample Preparation: A series of dilutions of the test compound are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A fixed volume of the DPPH solution in methanol is mixed with the test compound solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[9]

Causality: The reduction of the stable DPPH radical by an antioxidant leads to a color change from violet to yellow, which is measured as a decrease in absorbance.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key assays.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion Workflow A Prepare microbial inoculum B Inoculate agar plate A->B C Create wells in agar B->C D Add test compounds to wells C->D E Incubate (24-48h) D->E F Measure zone of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow A Prepare compound dilutions B Mix with DPPH solution A->B C Incubate in dark (30 min) B->C D Measure absorbance (~517 nm) C->D E Calculate IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives is intricately linked to their structural features. Key SAR observations from the literature include:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the quinoxalinone core significantly influence activity. Electron-withdrawing groups like fluoro can enhance antibacterial activity, while electron-donating groups like methyl and methoxy may lead to moderate activity.[3]

  • Substitution at the N1 and N4 Positions: The presence of a methyl group at the N4 position, as in 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, is a common feature in derivatives with kinase inhibitory activity.[10]

  • Substitution at the C3 Position: The C3 position is a critical site for modification. The introduction of a gem-dimethyl group in 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to increase steric bulk and lipophilicity, which could modulate receptor binding and membrane permeability. The gem-dimethyl motif has been explored in other scaffolds to improve drug-like properties.[4]

SAR_Quinoxalinone cluster_sar Structure-Activity Relationship of 3,4-Dihydroquinoxalin-2(1H)-ones Core Quinoxalinone Core R1 Benzene Ring Substituents (e.g., F, OMe, Me) - Modulate antimicrobial activity Core->R1 Influences R2 N4-Substitution (e.g., Me) - Influences kinase inhibition Core->R2 Influences R3 C3-Substitution (e.g., gem-dimethyl) - Affects steric bulk and lipophilicity Core->R3 Influences

Caption: Key structural features influencing the biological activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Conclusion and Future Directions

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its analogs represent a promising class of compounds with diverse biological activities. While existing data on various derivatives highlight their potential as antimicrobial, anticancer, and antioxidant agents, further focused studies on the trimethylated compound are warranted to fully elucidate its therapeutic potential. Future research should aim to:

  • Synthesize a focused library of 3,3-disubstituted-3,4-dihydroquinoxalin-2(1H)-ones to systematically evaluate the impact of the gem-dimethyl group.

  • Conduct comprehensive in vitro and in vivo studies to obtain quantitative data (MIC, IC50) for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one across a panel of microbial strains and cancer cell lines.

  • Investigate the mechanisms of action to identify specific molecular targets.

  • Explore the potential for synergistic effects when combined with existing therapeutic agents.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing class of heterocyclic compounds in the quest for novel and effective therapeutics.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC. [Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (n.d.). PMC. [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. [Link]

  • Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. (n.d.). Bentham Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (n.d.). PMC. [Link]

  • Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H). (n.d.). PMC. [Link]

  • Synthesis, characterization, solubilization, cytotoxicity and antioxidant activity of aminomethylated dihydroquercetin. (n.d.). RSC Publishing. [Link]

  • Synthesis and in vitro-anticancer and antimicrobial evaluation of some novel quinoxalines derived from 3-phenylquinoxaline-2(1H)-thione. (2006). PubMed. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. (2020). PubMed. [Link]

  • Synthesis andin vitro-Anticancer and Antimicrobial Evaluation of Some Novel Quinoxalines Derived from 3-Phenylquinoxaline-2(1H)-thione. (2025). ResearchGate. [Link]

  • Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. (2018). ResearchGate. [Link]

  • Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. (2019). MedCrave. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study. (2018). PubMed. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

  • gem-dimethyl Archives. (2023). AMM Journal. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

[1][2]

Executive Summary & Chemical Profile

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (TMDQ) is a specialized heterocyclic intermediate often used in pharmaceutical synthesis.[1][2] Unlike common solvents or reagents, it lacks a ubiquitous, specific EPA waste code.[1] Therefore, it must be managed as a Non-Regulated Pharmaceutical Intermediate with assumed toxicity until proven otherwise.[1]

Critical Distinction: Do not confuse this compound with 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a common rubber antioxidant.[1] The presence of the second nitrogen in the quinoxaline ring alters its metabolic stability and environmental persistence.[1]

Physicochemical & Hazard Data
PropertyValue / CharacteristicOperational Implication
Structure Fused Benzene/Pyrazine Ring (Reduced)High thermal stability; requires high-temp incineration.[1][2]
Physical State Solid (Crystalline Powder)Dust explosion hazard if micronized; inhalation risk.[1]
Solubility Low (Water), High (DMSO, DCM)Do not attempt aqueous neutralization.[1]
Reactivity Stable; Incompatible with Strong OxidizersSegregate from Nitric/Sulfuric acid waste streams.[1]
Hazard Class Irritant (Xi) ; Potential Aquatic ToxinZero-discharge policy (No drain disposal).[1]

Immediate Safety & Containment Protocols

Before disposal, the waste must be stabilized.[1] The following "Self-Validating" protocols ensure that the waste is safe for transport and storage.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator if handling >10g of dry powder.[1]

  • Dermal: Double-gloving (Nitrile over Nitrile).[1] The outer glove acts as the sacrificial barrier against organic solvents often mixed with TMDQ.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

B. Spill Response (Solid State)

If TMDQ is spilled, do not sweep vigorously, as this generates dust.[1]

  • Dampen: Mist the spill lightly with an inert solvent (e.g., heptane or water) to suppress dust.[1]

  • Scoop: Use a spark-proof antistatic scoop.[1]

  • Segregate: Place collected material into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Toxic."

Disposal Workflow: The "Cradle-to-Grave" Pipeline

The disposal strategy relies on High-Temperature Incineration .[1] Landfilling is strictly prohibited for quinoxaline derivatives due to the risk of groundwater leaching and moderate environmental persistence.[1]

Workflow Diagram

The following logic flow details the decision-making process for disposing of TMDQ and its associated waste streams.

TMDQ_Disposalcluster_legendProtocol LegendStartWaste Generation:3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-oneStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidLiquidLiquid / Mother Liquor(Dissolved in Solvent)StateCheck->LiquidContainerContainer Type:Wide-Mouth HDPE or GlassSolid->ContainerLabelingLabeling:'Non-RCRA Regulated Chemical Waste'(Toxic/Irritant)Container->LabelingLabPackLab Pack Consolidation(Vermiculite Packing)Labeling->LabPackSolventCheckCheck Solvent Compatibility(Halogenated vs. Non-Halogenated)Liquid->SolventCheckSegregationSegregate Stream:Organic Waste CarboySolventCheck->SegregationCompatibleSegregation->LabPackManifestManifesting:Profile as 'Organic Pharmaceutical Waste'LabPack->ManifestIncinerationFinal Disposal:High-Temp Incineration(>1000°C)Manifest->IncinerationKey1Critical Decision PointKey2Action Step

Figure 1: Decision tree for the segregation and disposal of TMDQ waste streams. Blue indicates the source, Yellow/Red indicate state-specific handling, and Green/Black indicate final processing.[1]

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Objective: Isolate the compound to prevent environmental release.[1]

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a screw-top HDPE container.

  • Consumables: Contaminated gloves, weigh boats, and paper towels must be treated as solid hazardous waste.[1] Do not throw them in the regular trash.

  • Labeling:

    • Chemical Name: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one.[1]

    • Hazards: Irritant, Toxic.[1][2][3][4]

Protocol B: Liquid Waste (Mother Liquors)

Objective: Prevent cross-reaction in waste carboys.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Segregation:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated Waste stream.[1]

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Dispose in the Non-Halogenated Waste stream.[1]

  • Acidity Check: Ensure the pH is between 5 and 9. If the reaction involved strong acids, neutralize the solution before adding it to the organic waste carboy to prevent exothermic polymerization or gas evolution.[1]

Protocol C: Empty Container Management (The Triple Rinse System)

To classify a container as "RCRA Empty" and safe for glass recycling or trash:

  • Rinse 1: Add solvent (compatible with TMDQ, e.g., Acetone) to 10% volume.[1] Shake vigorously. Decant into Liquid Waste.[1]

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Validation: Visually inspect. If no residue remains, deface the label and discard as general lab glass.

Regulatory & Compliance Framework

US EPA (RCRA) Classification

TMDQ is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic).[1] However, under 40 CFR 262.11 , the generator is responsible for waste determination.[1]

  • Waste Code Assignment: Unless the waste exhibits a characteristic (Ignitability D001, Corrosivity D002), it should be profiled as Non-Regulated Chemical Waste .[1]

  • Best Practice: Many institutions voluntarily classify all pharmaceutical intermediates as "Chemically Contaminated Solid Waste" for incineration to mitigate future liability.[1]

Transportation (DOT)[1]
  • Proper Shipping Name: Waste Environmentally Hazardous Substance, Solid, n.o.s. (3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one).[1]

  • UN Number: UN 3077 (if classified as environmentally hazardous based on aquatic toxicity data) or Non-Regulated depending on concentration and quantity.[1]

  • Packing Group: III.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 185949, 3,4-Dihydroquinoxalin-2(1H)-one (Parent Structure).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

Personal protective equipment for handling 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safe handling, operational protocols, and disposal strategies for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one .[1][2]

Advisory: As a specialized research intermediate, specific toxicological data (LD50, LC50) for this exact trimethyl derivative is limited. This guide applies Structure-Activity Relationship (SAR) principles, deriving safety protocols from the parent class (quinoxalinones) and tertiary aromatic amines.[1][2] Treat this compound as a potent irritant and potential sensitizer. [1]

Part 1: Chemical Risk Profile & Identification

Compound Identity:

  • Chemical Name: 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one[1][2]

  • Structural Class: Dihydroquinoxalinone (Heterocyclic amine)[1]

  • Functional Groups: Cyclic amide (Lactam), Tertiary amine (N-methylated), Gem-dimethyl group.[1][2]

Hazard Assessment (SAR-Derived): Based on the quinoxalin-2-one core and N-alkylated amine substructure, the following hazards are projected:

Hazard ClassGHS Category (Projected)Hazard StatementMechanism of Action
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedBioactive heterocycle; potential interference with kinase signaling or enzymatic pathways.[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationLipophilic amine nature allows dermal penetration; local inflammation.[2]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationBasic nitrogen moiety (N4) can cause pH-dependent ocular surface damage.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritationDust/aerosol inhalation triggers mucosal irritation.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory attire is insufficient. The presence of the tertiary amine at position 4 increases lipid solubility, necessitating enhanced barrier protection.

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Breakthrough Time: >480 min.[2] The outer glove protects against incidental splash; the inner glove prevents permeation of dissolved compound (e.g., in DMSO/DCM).
Eye Protection Chemical Safety Goggles (ANSI Z87.[2]1)Side-shielded safety glasses are inadequate for powders that can become airborne or solutions that can splash.[1][2]
Respiratory N95 / P2 Respirator (Powder handling)Required when weighing >10 mg outside a fume hood. Prevents inhalation of fine particulates.[2]
Body Protection Lab Coat (High-neck, snap closure) Cotton/Polyester blend.[1][2] Tyvek sleeves recommended if working with large liquid volumes (>100 mL).[2]

Part 3: Operational Protocols

Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially oxidation-sensitive (N4-amine).[1][2] Store under inert gas (Argon or Nitrogen) to prevent N-oxide formation or hydrolysis.[1][2]

  • Container: Amber glass vial with Teflon-lined cap (protects from UV degradation).[1][2]

Safe Weighing Procedure (Step-by-Step)
  • Preparation: Decontaminate the balance area.[2] Place a secondary containment tray inside the fume hood or balance enclosure.[2]

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Quinoxalinone powders can be static and "jump."[2]

  • Transfer:

    • Open the source vial only inside the enclosure.

    • Transfer the solid using a stainless steel micro-spatula.[2]

    • Critical: Do not return excess material to the stock vial to avoid cross-contamination.[2]

  • Solubilization (Immediate): If possible, dissolve the solid directly in the weighing vessel (e.g., add DMSO) before removing it from the hood to eliminate dust risk.

Solubilization & Reaction Setup
  • Solubility Profile:

    • Good: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Methanol.[1]

    • Poor: Water, Hexanes.

  • Reaction Note: The N1-proton (amide NH) is acidic (pKa ~13).[1][2] The N4-nitrogen is basic.[2] Avoid strong acids unless salt formation is desired.[2]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling lifecycle for this compound, emphasizing critical control points (CCPs).

SafetyLifecycle cluster_precaution Critical Control Point (CCP) Receipt 1. Receipt & Inspection (Verify Seal/Label) Storage 2. Storage (2-8°C, Argon, Dark) Receipt->Storage Log Inventory Weighing 3. Weighing (CCP) (Fume Hood/Enclosure) Storage->Weighing Equilibrate to RT Reaction 4. Reaction/Usage (Closed System) Weighing->Reaction Dissolve immediately Reaction->Storage Return excess (sealed) Waste 5. Disposal (Solid/Liquid Separation) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the weighing stage as the primary risk for particulate exposure.[1]

Part 5: Emergency Response & Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol (increases absorption).[2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist if redness persists.

Waste Disposal Streams

Do not dispose of down the drain. This compound is a heterocyclic organic amine.[2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Hazardous Solid Waste Bin (Incineration).
Liquid Waste (A) Halogenated solvents (DCM, Chloroform).[1]Halogenated Organic Waste container.
Liquid Waste (B) Non-halogenated solvents (DMSO, MeOH, Acetone).[1]Non-Halogenated Organic Waste container.
Aqueous Waste Quenched reaction mixtures, aqueous extractions.Aqueous Basic/Toxic Waste (Check pH).[2]

References

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[2] (Methodology for SAR-based risk assessment of quinoxalines). [Link]

  • PubChem. Compound Summary: 3,4-Dihydroquinoxalin-2(1H)-one (Parent Structure).[1][2] National Library of Medicine.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2] (Standard protocols for handling novel organic amines).[2] [Link]

Sources

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